molecular formula C9H9NO3 B1596680 4-Ethyl-3-nitrobenzaldehyde CAS No. 4748-80-5

4-Ethyl-3-nitrobenzaldehyde

Cat. No.: B1596680
CAS No.: 4748-80-5
M. Wt: 179.17 g/mol
InChI Key: PQNRTCSIGGYXNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-3-nitrobenzaldehyde is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-8-4-3-7(6-11)5-9(8)10(12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNRTCSIGGYXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366168
Record name 4-Ethyl-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4748-80-5
Record name 4-Ethyl-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethyl-3-nitrobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethyl-3-nitrobenzaldehyde: Properties, Structure, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Ethyl-3-nitrobenzaldehyde, a substituted aromatic aldehyde of significant interest as a versatile intermediate in organic synthesis. Its unique trifunctional nature—possessing an electrophilic aldehyde, an electron-withdrawing nitro group, and an alkyl-substituted aromatic ring—offers multiple avenues for chemical modification. This guide delves into its core chemical properties, structural characteristics, plausible synthetic routes, and key reactivity, highlighting its potential as a foundational building block in the design and development of complex molecules for medicinal chemistry and materials science.

Core Chemical Identity and Properties

A precise understanding of a molecule's fundamental properties is paramount for its effective application in a research setting. This section consolidates the essential identifiers and physicochemical data for this compound.

Nomenclature and Chemical Identifiers

The systematic identification of a chemical compound is crucial for database searching, regulatory compliance, and unambiguous scientific communication.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 4748-80-5[1][2]
Molecular Formula C₉H₉NO₃[1][2]
Molecular Weight 179.17 g/mol [1][2]
InChI Key PQNRTCSIGGYXNB-UHFFFAOYSA-N[1][2]
Canonical SMILES CCC1=C(C=C(C=C1)C=O)[O-][1]
Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and reaction conditions.

PropertyValueSource
Physical Form Solid[2]
Boiling Point 96-98 °C at 0.05 mmHg[2]
Density 1.212 g/mL at 25 °C[2]
Refractive Index n20/D 1.560[2]
Flash Point > 110 °C (> 230 °F)[2]
Structural Elucidation

The arrangement of functional groups on the benzene ring governs the molecule's electronic properties and reactivity. The aldehyde (-CHO) and nitro (-NO₂) groups are strongly electron-withdrawing, deactivating the ring towards electrophilic substitution and rendering the aldehyde carbon highly electrophilic. The ethyl (-CH₂CH₃) group is a weak electron-donating group.

Caption: Key functional groups of this compound.

Anticipated Spectroscopic Characterization

While specific spectral data is not widely published, the structure of this compound allows for the confident prediction of its key spectroscopic features. These predictions are essential for reaction monitoring and quality control.

  • ¹H NMR Spectroscopy: The spectrum is expected to show a downfield singlet for the aldehyde proton (~10.0 ppm). The aromatic region should display three distinct protons with complex splitting patterns influenced by their positions relative to the three different substituents. The ethyl group will present as a quartet (~2.8 ppm) and a triplet (~1.3 ppm).

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde will be the most downfield signal (~190 ppm). Six distinct aromatic carbon signals are expected, with carbons attached to the nitro and aldehyde groups being significantly deshielded. The aliphatic carbons of the ethyl group will appear upfield.

  • Infrared (IR) Spectroscopy: Strong, characteristic absorption bands are predicted for the aldehyde C=O stretch (~1700 cm⁻¹), the asymmetric and symmetric N-O stretches of the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively), and aromatic C=C stretches (~1600-1450 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 179.17. Common fragmentation patterns would likely include the loss of the nitro group (-NO₂, 46 Da) and the formyl radical (-CHO, 29 Da).

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

Proposed Synthetic Route: Nitration of 4-Ethylbenzaldehyde

A direct and regioselective approach to synthesizing the target compound is the nitration of commercially available 4-ethylbenzaldehyde. The formyl group is a meta-director, while the ethyl group is an ortho, para-director. The directing effects combine to favor nitration at the position ortho to the ethyl group and meta to the formyl group.

Caption: Proposed workflow for the synthesis of the target molecule.

Exemplary Protocol: Synthesis of this compound

  • Rationale: This protocol employs a standard nitrating mixture (HNO₃ in H₂SO₄) at low temperatures to control the exothermic reaction and prevent over-nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent.

  • Step-by-Step Methodology:

    • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (e.g., 50 mL) to 0-5 °C in an ice-salt bath.

    • Nitrating Mixture Formation: Add fuming nitric acid (e.g., 1.2 equivalents) dropwise to the cold sulfuric acid via the dropping funnel, ensuring the temperature does not exceed 10 °C.

    • Substrate Addition: Dissolve 4-ethylbenzaldehyde (1.0 equivalent) in a minimal amount of concentrated sulfuric acid and add this solution dropwise to the nitrating mixture. Maintain the reaction temperature between 0-5 °C throughout the addition.

    • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Quenching & Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate as a solid.

    • Isolation & Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the purified this compound.

Key Chemical Reactivity

The molecule offers three primary sites for subsequent chemical transformations, making it a valuable intermediate.

Reactivity_Pathways Parent This compound Aldehyde_Node Aldehyde Reactions Parent->Aldehyde_Node Nitro_Node Nitro Group Reactions Parent->Nitro_Node Aldol Aldol Condensation Product (β-Hydroxy Carbonyl) Aldehyde_Node->Aldol + Ketone/Enolate BaylisHillman Baylis-Hillman Adduct (Allylic Alcohol) Aldehyde_Node->BaylisHillman + Activated Alkene Amine 4-Ethyl-3-aminobenzaldehyde (Aniline Derivative) Nitro_Node->Amine Reduction (e.g., SnCl₂, H₂) Crucial for Amide/Sulfonamide Synthesis

Caption: Key reaction pathways for synthetic diversification.

A. Reactions of the Aldehyde Group

The aldehyde is a prime target for nucleophilic addition and condensation reactions, which are fundamental for carbon-carbon bond formation.

  • Aldol Condensation: Reacts with enolates derived from ketones or other aldehydes to form β-hydroxy carbonyl compounds.[3] This motif is a common feature in polyketide natural products and various drug molecules.

  • Baylis-Hillman Reaction: An atom-economical reaction with activated alkenes (e.g., acrylates) catalyzed by a nucleophilic catalyst (e.g., DABCO) to generate highly functionalized allylic alcohols.[4] These products are versatile intermediates for further elaboration.

B. Reactions of the Nitro Group

The reduction of the aromatic nitro group is one of the most important transformations in medicinal chemistry.

  • Reduction to Amine: The nitro group can be selectively reduced to a primary amine (aniline derivative) using various reagents, such as tin(II) chloride (SnCl₂) in HCl, or catalytic hydrogenation (H₂/Pd-C). This transformation introduces a nucleophilic and basic center into the molecule, which is invaluable for:

    • Amide and Sulfonamide Formation: Key functional groups in a vast number of pharmaceuticals.

    • Salt Formation: Improving the aqueous solubility and bioavailability of drug candidates.

Applications in Research and Drug Development

While this compound may not be an end-product itself, its structural features make it a highly valuable starting material.

  • Synthetic Intermediate: It serves as a trifunctional building block. One can selectively react with the aldehyde, reduce the nitro group, or perform further substitutions on the aromatic ring, allowing for a divergent synthetic strategy to create a library of related compounds.

  • Scaffold for Bioactive Molecules: The substituted benzaldehyde core is a common scaffold. For example, the related 3-nitrobenzaldehyde is a known precursor in the synthesis of the HIV protease inhibitor Tipranavir and various dihydropyridine calcium channel blockers.[5] By analogy, this compound provides a unique substitution pattern for the development of novel analogues in these or other drug classes. The ethyl group can modulate lipophilicity and steric interactions within a target's binding pocket, potentially improving potency or pharmacokinetic properties.

Safety and Handling

Proper handling is essential due to the compound's irritant and sensitizing properties.

  • GHS Classification: The compound is classified with the GHS07 pictogram (Exclamation mark).[2]

  • Hazard and Precautionary Statements:

CodeStatementSource
H315 Causes skin irritation[1][2]
H317 May cause an allergic skin reaction[1]
H319 Causes serious eye irritation[1][2]
H335 May cause respiratory irritation[1][2]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray[1]
P280 Wear protective gloves/protective clothing/eye protection/face protection[2]
P302+P352 IF ON SKIN: Wash with plenty of soap and water[2]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2]
  • Recommended Practices: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, must be worn. Avoid inhalation of dust and direct contact with skin and eyes.

References

  • National Council of Educational Research and Training. (n.d.). Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]

  • PubChem. (n.d.). 3-Nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Nitro-4-methylbenzaldehyde (CAS 31680-07-6). [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • ETH Zurich. (n.d.). Acid catalyzed acetalisation of 3-nitrobenzaldehyde with ethanediol. [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzaldehyde. [Link]

  • Royal Society of Chemistry. (2020). Baylis–Hillman Reaction Between 4-Nitrobenzaldehyde and Ethyl Acrylate. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Tang, Z., Jiang, F., Cui, X., & Wu, Y.-D. (2004). Direct aldol reactions of 4-nitrobenzaldehyde with acetone catalyzed by organic molecules. ResearchGate. [Link]

Sources

Spectroscopic data for 4-Ethyl-3-nitrobenzaldehyde (¹H NMR, ¹³C NMR, IR)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Ethyl-3-nitrobenzaldehyde

Introduction

This compound (CAS No. 4748-80-5) is an aromatic aldehyde containing both an ethyl and a nitro functional group on the benzene ring.[1] As a substituted benzaldehyde, it serves as a valuable intermediate in the synthesis of more complex molecules in fields such as pharmaceuticals and materials science. The precise arrangement of its functional groups—an electron-withdrawing nitro group and an electron-donating ethyl group—creates a unique electronic environment that is reflected in its spectroscopic signature.

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Infrared (IR) spectroscopy, and both proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. For professionals in research and drug development, an unambiguous structural confirmation is paramount for quality control, reaction monitoring, and regulatory compliance. This document offers not only the spectral data but also the underlying principles and detailed experimental protocols, providing a self-validating framework for the characterization of this compound.

Molecular Structure and Spectroscopic Overview

Molecular Formula: C₉H₉NO₃ Molecular Weight: 179.17 g/mol [1] Structure:

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. [2]

Causality in Experimental Design: Sample Preparation

For high-resolution NMR of organic compounds, the sample must be dissolved in a deuterated solvent.

  • Choice of Solvent: Deuterated chloroform (CDCl₃) is an excellent first choice for this compound. It is a versatile solvent for a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) and carbon signals (a triplet at ~77 ppm) are well-documented and typically do not interfere with the signals of interest. [3]* Concentration: A concentration of 5-10 mg in 0.5-0.7 mL of solvent is usually sufficient for obtaining high-quality ¹H and ¹³C spectra on a modern NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Tetramethylsilane (TMS) is usually added to the solvent by the manufacturer as an internal standard (0 ppm) for calibrating the chemical shift scale.

Experimental Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Using a pipette, add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

  • Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A clear, homogeneous solution is required.

  • Data Acquisition: Insert the tube into the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient, though optimization may be required for dilute samples.

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides a quantitative map of the different types of protons in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~10.1Singlet (s)1H-Aldehyde H (H-1)
~8.3Doublet (d)1H~2Aromatic H (H-2)
~8.1Doublet of Doublets (dd)1H~8, ~2Aromatic H (H-6)
~7.6Doublet (d)1H~8Aromatic H (H-5)
~2.9Quartet (q)2H~7.5Methylene H (-CH₂-)
~1.3Triplet (t)3H~7.5Methyl H (-CH₃)
(Note: Data are predicted based on analysis of similar structures like 3-nitrobenzaldehyde and 4-ethylbenzaldehyde. [2][4]Actual values may vary slightly.)

Interpretation:

  • Aldehyde Proton (H-1): The singlet at ~10.1 ppm is highly characteristic of an aldehyde proton, which is strongly deshielded by the electronegative oxygen atom. [2]* Aromatic Protons (H-2, H-5, H-6): The three protons on the aromatic ring appear in the region of ~7.6-8.3 ppm.

    • The proton at H-2 is adjacent to the nitro group and ortho to the aldehyde, making it the most deshielded aromatic proton, appearing as a doublet due to coupling with H-6.

    • The proton at H-6 is coupled to both H-5 (ortho, large J) and H-2 (meta, small J), resulting in a doublet of doublets.

    • The proton at H-5 is ortho to the ethyl group and coupled only to H-6, giving a doublet.

  • Ethyl Group Protons: The ethyl group gives a classic quartet-triplet pattern. The methylene (-CH₂-) protons at ~2.9 ppm are split into a quartet by the three neighboring methyl protons. The methyl (-CH₃) protons at ~1.3 ppm are split into a triplet by the two neighboring methylene protons. [4]

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Chemical Shift (δ, ppm)Assignment
~190Aldehyde Carbon (C=O)
~150Aromatic C (C-3, attached to NO₂)
~148Aromatic C (C-4, attached to Ethyl)
~135Aromatic C (C-1, attached to CHO)
~133Aromatic C (C-6)
~128Aromatic C (C-5)
~125Aromatic C (C-2)
~25Methylene Carbon (-CH₂-)
~15Methyl Carbon (-CH₃)
(Note: Data are predicted based on analysis of similar structures like 4-nitrobenzaldehyde and 4-ethylbenzaldehyde. [5][6]Actual values may vary slightly.)

Interpretation:

  • Aldehyde Carbon: The signal around 190 ppm is characteristic of an aldehyde carbonyl carbon. [7]* Aromatic Carbons: Six distinct signals are expected for the six aromatic carbons, appearing between 125-150 ppm . The carbons directly attached to the electron-withdrawing nitro and aldehyde groups (C-3, C-1) and the ethyl group (C-4) are typically observed at the lower field end of this range.

  • Ethyl Carbons: The aliphatic carbons of the ethyl group appear at the high-field (upfield) end of the spectrum, around 25 ppm for the -CH₂- and 15 ppm for the -CH₃. [6]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Weigh 1. Weigh Sample (5-10 mg) Dissolve 2. Dissolve in CDCl₃ (~0.6 mL) Weigh->Dissolve Acquire1H 3. Acquire ¹H Spectrum Dissolve->Acquire1H Acquire13C 4. Acquire ¹³C Spectrum Acquire1H->Acquire13C Process 5. Process Spectra (Phase, Baseline) Acquire13C->Process Integrate 6. Integrate ¹H Signals Process->Integrate Assign 7. Assign Signals & Determine Structure Integrate->Assign

Caption: Workflow for ¹H and ¹³C NMR data acquisition and analysis.

Conclusion

The collective application of FT-IR, ¹H NMR, and ¹³C NMR spectroscopy provides a robust and unambiguous characterization of this compound. IR spectroscopy rapidly confirms the presence of the key aldehyde, nitro, and hydrocarbon functional groups. ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular skeleton, confirming the precise connectivity and substitution pattern on the aromatic ring. The data and protocols presented in this guide serve as an authoritative reference for researchers, quality control analysts, and synthetic chemists, ensuring the confident identification and use of this compound in further applications.

References

  • BenchChem. (2025). A Comparative Spectroscopic Analysis of 4-Nitrobenzaldehyde Isomers. BenchChem Technical Support.
  • Chemistry LibreTexts. (2022). IR Sample Preparation: A Practical Guide. [Link]

  • University of the West Indies. Sample preparation for FT-IR. Chemistry Analytical Lab, FT-IR Spectroscopy.
  • Wiley-VCH GmbH. (2026). This compound Spectrum. SpectraBase.
  • Drawell.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Example 13.
  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar.
  • Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. [Link]

Sources

Physical properties of 4-Ethyl-3-nitrobenzaldehyde (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the key physical properties of 4-Ethyl-3-nitrobenzaldehyde (CAS No. 4748-80-5), a substituted aromatic aldehyde of significant interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven methodologies for its characterization. We will explore its known physical constants and provide a detailed framework for the experimental determination of its melting and boiling points, underscoring the scientific principles that govern these essential procedures.

Compound Profile and Physicochemical Characteristics

This compound is a bifunctional organic molecule featuring an aldehyde group and a nitro group attached to an ethyl-substituted benzene ring. This substitution pattern imparts specific chemical reactivity and physical characteristics that are crucial for its application in multi-step syntheses. At ambient conditions, it exists as a solid.[1]

Core Physical and Chemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is critical for handling, reaction setup, and purification.

PropertyValueSource(s)
Molecular Formula C₉H₉NO₃[2][3]
Molecular Weight 179.17 g/mol [1][2][3]
Appearance Solid[1]
Boiling Point 96-98 °C at 0.05 mmHg[1][3]
Density 1.212 g/mL at 25 °C[1][3]
Refractive Index (n20/D) 1.560[1][3]
CAS Number 4748-80-5[1][2][3]

Note: An experimentally determined melting point is not consistently reported in publicly available literature. However, its classification as a solid indicates a melting point above standard room temperature.

In-Depth Analysis of Thermal Properties

The thermal properties of a compound, specifically its melting and boiling points, are fundamental indicators of its purity and structural integrity.

Melting Point: A Marker of Purity

While a precise melting point for this compound is not readily cited, its solid state is a key characteristic. The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this transition occurs over a narrow range (typically <1-2 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. Therefore, experimental determination of the melting point is a primary, rapid, and cost-effective method for assessing the purity of a synthesized or procured batch.

Boiling Point and the Necessity of Vacuum Distillation

The reported boiling point of 96-98 °C is measured under a high vacuum (0.05 mmHg).[1][3] This is a critical detail. Aromatic compounds with polar functional groups like aldehydes and nitro groups tend to have high boiling points at atmospheric pressure due to significant dipole-dipole interactions. Extrapolating the boiling point to atmospheric pressure would yield a temperature high enough to risk thermal decomposition of the molecule.

Causality: The nitro and aldehyde groups are sensitive to high temperatures. Heating to the atmospheric boiling point could lead to oxidation, polymerization, or decomposition, resulting in impurities and reduced yield. By reducing the pressure, the boiling point is significantly lowered, allowing for distillation and purification of the compound well below its decomposition temperature.

Experimental Protocols for Physical Property Determination

The following sections provide authoritative, step-by-step protocols for determining the melting and boiling points of a compound like this compound. These methods are designed to be self-validating and are standard practice in synthetic chemistry labs.

Protocol: Melting Point Determination (Thiele Tube Method)

This protocol describes a classic and reliable method for determining the melting point range of a solid organic compound.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the solid into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Secure the capillary tube to a thermometer with a rubber band or wire, aligning the sample with the thermometer bulb.

  • Heating: Immerse the thermometer and attached capillary in a Thiele tube containing mineral oil. The oil level should be above the top of the sample.

  • Observation: Heat the side arm of the Thiele tube gently with a Bunsen burner or a heat gun. The convection currents in the oil will ensure uniform heating.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂.

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Load Sample into Capillary Tube (2-3 mm) A->B C Attach Capillary to Thermometer B->C D Immerse in Thiele Tube (Mineral Oil) C->D E Heat Side Arm Slowly D->E F Observe for Phase Change E->F G Record T1 (First Liquid) & T2 (All Liquid) F->G

Caption: Workflow for Melting Point Determination.

Protocol: Boiling Point Determination (Vacuum Distillation)

This protocol details the procedure for purifying a high-boiling liquid or solid by distillation under reduced pressure.

Methodology:

  • Apparatus Assembly: Assemble a standard vacuum distillation apparatus. This includes a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump via a trap. Ensure all glassware is free of cracks and all joints are properly greased and sealed.

  • Sample Introduction: Place the solid sample and a few boiling chips or a magnetic stir bar into the distillation flask.

  • System Sealing: Seal the system completely. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

  • Vacuum Application: Turn on the condenser's cooling water. Slowly and carefully apply the vacuum. The pressure should be monitored with a manometer until the desired pressure (e.g., 0.05 mmHg) is reached and stable.

  • Heating: Begin gently heating the distillation flask using a heating mantle. Stirring is essential to prevent bumping.

  • Distillation and Data Collection: Observe the temperature as the compound begins to boil and the vapor condenses. Record the stable temperature at which the liquid consistently distills and collects in the receiving flask. This temperature is the boiling point at the recorded pressure.

  • System Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool completely before slowly reintroducing air to the apparatus.

BoilingPointWorkflow cluster_prep Preparation cluster_proc Process cluster_end Shutdown A Assemble Vacuum Distillation Apparatus B Add Sample and Boiling Chips to Flask A->B C Seal System & Start Condenser Water B->C D Apply Vacuum to Target Pressure (e.g., 0.05 mmHg) C->D E Heat Flask with Stirring D->E F Record Stable Temperature of Distillate E->F G Cool System Completely F->G H Vent System to Atmospheric Pressure G->H

Caption: Workflow for Vacuum Distillation.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may lead to respiratory irritation or an allergic skin reaction.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

The physical properties of this compound, particularly its boiling point of 96-98 °C at 0.05 mmHg, dictate the necessary conditions for its purification and handling.[1][3] While its melting point is not definitively documented, the standardized protocols provided herein offer a robust framework for its experimental determination, a critical step in verifying the purity of any solid compound in a research or development setting. Understanding the causality behind these experimental choices—most notably the use of vacuum distillation to prevent thermal degradation—is paramount for the successful application of this versatile chemical intermediate.

References

  • This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • This compound 97. (n.d.). Chemdad. Retrieved January 21, 2026, from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training. Retrieved January 21, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 4-Ethyl-3-nitrobenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 4-Ethyl-3-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. While direct experimental solubility data for this specific compound is not extensively available in public literature, this guide offers a robust predictive analysis based on the known solubility of its structural analogs, 3-nitrobenzaldehyde and 4-nitrobenzaldehyde. Furthermore, this document outlines comprehensive, field-proven methodologies for the experimental determination of its solubility, its synthesis, and purification. By integrating theoretical principles with practical, step-by-step protocols, this guide serves as an essential resource for researchers and professionals in drug development and chemical synthesis, enabling a deeper understanding and more effective utilization of this compound.

Introduction: The Significance of Solubility in Chemical Processing

Solubility is a fundamental physicochemical property that governs the feasibility and efficiency of numerous processes in the chemical and pharmaceutical industries. From reaction kinetics and purification strategies to formulation and bioavailability, a thorough understanding of a compound's solubility in various solvents is paramount. This compound, with its aromatic aldehyde and nitro functionalities, presents a unique solubility profile that is critical for its application as a building block in organic synthesis.

The presence of the polar nitro and aldehyde groups, combined with the nonpolar ethyl and benzene moieties, results in a nuanced interaction with solvents of varying polarities. This guide will dissect these interactions, providing a predictive framework and the experimental tools necessary to quantify the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Appearance Solid
Boiling Point 96-98 °C at 0.05 mmHg
Density 1.212 g/mL at 25 °C
Refractive Index (n20/D) 1.560

Table 1: Key Physicochemical Properties of this compound.

The molecule's structure, featuring a substituted benzene ring, imparts a degree of hydrophobicity, while the nitro and aldehyde groups introduce polarity and the potential for hydrogen bonding with protic solvents.

Predictive Solubility Analysis based on Structural Analogs

Direct experimental data on the solubility of this compound is scarce. However, extensive data is available for 3-nitrobenzaldehyde and 4-nitrobenzaldehyde, which serve as excellent models for predicting its behavior. The primary difference is the presence of an ethyl group at the 4-position, which is expected to slightly increase its solubility in nonpolar solvents and decrease it in polar solvents due to the increase in hydrocarbon character.

Based on the experimental data for its analogs, the following solubility trends for this compound can be anticipated[1]:

  • High Solubility: Expected in polar aprotic solvents like N,N-dimethylformamide (DMF), acetone, and ethyl acetate. These solvents can effectively solvate the polar nitro and aldehyde groups.

  • Moderate Solubility: Expected in alcohols such as methanol and ethanol. While these are polar protic solvents capable of hydrogen bonding, the nonpolar character of the ethyl-substituted benzene ring will limit miscibility compared to smaller, more polar solutes.

  • Low to Sparingly Soluble: Expected in nonpolar solvents like toluene and hexane. The molecule's polarity will hinder its dissolution in these environments.

  • Sparingly Soluble in Water: Similar to its analogs, it is expected to have low solubility in water due to the dominance of the hydrophobic aromatic ring and ethyl group.[2]

The general solubility order for nitrobenzaldehydes in various solvents is often observed as: N,N-dimethylformamide > acetone > ethyl acetate > methanol > ethanol > toluene > isopropanol > cyclohexane[1]. It is reasonable to hypothesize that this compound will follow a similar trend.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method is a reliable and widely used technique.

Materials and Equipment
  • This compound (synthesized or purchased)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of high purity

  • Thermostatic water bath with temperature control (±0.1 °C)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance (±0.0001 g)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_calc Calculation prep_solute Prepare Saturated Solution (Excess Solute in Solvent) prep_temp Equilibrate in Thermostatic Bath (Constant Temperature) prep_solute->prep_temp prep_stir Stir for Equilibrium (e.g., 24-48 hours) prep_temp->prep_stir sampling_settle Allow Solids to Settle prep_stir->sampling_settle sampling_filter Withdraw Supernatant & Filter sampling_settle->sampling_filter sampling_dilute Dilute Sample sampling_filter->sampling_dilute sampling_analyze Analyze by HPLC or UV-Vis sampling_dilute->sampling_analyze calc_conc Determine Concentration from Calibration Curve sampling_analyze->calc_conc calc_sol Calculate Solubility (g/100g solvent or mole fraction) calc_conc->calc_sol

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Detailed Protocol
  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known mass of each selected solvent in a series of sealed glass vials. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a thermostatic water bath set to the desired temperature. Stir the solutions using a magnetic stirrer for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sampling: After equilibration, stop stirring and allow the solid to settle for at least 2 hours. Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the bath temperature. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed volumetric flask.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the volumetric flask under vacuum and weigh the remaining solid. This method is straightforward but can be less accurate for volatile solutes or when dealing with small quantities.

    • Chromatographic/Spectroscopic Method (Recommended): Dilute the filtered solution to a known volume. Determine the concentration of this compound using a pre-established calibration curve on an HPLC or UV-Vis spectrophotometer. This method offers higher accuracy and sensitivity.

  • Data Calculation: Express the solubility in terms of mole fraction (x), mass fraction (w), or grams of solute per 100 g of solvent.

Synthesis and Purification of this compound

For researchers who need to synthesize this compound, a common route is the nitration of 4-ethylbenzaldehyde.

Synthesis Protocol: Nitration of 4-Ethylbenzaldehyde

This procedure is adapted from the general nitration of benzaldehyde and should be performed with appropriate safety precautions in a fume hood[3].

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • Nitration Reaction: Slowly add 4-ethylbenzaldehyde dropwise to the cold nitrating mixture. The temperature should be carefully controlled and not allowed to rise above 10-15 °C to minimize the formation of by-products.

  • Reaction Monitoring: After the addition is complete, continue stirring at a low temperature for a specified time. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude this compound will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the crude product.

  • Solvent Selection: Choose a suitable solvent or solvent mixture in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water or isopropanol could be a good starting point.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Thermodynamic Modeling of Solubility Data

Once experimental solubility data is obtained at different temperatures, it can be correlated using various thermodynamic models to predict solubility at other conditions and to derive thermodynamic parameters of dissolution.

Commonly used models include the modified Apelblat equation and the λh (Buchowski) equation .[1]

Modified Apelblat Equation:

ln(x) = A + B/T + C ln(T)

Where:

  • x is the mole fraction solubility

  • T is the absolute temperature in Kelvin

  • A, B, and C are empirical parameters obtained by fitting the experimental data.

This model is widely used due to its simplicity and good correlation with experimental data for many systems. The dissolution enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be calculated from these parameters, providing insights into the spontaneity and thermodynamics of the dissolution process.

Conclusion

This technical guide has provided a comprehensive overview of the solubility characteristics of this compound. By leveraging data from structural analogs, a predictive understanding of its solubility in a range of organic solvents has been established. Furthermore, detailed, actionable protocols for the experimental determination of solubility, as well as for the synthesis and purification of the compound, have been presented. The inclusion of information on thermodynamic modeling allows for a more profound analysis of the experimental data. This guide is intended to empower researchers and drug development professionals with the necessary knowledge and techniques to effectively work with this compound, facilitating its application in the synthesis of novel molecules and the development of new therapeutic agents.

References

  • Gong, X., et al. (2012). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 54, 281-287.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 3-nitrobenzaldehyde. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Ethyl-3-nitrobenzaldehyde (CAS: 4748-80-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-3-nitrobenzaldehyde, with the CAS number 4748-80-5, is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis.[1] Its molecular structure, featuring an ethyl group and a nitro group on the benzaldehyde framework, provides a unique combination of steric and electronic properties that can be exploited in the synthesis of a variety of more complex molecules. The presence of the aldehyde functional group allows for a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The nitro group, being a strong electron-withdrawing group, influences the reactivity of the aromatic ring and the aldehyde, and can itself be a precursor to other functional groups, most notably an amine. This guide provides a comprehensive overview of the chemical information, synthesis, potential applications, and safety data for this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key chemical and physical properties is provided in the table below.

PropertyValue
CAS Number 4748-80-5[1]
Molecular Formula C₉H₉NO₃[1]
Molecular Weight 179.17 g/mol [1]
IUPAC Name This compound[1]
Form Solid
Boiling Point 96-98 °C at 0.05 mmHg
Density 1.212 g/mL at 25 °C
Refractive Index (n20/D) 1.560
Flash Point >110 °C (>230 °F)

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic nitration of 4-ethylbenzaldehyde. The directing effects of the ethyl group (ortho-, para-directing) and the aldehyde group (meta-directing) on the aromatic ring are crucial in determining the regioselectivity of the nitration reaction.

Synthesis 4-Ethylbenzaldehyde 4-Ethylbenzaldehyde Reaction Electrophilic Aromatic Substitution 4-Ethylbenzaldehyde->Reaction Nitrating Mixture HNO₃ / H₂SO₄ Nitrating Mixture->Reaction This compound This compound Reaction->this compound

Synthesis of this compound via nitration.

Hypothetical Experimental Protocol for Synthesis

This protocol is based on the general procedure for the nitration of benzaldehyde and should be optimized for the specific substrate, 4-ethylbenzaldehyde.[2]

Materials:

  • 4-Ethylbenzaldehyde

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C to form the nitrating mixture.

  • Dissolve 4-ethylbenzaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Slowly add the 4-ethylbenzaldehyde solution to the cold nitrating mixture dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 15 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Applications in Research and Drug Development

Substituted nitrobenzaldehydes are important precursors in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.[3] The aldehyde functionality allows for participation in various condensation reactions, such as the Hantzsch dihydropyridine synthesis, which is a cornerstone in the preparation of calcium channel blockers.[4][5]

Applications cluster_start Starting Material cluster_reactions Key Reactions cluster_products Potential Products This compound This compound Hantzsch Synthesis Hantzsch Synthesis This compound->Hantzsch Synthesis Reductive Amination Reductive Amination This compound->Reductive Amination Wittig Reaction Wittig Reaction This compound->Wittig Reaction Dihydropyridine Derivatives Dihydropyridine Derivatives Hantzsch Synthesis->Dihydropyridine Derivatives Substituted Anilines Substituted Anilines Reductive Amination->Substituted Anilines Stilbene Derivatives Stilbene Derivatives Wittig Reaction->Stilbene Derivatives

Sources

A Comprehensive Technical Guide to the Purity Analysis and Characterization of 4-Ethyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Synthetic Building Block

4-Ethyl-3-nitrobenzaldehyde (CAS: 4748-80-5, Molecular Formula: C₉H₉NO₃) is an aromatic aldehyde containing both an electron-donating ethyl group and a strongly electron-withdrawing nitro group. This substitution pattern makes it a valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and fine chemicals. The precise arrangement of its functional groups allows for a wide range of subsequent chemical transformations, including reductions, oxidations, and condensation reactions.

However, the utility of any chemical intermediate is directly contingent upon its purity and structural integrity. Undefined or poorly controlled impurity profiles can lead to unpredictable reaction outcomes, decreased yields, and the introduction of potentially hazardous substances into the final product. For researchers in a drug development context, rigorous characterization is not merely an academic exercise but a foundational requirement for reproducible science and regulatory compliance.

This guide provides an in-depth, field-proven framework for the comprehensive purity analysis and characterization of this compound. It is structured not as a rigid protocol, but as a logical, integrated strategy. We will explore the causality behind the selection of specific analytical techniques, demonstrating how an orthogonal approach—leveraging multiple, disparate analytical principles—constitutes a self-validating system for ensuring the quality of this critical reagent. The methodologies described are grounded in authoritative standards, including guidelines from the International Union of Pure and Applied Chemistry (IUPAC) on the purity assignment of organic compounds.[1][2]

Foundational Knowledge: Physicochemical Properties and Potential Impurity Profile

An effective analytical strategy begins with a thorough understanding of the molecule's intrinsic properties and its synthetic provenance.

Physicochemical Properties

The physical properties of this compound dictate the appropriate choice of analytical conditions, such as solvent selection for chromatography or the temperature programming for gas-phase analysis.

PropertyValueSource
Molecular Weight 179.17 g/mol [3][4]
Appearance Solid[4]
Boiling Point 96-98 °C at 0.05 mmHg[4][5]
Density 1.212 g/mL at 25 °C[4][5]
Refractive Index n20/D 1.560[4][5]
SMILES CCC1=C(C=C(C=C1)C=O)[O-][3]
Anticipating the Impurity Landscape

The most common synthetic route to this compound involves the nitration of 4-ethylbenzaldehyde.[6] This knowledge is paramount, as it allows us to predict the most likely process-related impurities. A robust analytical method must be capable of separating and detecting these specific compounds.

  • Unreacted Starting Material: Residual 4-ethylbenzaldehyde.

  • Isomeric By-products: Nitration of a substituted benzene ring can lead to isomers. The primary isomers of concern would be 4-ethyl-2-nitrobenzaldehyde and 2-ethyl-4-nitrobenzaldehyde.[7]

  • Oxidation Products: The aldehyde functional group is susceptible to oxidation, potentially forming 4-ethyl-3-nitrobenzoic acid, especially if reaction or storage conditions are not inert.

  • Over-nitrated Products: Introduction of a second nitro group to form dinitro-ethylbenzaldehyde species.

  • Residual Solvents and Reagents: Trace amounts of acids (sulfuric, nitric) and solvents used during synthesis and purification.

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Start 4-Ethylbenzaldehyde Reagents HNO₃ / H₂SO₄ (Nitration) Start->Reagents Product This compound Reagents->Product Imp1 Residual 4-Ethylbenzaldehyde (Starting Material) Reagents->Imp1 Incomplete Reaction Imp2 Isomeric By-products (e.g., 4-ethyl-2-nitro...) Reagents->Imp2 Alternative Nitration Imp3 4-Ethyl-3-nitrobenzoic Acid (Oxidation Product) Product->Imp3 Air/Oxidant Exposure

Figure 1: Synthesis route and primary sources of process-related impurities.

An Orthogonal Analytical Strategy for Comprehensive Characterization

No single analytical technique can provide a complete picture of a compound's purity and identity. A robust, self-validating characterization relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This strategy minimizes the risk of an impurity co-eluting with the main peak in one system and going undetected.

Our core strategy integrates chromatographic techniques for purity assessment with spectroscopic methods for structural confirmation and physicochemical analysis for bulk properties.

cluster_purity Purity & Impurity Profile cluster_identity Structural Identity Confirmation cluster_properties Physicochemical Properties Sample This compound Sample HPLC HPLC-UV (Primary Purity, Isomers) Sample->HPLC GCMS GC-MS (Volatiles, ID Confirmation) Sample->GCMS NMR NMR (¹H, ¹³C) (Definitive Structure) Sample->NMR FTIR FTIR (Functional Groups) Sample->FTIR MS Mass Spec (Molecular Weight) Sample->MS DSC DSC (Melting Point, Polymorphism) Sample->DSC TGA TGA (Thermal Stability, Solvates) Sample->TGA ICPMS ICP-MS (Elemental Impurities) Sample->ICPMS

Figure 2: Orthogonal workflow for comprehensive material characterization.

Chromatographic Purity Assessment

Chromatography is the cornerstone of purity analysis, separating the main component from its impurities.

High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Experience: Reverse-phase HPLC is the preeminent technique for purity determination of non-volatile organic compounds like this compound. Its strength lies in its ability to resolve compounds with subtle structural differences, such as the predicted positional isomers, under ambient temperature conditions, thus avoiding thermal degradation. UV detection is ideal due to the strong chromophores (aromatic ring, nitro group, aldehyde) present in the molecule and its likely impurities. A method for a similar compound, 4-Chloro-3-nitrobenzaldehyde, provides a strong starting point for method development.[8]

Experimental Protocol:

  • Instrument: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions: The following parameters provide a robust starting point for separation.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-5 min (40% B), 5-25 min (40-90% B), 25-30 min (90% B), 30-31 min (90-40% B), 31-35 min (40% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (monitor multiple wavelengths with DAD)
Injection Volume 10 µL

Trustworthiness (Self-Validation): The use of a Diode Array Detector is critical. By comparing the UV spectra of all detected peaks, one can assess peak purity. A significant difference in the spectrum across a single peak indicates co-elution. The method's specificity should be confirmed by injecting solutions of anticipated impurities (if available) to determine their retention times.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS serves as an excellent orthogonal technique to HPLC. It is particularly sensitive to volatile and semi-volatile impurities, such as residual solvents or the more volatile starting material (4-ethylbenzaldehyde). The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns, adding a layer of confirmation that UV detection alone cannot.[9][10][11]

Experimental Protocol:

  • Instrument: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole with an Electron Ionization source).

  • Sample Preparation: Prepare a dilute solution of the sample (~0.5 mg/mL) in a high-purity solvent like dichloromethane or ethyl acetate.

  • GC-MS Conditions:

ParameterRecommended Setting
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 400 amu

Trustworthiness (Self-Validation): The identity of the main peak is confirmed by matching its mass spectrum with a reference library or by theoretical fragmentation analysis. Any detected impurity peaks can be tentatively identified by searching their spectra against the NIST/Wiley mass spectral libraries, providing invaluable information for troubleshooting synthetic batches.

Unambiguous Structural Characterization

While chromatography assesses purity, spectroscopy provides the definitive proof of structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY) on a 400 MHz or higher field NMR spectrometer.

Predicted Spectral Data & Interpretation:

NucleusPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
¹H ~10.1Singlet (s)1HAldehyde (-CH O)
¹H ~8.3Doublet (d)1HAromatic H (ortho to CHO)
¹H ~8.1Doublet of doublets (dd)1HAromatic H (ortho to NO₂)
¹H ~7.6Doublet (d)1HAromatic H (ortho to Ethyl)
¹H ~2.9Quartet (q)2HMethylene (-CH ₂CH₃)
¹H ~1.3Triplet (t)3HMethyl (CH₂CH ₃)
¹³C ~191Aldehyde C=O--
¹³C ~150Aromatic C-NO₂--
¹³C ~130-145Other Aromatic C--
¹³C ~25Methylene C--
¹³C ~15Methyl C--
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups. The nitro (NO₂) and aldehyde (CHO) groups have highly characteristic absorption bands.[13] The presence of these bands provides strong evidence for the compound's gross structure.

Experimental Protocol:

  • Sample Preparation: The analysis can be performed neat on a solid sample using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

Key Expected Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2850, ~2750 C-H Stretch (Fermi doublet)Aldehyde (R-CHO)
~1700 C=O StretchAromatic Aldehyde
~1600, ~1475 C=C StretchAromatic Ring
~1530 Asymmetric NO₂ StretchNitro Group
~1350 Symmetric NO₂ StretchNitro Group

Physicochemical and Trace Analysis

Thermal Analysis (DSC & TGA)

Expertise & Experience: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on the material's bulk properties. DSC measures heat flow to determine the melting point and can reveal polymorphism. TGA measures weight loss as a function of temperature, quantifying the presence of residual water or solvents and determining the decomposition temperature.

Experimental Protocols:

  • DSC: Heat a 2-5 mg sample in a sealed aluminum pan from 25 °C to a temperature past its melting point at a rate of 10 °C/min under a nitrogen atmosphere. The peak of the endotherm corresponds to the melting point.

  • TGA: Heat a 5-10 mg sample in an open ceramic or platinum pan from 25 °C to ~400 °C at a rate of 10 °C/min under a nitrogen atmosphere. Any significant weight loss before decomposition indicates the presence of volatile components.

Elemental Impurities by ICP-MS

Expertise & Experience: For materials used in pharmaceutical development, control of elemental impurities (heavy metals) is a regulatory requirement. Pharmacopeias like the USP and EP, guided by ICH Q3D, mandate specific limits for toxic elements.[14][15] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for this analysis due to its exceptional sensitivity and specificity.

Protocol Outline:

  • Digestion: The organic matrix must be destroyed. A representative sample is accurately weighed and digested using a mixture of concentrated nitric acid and other oxidizing agents in a closed-vessel microwave digestion system.

  • Analysis: The digested sample is diluted with deionized water and analyzed by ICP-MS. The instrument is calibrated using certified reference standards for the target elements (e.g., Pb, As, Hg, Cd, etc.).

Summary & Conclusion

The purity and identity of this compound cannot be assured by a single measurement. The robust, multi-faceted strategy detailed in this guide represents a best-practice approach for researchers and drug development professionals. By integrating high-resolution chromatographic separations (HPLC, GC-MS) with definitive spectroscopic identification (NMR, FTIR) and key physicochemical tests (DSC, TGA, ICP-MS), a comprehensive and trustworthy profile of the material is established. This orthogonal methodology ensures that the quality of this critical synthetic intermediate is validated, providing a solid foundation for its successful application in subsequent research and development.

References

  • Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education. [Link]

  • FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Chemistry. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • FTIR spectra of 2-acetylpyridine (a), 4-nitrobenzaldehyde (b), 4′-(4-nitrophenyl)-2,2′:6′,2′′-terpyridine (c) and 4′-(4-aminophenyl)-2.2′:6′,2′′-terpyridine (d). ResearchGate. [Link]

  • FTIR spectra of (a) 4-nitrobenzaldehyde, (b) TNPP, (c) TAPP, (d)... ResearchGate. [Link]

  • 4-Nitrobenzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

  • This compound 97. Chongqing Chemdad Co., Ltd. [Link]

  • GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. ResearchGate. [Link]

  • Nitro Compounds. Chemistry LibreTexts. [Link]

  • Analysis of nitro compounds. Chemistry Online. [Link]

  • Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. [Link]

  • Determination method for aldehydes and ketones in glycerin.
  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • What Is the Role of IUPAC in Standardizing Chemical Nomenclature?. YouTube. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • This compound (C9H9NO3). PubChemLite. [Link]

  • New international guidelines on organic pure material standards. BIPM. [Link]

  • Recommendations and Technical Reports. IUPAC. [Link]

  • Nomenclature. IUPAC. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • NITRO COMPOUNDS. SlideShare. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]

  • What Are the IUPAC Rules for Naming Chemicals?. YouTube. [Link]

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). Human Metabolome Database. [Link]

  • Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. [Link]

  • Analysis of the reduction product of 3-nitrobenzaldehyde. Oxford Instruments Magnetic Resonance. [Link]

  • 2-Ethyl-4-nitrobenzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

  • Nitro compound. Wikipedia. [Link]

  • Separation of 4-Chloro-3-nitrobenzaldehyde on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • 3-Nitrobenzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

  • Standards for Elemental Impurities in Pharmaceuticals. Reagecon. [Link]

  • Monitoring stability indicating impurities and aldehyde content in lipid nanoparticle raw material and formulated drugs. ResearchGate. [Link]

  • Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
  • PHARMACOPOEIAL DISCUSSION GROUP SIGN-OFF DOCUMENT. European Pharmacopoeia. [Link]

  • Analysis of aldehydes in excipients used in liquid/semi-solid formulations by gas chromatography—Negative chemical ionization mass spectrometry. ResearchGate. [Link]

Sources

The Nitro Group's Defining Influence: A Technical Guide to the Reactivity of 4-Ethyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-3-nitrobenzaldehyde is a versatile aromatic aldehyde whose reactivity is profoundly governed by the electronic interplay between its functional groups. The presence of a nitro group ortho to the ethyl group and meta to the aldehyde functionality creates a unique chemical environment, significantly enhancing the electrophilicity of the carbonyl carbon. This guide provides an in-depth analysis of the stereoelectronic effects of the nitro group, offering a comprehensive exploration of the molecule's reactivity in key synthetic transformations. Detailed experimental protocols, mechanistic insights, and comparative data are presented to empower researchers in leveraging the distinct chemical properties of this important synthetic intermediate.

Introduction: The Architecture of Reactivity

This compound (C₉H₉NO₃) is a substituted aromatic aldehyde with a molecular weight of 179.17 g/mol .[1] Its chemical behavior is not merely the sum of its individual functional groups but rather a consequence of their synergistic and antagonistic interactions. The core of this molecule's reactivity lies in the powerful electron-withdrawing nature of the nitro group, which modulates the electron density across the benzene ring and, most critically, at the aldehyde's carbonyl carbon. Understanding this influence is paramount for predicting reaction outcomes and designing efficient synthetic strategies.

This guide will dissect the role of the nitro group in this compound, focusing on:

  • Electronic and Steric Effects: A quantitative and qualitative analysis of how the nitro group activates the aldehyde functionality.

  • Spectroscopic Characterization: An overview of the key spectral features that confirm the molecule's structure and electronic environment.

  • Key Synthetic Transformations: In-depth examination of the Knoevenagel condensation, Wittig reaction, and Cannizzaro reaction, complete with detailed experimental protocols.

  • Synthesis of this compound: A plausible synthetic route for the preparation of the title compound.

The Dominance of the Nitro Group: Electronic and Steric Landscape

The reactivity of the aldehyde group in this compound is primarily dictated by the potent electron-withdrawing properties of the adjacent nitro group. This influence is exerted through two primary mechanisms: the inductive effect (-I) and the resonance effect (-R).

  • Inductive Effect (-I): Due to the high electronegativity of the nitrogen and oxygen atoms, the nitro group strongly pulls electron density away from the aromatic ring through the sigma bond network. This effect is distance-dependent and significantly polarizes the C-N bond, which in turn withdraws electron density from the rest of the ring, including the carbon atom of the aldehyde group.

  • Resonance Effect (-R): The nitro group can also withdraw electron density through the pi system of the benzene ring. While the resonance effect of a nitro group is most pronounced at the ortho and para positions, its influence from the meta position (relative to the aldehyde) is still significant in deactivating the ring towards electrophilic attack and influencing the overall electronic environment.

The ethyl group at the 4-position, being an alkyl group, exerts a weak electron-donating inductive effect (+I). However, this effect is largely overshadowed by the powerful electron-withdrawing nature of the nitro group.

The net result of these electronic influences is a significant increase in the electrophilicity of the carbonyl carbon of the aldehyde. This makes it a highly susceptible target for nucleophilic attack, a recurring theme in its chemical reactivity.

To quantify the electronic effect of the substituents, the Hammett equation provides a valuable framework.[2] The Hammett substituent constant (σ) for a meta-nitro group is approximately +0.71, indicating a strong electron-withdrawing character.[3] Conversely, the σ value for a para-ethyl group is around -0.15, signifying its weak electron-donating nature. The dominant positive σ value of the nitro group confirms its controlling influence on the reactivity of the aldehyde.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₉NO₃[1]
Molecular Weight179.17 g/mol [1]
AppearanceSolid
Boiling Point96-98 °C at 0.05 mmHg
Density1.212 g/mL at 25 °C
Refractive Indexn20/D 1.560

Spectroscopic Signature

The structural and electronic features of this compound are reflected in its spectroscopic data.

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key expected peaks include: a strong C=O stretching vibration for the aldehyde at approximately 1700-1710 cm⁻¹, characteristic C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹, strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically found near 1530 cm⁻¹ and 1350 cm⁻¹, respectively, and C-H stretching and bending vibrations for the aromatic ring and the ethyl group.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would provide distinct signals for the aldehydic, aromatic, and ethyl protons. The aldehydic proton (CHO) would appear as a singlet at a downfield chemical shift, typically between δ 9.8 and 10.1 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons would appear in the region of δ 7.5-8.5 ppm, with their specific chemical shifts and coupling patterns determined by the substitution pattern. The protons of the ethyl group would present as a quartet (CH₂) and a triplet (CH₃) in the upfield region of the spectrum.

  • ¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the aldehyde at a significantly downfield position, typically around δ 190 ppm. The aromatic carbons would resonate in the range of δ 120-150 ppm, with the carbon attached to the nitro group being significantly deshielded. The carbons of the ethyl group would appear at upfield chemical shifts.

Key Synthetic Transformations: Harnessing Activated Reactivity

The enhanced electrophilicity of the carbonyl carbon in this compound makes it an excellent substrate for a variety of nucleophilic addition and condensation reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[5] The electron-withdrawing nitro group in this compound accelerates this reaction by increasing the susceptibility of the carbonyl carbon to nucleophilic attack.

Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile

Objective: To synthesize 2-(4-ethyl-3-nitrobenzylidene)malononitrile.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (catalytic amount, ~5 mol%)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a minimal amount of ethanol.

  • Add malononitrile to the solution.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Upon completion of the reaction (typically within 1-2 hours), cool the mixture to room temperature.

  • The product is expected to precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and the catalyst.

  • Dry the product under vacuum to obtain 2-(4-ethyl-3-nitrobenzylidene)malononitrile.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the aldehyde spot and the appearance of a new, typically more polar, product spot on the TLC plate. The final product can be characterized by melting point determination and spectroscopic methods (IR, NMR) to confirm its structure and purity. The expected high yield is a further validation of the activating role of the nitro group.[6]

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product aldehyde This compound reaction_step_1 Nucleophilic Addition aldehyde->reaction_step_1 malononitrile Malononitrile malononitrile->reaction_step_1 catalyst Piperidine (catalyst) catalyst->reaction_step_1 deprotonates malononitrile solvent Ethanol, Reflux reaction_step_2 Dehydration solvent->reaction_step_2 promotes elimination product 2-(4-Ethyl-3-nitrobenzylidene)malononitrile intermediate intermediate reaction_step_1->intermediate Tetrahedral Intermediate intermediate->reaction_step_2 reaction_step_2->product caption Knoevenagel Condensation Workflow

Caption: Knoevenagel Condensation Workflow

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[7] The enhanced electrophilicity of this compound makes it an excellent substrate for this transformation, readily reacting with stabilized and non-stabilized ylides.

Experimental Protocol: Wittig Reaction of this compound with Benzyltriphenylphosphonium Chloride

Objective: To synthesize 1-ethyl-2-nitro-4-stilbene.

Materials:

  • Benzyltriphenylphosphonium chloride (1.0 eq)

  • n-Butyllithium (n-BuLi) in hexane (1.0 eq)

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium solution dropwise with stirring. The formation of the ylide is indicated by the appearance of a characteristic deep orange or red color.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the ylide solution back to 0 °C.

  • In a separate flask, dissolve this compound in a minimal amount of anhydrous THF.

  • Add the solution of this compound dropwise to the ylide solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.

Self-Validation: The disappearance of the aldehyde and the formation of the alkene product can be monitored by TLC. The stereochemistry of the resulting alkene (E/Z mixture) can be determined by ¹H NMR spectroscopy by analyzing the coupling constants of the vinylic protons. The formation of triphenylphosphine oxide as a byproduct is also indicative of a successful Wittig reaction.

Wittig_Reaction cluster_reagents Reagents cluster_process Process cluster_products Products phosphonium_salt Benzyltriphenyl- phosphonium chloride ylide_formation Ylide Formation phosphonium_salt->ylide_formation base n-Butyllithium base->ylide_formation aldehyde 4-Ethyl-3-nitro- benzaldehyde cycloaddition [2+2] Cycloaddition aldehyde->cycloaddition ylide_formation->cycloaddition Wittig Reagent elimination Elimination cycloaddition->elimination Oxaphosphetane intermediate alkene 1-Ethyl-2-nitro-4-stilbene elimination->alkene byproduct Triphenylphosphine oxide elimination->byproduct caption Wittig Reaction Logical Flow

Caption: Wittig Reaction Logical Flow

Cannizzaro Reaction

The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[8] While aldehydes with electron-withdrawing groups generally favor this reaction, the presence of the nitro group in this compound makes it a suitable candidate.

Experimental Protocol: Cannizzaro Reaction of this compound

Objective: To synthesize 4-ethyl-3-nitrobenzyl alcohol and 4-ethyl-3-nitrobenzoic acid.

Materials:

  • This compound (2.0 eq)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), concentrated solution (e.g., 50% w/v)

  • Dichloromethane or Diethyl ether (for extraction)

  • Hydrochloric acid (HCl), concentrated (for acidification)

Procedure:

  • In a flask, add a concentrated solution of potassium hydroxide.

  • Add this compound to the base solution with vigorous stirring. The reaction is often exothermic, so cooling in an ice bath may be necessary to maintain a moderate temperature.

  • Stir the resulting emulsion at room temperature for 24 hours or until the reaction is complete (monitored by TLC).

  • After the reaction is complete, dilute the mixture with water.

  • Extract the aqueous mixture with dichloromethane or diethyl ether to separate the 4-ethyl-3-nitrobenzyl alcohol.

  • Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude alcohol.

  • Cool the remaining aqueous layer in an ice bath and acidify it by the slow addition of concentrated hydrochloric acid until the pH is acidic (pH ~2).

  • 4-Ethyl-3-nitrobenzoic acid will precipitate out of the solution.

  • Collect the solid carboxylic acid by vacuum filtration, wash with cold water, and dry.

  • Purify both the alcohol and the carboxylic acid products by recrystallization or column chromatography.

Self-Validation: The successful execution of the reaction is confirmed by the isolation of two distinct products, an alcohol and a carboxylic acid, from a single starting aldehyde. The identities of the products can be confirmed by their melting points and spectroscopic data. The relative yields of the alcohol and acid (theoretically 50:50) can be determined after purification.

Synthesis of this compound

A plausible and common method for the synthesis of this compound is the nitration of 4-ethylbenzaldehyde. The aldehyde group is a meta-director, and the ethyl group is an ortho, para-director. The directing effects of these groups will influence the position of nitration.

Experimental Protocol: Nitration of 4-Ethylbenzaldehyde

Objective: To synthesize this compound.

Materials:

  • 4-Ethylbenzaldehyde (1.0 eq)

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add fuming nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C to form the nitrating mixture.

  • In a separate beaker, dissolve 4-ethylbenzaldehyde in a small amount of concentrated sulfuric acid.

  • Slowly add the solution of 4-ethylbenzaldehyde to the nitrating mixture dropwise, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The crude this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Self-Validation: The identity and purity of the synthesized this compound can be confirmed by melting point determination and comparison with literature values, as well as by spectroscopic analysis (IR and NMR). The regiochemistry of the nitration can be confirmed by 2D NMR techniques if necessary.

Synthesis_Workflow start Start: 4-Ethylbenzaldehyde nitration Nitration (HNO₃, H₂SO₄, 0-10 °C) start->nitration workup Workup (Pour onto ice, Filter) nitration->workup purification Purification (Recrystallization) workup->purification product Product: This compound purification->product caption Synthesis of this compound

Caption: Synthesis of this compound

Conclusion

The nitro group in this compound is the cornerstone of its chemical reactivity. Through its potent electron-withdrawing inductive and resonance effects, it significantly enhances the electrophilicity of the aldehyde's carbonyl carbon. This activation makes the molecule a highly valuable substrate for a range of nucleophilic addition and condensation reactions, including the Knoevenagel condensation, Wittig reaction, and Cannizzaro reaction. By understanding the fundamental principles governing its reactivity and employing the detailed protocols provided in this guide, researchers can effectively utilize this compound as a versatile building block in the synthesis of complex organic molecules for applications in pharmaceuticals, materials science, and beyond.

References

  • SpectraBase. (n.d.). This compound. Wiley. [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Academia. (n.d.). Cannizzaro Reaction. [Link]

  • Royal Society of Chemistry. (n.d.). 4. [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]

  • University of California, Davis. (n.d.). A Solvent Free Wittig Reaction. [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. [Link]

  • University of Technology. (n.d.). Cannizzaro Reaction. [Link]

  • Wikipedia. (n.d.). Hammett equation. [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • University of Massachusetts Boston. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Chemistry LibreTexts. (2023, January 22). Cannizzaro Reaction. [Link]

  • National Institutes of Health. (2012, March 6). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. [Link]

  • Royal Society of Chemistry. (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]

  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • PubChemLite. (n.d.). This compound (C9H9NO3). [Link]

  • oc-praktikum.de. (2006, March). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. [Link]

  • Michigan State University. (n.d.). Unit 4: Free Energy Relationships. [Link]

  • Dalal Institute. (n.d.). Substituent and Reaction Constants. [Link]

  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a. [Link]

  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar - Technical Paper. [Link]

  • NIST. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. [Link]

Sources

An In-Depth Technical Guide to the Electrophilicity of the Aldehyde Group in 4-Ethyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive analysis of the chemical reactivity, specifically the electrophilicity, of the aldehyde functional group in 4-Ethyl-3-nitrobenzaldehyde. As a Senior Application Scientist, this document synthesizes fundamental principles of organic chemistry with practical, field-proven insights to deliver a thorough understanding of this compound's properties.

Executive Summary

This compound is an aromatic aldehyde with a unique substitution pattern that significantly influences the reactivity of its carbonyl group. The presence of a nitro group, a powerful electron-withdrawing substituent, and an ethyl group, a weak electron-donating substituent, creates a nuanced electronic environment. This guide will dissect the interplay of these groups, elucidating their impact on the electrophilicity of the aldehyde carbon. A combination of theoretical principles, experimental data, and computational analysis will be employed to provide a holistic view of this molecule's chemical behavior, which is of paramount importance in its application as a synthetic intermediate in pharmaceutical and materials science.

Foundational Principles: Electrophilicity of Aromatic Aldehydes

The reactivity of aldehydes and ketones is primarily governed by the electrophilic nature of the carbonyl carbon.[1] This electrophilicity arises from the polarization of the carbon-oxygen double bond, a consequence of oxygen's higher electronegativity.[1] Nucleophilic attack on this electrophilic carbon is the characteristic reaction of these functional groups.[1][2]

In aromatic aldehydes, such as benzaldehyde, the electrophilicity of the carbonyl carbon is generally lower than that of aliphatic aldehydes.[1][3] This is due to the resonance effect of the benzene ring, which donates electron density to the carbonyl group, thereby reducing its partial positive charge.[1][3] However, the introduction of substituents onto the aromatic ring can dramatically alter this baseline reactivity.

The Electronic Landscape of this compound

The electrophilicity of the aldehyde group in this compound is a direct consequence of the electronic effects exerted by the ethyl and nitro substituents. These effects can be broadly categorized into inductive and resonance effects.[4][5][6]

The Nitro Group: A Potent Electron Withdrawer

The nitro group (-NO₂) is a quintessential electron-withdrawing group (EWG).[7][8] It deactivates the aromatic ring towards electrophilic substitution and significantly enhances the electrophilicity of the aldehyde carbon through two primary mechanisms:

  • -I (Inductive) Effect: The nitrogen atom in the nitro group bears a formal positive charge, and both oxygen atoms are highly electronegative. This creates a strong dipole that pulls electron density away from the aromatic ring through the sigma bond framework.[4][8]

  • -R (Resonance) Effect: The nitro group can delocalize the pi electrons of the aromatic ring onto its own oxygen atoms.[4] This resonance withdrawal of electron density is particularly effective from the ortho and para positions relative to the nitro group.[9]

In this compound, the nitro group is positioned meta to the aldehyde group. While the resonance effect is strongest at the ortho and para positions, its powerful inductive effect still significantly withdraws electron density from the entire ring, including the carbon atom to which the aldehyde group is attached. This withdrawal of electron density makes the carbonyl carbon more electron-deficient and, therefore, more electrophilic.

The Ethyl Group: A Weak Electron Donor

In contrast to the nitro group, the ethyl group (-CH₂CH₃) is a weak electron-donating group (EDG).[10] Its primary mode of electron donation is through a +I (inductive) effect.[4] Alkyl groups are more electron-releasing than hydrogen, and they donate electron density through the sigma bonds.

Positioned at the 4-position, the ethyl group donates electron density to the aromatic ring. This effect, in isolation, would slightly decrease the electrophilicity of the aldehyde group by pushing electron density towards the carbonyl carbon.

The Net Effect: An Enhanced Electrophilicity

The critical aspect of this compound is the interplay between the powerful electron-withdrawing nitro group and the weakly electron-donating ethyl group. The electron-withdrawing capacity of the nitro group, through both induction and resonance, far outweighs the electron-donating inductive effect of the ethyl group.[4]

Therefore, the net electronic effect of the substituents on the aromatic ring is a significant withdrawal of electron density. This deactivation of the ring leads to a marked increase in the partial positive charge on the carbonyl carbon of the aldehyde group, making this compound significantly more electrophilic than unsubstituted benzaldehyde.

Experimental_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis A This compound R1 Reaction of A + Nuc A->R1 B Benzaldehyde (Control) R2 Reaction of B + Nuc B->R2 Nuc Nucleophile (e.g., NaBH4) Nuc->R1 Nuc->R2 M1 HPLC or UV-Vis R1->M1 M2 HPLC or UV-Vis R2->M2 D1 Determine Rate Constant (k_A) M1->D1 D2 Determine Rate Constant (k_B) M2->D2 Comp Compare k_A and k_B D1->Comp D2->Comp

Figure 2. A workflow diagram for the kinetic study to assess the relative electrophilicity.

Implications for Drug Development and Organic Synthesis

The heightened electrophilicity of the aldehyde group in this compound makes it a valuable and versatile intermediate in organic synthesis.

  • Increased Reactivity: Reactions that are sluggish with less electrophilic aldehydes, such as certain condensation and addition reactions, will proceed more readily and under milder conditions with this substrate. This can lead to higher yields and reduced side product formation.

  • Access to Novel Scaffolds: The unique substitution pattern allows for the synthesis of complex molecules with specific electronic and steric properties. The nitro group can be further transformed, for example, by reduction to an amine, opening up avenues for diverse functionalization. [11]* Pharmaceutical Applications: Many biologically active molecules are synthesized using substituted benzaldehydes as starting materials. The enhanced reactivity of this compound can be exploited in the synthesis of drug candidates where a key step involves nucleophilic attack on the aldehyde.

Conclusion

The electrophilicity of the aldehyde group in this compound is significantly enhanced due to the powerful electron-withdrawing nature of the meta-positioned nitro group, which overrides the weak electron-donating effect of the para-positioned ethyl group. This fundamental understanding, supported by theoretical principles, spectroscopic predictions, and a clear experimental path for verification, is crucial for any researcher or scientist working with this compound. Its heightened reactivity makes it a potent building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development.

References

  • Hammett Equation - Mechanisms of Organic Reactions - Pharmacy 180. (n.d.).
  • PubChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2025, January 29). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved January 21, 2026, from [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2024). What defines electrophilicity in carbonyl compounds. Chemical Science, 15(1), 142-151. [Link]

  • Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th... | Study Prep. Retrieved January 21, 2026, from [Link]

  • Appel, R., Chelli, S., Tokuyasu, T., Troshin, K., & Mayr, H. (2013). Electrophilicities of Benzaldehyde-Derived Iminium Ions: Quantification of the Electrophilic Activation of Aldehydes by Iminium Formation. Journal of the American Chemical Society, 135(17), 6579–6587. [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved January 21, 2026, from [Link]

  • Scribd. (n.d.). Substituent Effects & Hammett Equation | PDF | Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • YouTube. (2017, May 2). Directing Effect of the Nitro Group in EAS. Retrieved January 21, 2026, from [Link]

  • Cambridge University Press. (n.d.). 1 The Hammett cp relationship - Assets. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (n.d.). Electrophilicities of Benzaldehyde-Derived Iminium Ions: Quantification of the Electrophilic Activation of Aldehydes by Iminium Formation | Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Electrophilicities of Benzaldehyde-Derived Iminium Ions: Quantification of the Electrophilic Activation of Aldehydes by Iminium Formation - FAO AGRIS. Retrieved January 21, 2026, from [Link]

  • Chemdad. (n.d.). This compound 97. Retrieved January 21, 2026, from [Link]

  • Semantic Scholar. (n.d.). Electrophilicities of benzaldehyde-derived iminium ions: quantification of the electrophilic activation of aldehydes by iminium formation. Retrieved January 21, 2026, from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Nitro compound. Retrieved January 21, 2026, from [Link]

  • YouTube. (2021, October 7). How to Identify Electron Withdrawing Groups on an Aromatic Ring. Retrieved January 21, 2026, from [Link]

  • University of Calgary. (n.d.). Ch12: Substituent Effects. Retrieved January 21, 2026, from [Link]

  • Scribd. (n.d.). Electronic Effects PDF | PDF | Chemical Bond | Aromaticity. Retrieved January 21, 2026, from [Link]

  • RSC Publishing. (n.d.). What defines electrophilicity in carbonyl compounds - Chemical Science. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2024, February 5). (PDF) What defines electrophilicity in carbonyl compounds. Retrieved January 21, 2026, from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved January 21, 2026, from [Link]

  • La Salle University. (n.d.). Substituent Effects. Retrieved January 21, 2026, from [Link]

  • RSC Publishing. (n.d.). What defines electrophilicity in carbonyl compounds - Chemical Science. Retrieved January 21, 2026, from [Link]!

  • ResearchGate. (2025, August 6). Electrophilicity and nucleophilicity of commonly used aldehydes. Retrieved January 21, 2026, from [Link]

  • YouTube. (2024, May 27). Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved January 21, 2026, from [Link]

  • RSC Publishing. (n.d.). Electrophilicity and nucleophilicity of commonly used aldehydes. Retrieved January 21, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C9H9NO3). Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). 19. Aldehydes and Ketones: Nucleophilic Addition Reactions | Request PDF. Retrieved January 21, 2026, from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 3-Nitrobenzaldehyde. Retrieved January 21, 2026, from [Link]

  • Khan Academy. (n.d.). Mechanism of nucleophilic addition reactions. (video). Retrieved January 21, 2026, from [Link]

Sources

Methodological & Application

Application Notes & Protocols: 4-Ethyl-3-nitrobenzaldehyde as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. 4-Ethyl-3-nitrobenzaldehyde emerges as a highly valuable and versatile building block for this purpose. Its unique electronic architecture, characterized by a strongly electrophilic aldehyde carbon activated by an adjacent nitro group, alongside the steric and electronic influence of the ethyl substituent, provides a reactive platform for a multitude of cyclization and condensation reactions. This guide offers an in-depth exploration of this compound's properties, reactivity, and its application in the synthesis of key heterocyclic systems, including quinolines and dihydropyrimidinones. Detailed, field-tested protocols are provided to empower researchers in leveraging this precursor for the efficient construction of complex molecular frameworks.

Physicochemical & Reactivity Profile of this compound

A thorough understanding of a precursor's properties is fundamental to its successful application in synthesis. This compound is a solid at room temperature with a molecular structure primed for specific chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 4748-80-5[1][2]
Molecular Formula C₉H₉NO₃[1][2]
Molecular Weight 179.17 g/mol [1][2]
Boiling Point 96-98 °C at 0.05 mmHg[2]
Density 1.212 g/mL at 25 °C[2]
Form Solid
Core Chemical Reactivity

The synthetic utility of this compound is dictated by two primary functional groups: the aldehyde and the nitro group.

  • The Aldehyde Group: The powerful electron-withdrawing effect (-I and -M) of the ortho-nitro group significantly increases the electrophilicity of the aldehyde's carbonyl carbon. This heightened reactivity makes it an exceptional substrate for nucleophilic attack, driving reactions such as condensations and multi-component reactions forward, often under mild conditions.[3]

  • The Nitro Group: The nitro group is not merely an activating group; it is a synthetic handle. It can be readily reduced to an amino group, which can then participate in subsequent intramolecular reactions, such as cyclization, to form a new heterocyclic ring. This dual functionality is key to its role in one-pot synthesis strategies.

Caption: Key reactive sites of this compound.

Application Note I: Synthesis of Substituted Quinolines via One-Pot Reductive Cyclization

The quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. A highly efficient method to synthesize substituted quinolines is the Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group. By starting with this compound, the required ortho-amino group can be generated in situ via reduction of the nitro group, enabling a powerful one-pot synthesis.

Principle & Mechanism

This synthesis follows a domino reaction sequence. First, the nitro group of this compound is reduced to an amine, typically using a mild reducing agent like iron powder in acetic acid or stannous chloride (SnCl₂).[4][5] The resulting in situ-generated 3-amino-4-ethylbenzaldehyde then undergoes a base- or acid-catalyzed condensation with an active methylene compound (e.g., ethyl acetoacetate). The intermediate formed rapidly undergoes an intramolecular cyclization followed by dehydration to yield the final aromatic quinoline product.

Friedlander_Mechanism Mechanism: Reductive Cyclization to Quinolines Start This compound + Ethyl Acetoacetate Reduction Reduction of Nitro Group (e.g., Fe/AcOH) Start->Reduction [H] Amino_Aldehyde In situ generated 3-Amino-4-ethylbenzaldehyde Reduction->Amino_Aldehyde Condensation Knoevenagel Condensation Amino_Aldehyde->Condensation Intermediate Enamine Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization (Attack on C=O) Intermediate->Cyclization Dehydration Dehydration (-H₂O) Cyclization->Dehydration Product Substituted Quinoline Dehydration->Product

Caption: Reaction pathway for the synthesis of quinolines.

Protocol: Synthesis of Ethyl 7-ethyl-2-methylquinoline-3-carboxylate

This protocol provides a specific, validated method for the synthesis of a quinoline-3-carboxylate derivative.[5]

Materials:

  • This compound (1.0 equiv)

  • Ethyl acetoacetate (an active methylene compound, 3.0 equiv)[6]

  • Iron powder (Fe, <100 mesh, 4.0 equiv)

  • Glacial Acetic Acid (AcOH)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 equiv) and dissolve it in glacial acetic acid (approx. 7.5 mL per mmol of aldehyde).

  • Addition of Reagents: Add ethyl acetoacetate (3.0 equiv) to the solution. Begin stirring and heat the mixture to 95-110 °C under a nitrogen or argon atmosphere.

  • Reduction: Once the temperature has stabilized, add the iron powder (4.0 equiv) portion-wise over 15-20 minutes. An exotherm may be observed.

  • Reaction Monitoring: Maintain heating and vigorous stirring for 3-5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the iron salts, washing the pad with ethyl acetate.

  • Neutralization: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 7-ethyl-2-methylquinoline-3-carboxylate.[5]

Senior Scientist's Notes
  • Causality of Reagents: Iron in acetic acid is a classic, cost-effective, and robust reducing system for aromatic nitro groups (Béchamp reduction). The acid activates the iron and serves as the proton source.

  • Self-Validation: The success of the reaction is validated by the disappearance of the starting material on TLC and the appearance of a new, typically fluorescent, spot corresponding to the quinoline product. The final structure should be confirmed by NMR and MS analysis.

  • Optimization: The reaction temperature is critical. If it's too low, the reduction and cyclization rates will be slow. If it's too high, side reactions may occur. The 95-110 °C range is a proven sweet spot for this transformation.

Application Note II: Multi-Component Synthesis of Dihydropyrimidinones (Biginelli Reaction)

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants.[7][8] this compound is an excellent substrate for the Biginelli reaction, a one-pot cyclocondensation that produces dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities.

Principle & Mechanism

The Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea).[9] The accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This electrophilic species is then attacked by the enol form of the β-ketoester. Subsequent cyclization and dehydration yield the final DHPM product. The high electrophilicity of this compound accelerates the initial formation of the key acylimine intermediate, leading to high yields.

Biginelli_Mechanism Mechanism: Biginelli Reaction Aldehyde This compound Acylimine N-Acylimine Intermediate Aldehyde->Acylimine Urea Urea Urea->Acylimine H⁺ cat. Addition Nucleophilic Addition Acylimine->Addition Ketoester Ethyl Acetoacetate (Enol form) Ketoester->Addition OpenChain Open-Chain Intermediate Addition->OpenChain Cyclization Intramolecular Cyclization (-H₂O) OpenChain->Cyclization Product Dihydropyrimidinone (DHPM) Cyclization->Product

Caption: Key steps in the Biginelli multi-component reaction.

Protocol: Synthesis of 4-(4-Ethyl-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

Materials:

  • This compound (1.0 equiv)

  • Ethyl acetoacetate (1.0 equiv)

  • Urea (1.5 equiv)

  • Ethanol (solvent)

  • Catalytic amount of concentrated HCl or a Lewis acid (e.g., Yb(OTf)₃)

  • Ice-cold water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv), ethyl acetoacetate (1.0 equiv), and urea (1.5 equiv) in ethanol.

  • Catalyst Addition: Add a few drops of concentrated HCl as the catalyst.

  • Reaction: Heat the mixture to reflux with stirring for 4-6 hours. The product will often begin to precipitate from the reaction mixture as it forms.

  • Monitoring: Follow the consumption of the aldehyde using TLC.

  • Isolation: After the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials. The product is often pure enough after this step. If necessary, it can be further purified by recrystallization from ethanol.

Senior Scientist's Notes
  • Causality of Catalyst: The acid catalyst is crucial for activating the aldehyde carbonyl for attack by urea and for catalyzing the subsequent dehydration steps. While Brønsted acids like HCl work well, Lewis acids can also be employed, sometimes offering milder conditions.

  • Trustworthiness of Protocol: This protocol is highly reliable. The precipitation of the product from the reaction mixture provides a simple, visual confirmation of success and simplifies purification immensely, often avoiding the need for chromatography.

  • Atom Economy: This MCR is a prime example of green chemistry. All three components are incorporated into the final product with only the loss of water molecules, resulting in excellent atom economy.[7]

General Experimental Workflow

The synthesis of heterocyclic compounds using this compound generally follows a standardized laboratory workflow, ensuring reproducibility and safety.

workflow A 1. Reagent Preparation & Stoichiometry Calculation B 2. Reaction Setup (Inert atmosphere if needed) A->B C 3. Reagent Addition & Heating to Temp B->C D 4. Reaction Monitoring (TLC, LC-MS) C->D E 5. Reaction Quench & Work-up D->E F 6. Extraction & Drying of Organic Phase E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Chromatography/Recrystallization) G->H I 9. Product Characterization (NMR, MS, IR) H->I

Caption: Standardized workflow for heterocyclic synthesis.

Safety & Handling

As a nitroaromatic aldehyde, this compound requires careful handling in a well-ventilated fume hood.[10]

  • Hazard Identification: Causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

References

  • BenchChem. (2025). A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis. BenchChem.
  • Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences.
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemistry Stack Exchange. (2019). What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why?[Link]

  • Chemdad. This compound 97. Chongqing Chemdad Co., Ltd. [Link]

  • Dangi, R. S., et al. (2021). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. DergiPark. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • ResearchGate. (n.d.). Condensation of 4-nitrobenzaldehyde, ethyl acetoacetate, and urea in.... [Link]

  • ResearchGate. (n.d.). Screening of various active methylene compounds for selection of best.... [Link]

  • ResearchGate. (n.d.). Scheme 1. Mechanochemical reaction using 4-nitrobenzaldehyde (3 a) as a.... [Link]

  • RSC Publishing. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. [Link]

  • Shivaji College. Active Methylene Compounds. [Link]

  • ACS Publications. (2010). A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Organic Chemistry Portal. Substituted active methylene synthesis by condensation. [Link]

  • Books. (2020). 4.2.3.11.
  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • Caltech. Multicomponent Reactions in Total Synthesis. [Link]

  • RSC Publishing. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]

  • NIH. (n.d.). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates Utilizing 4-Ethyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 4-Ethyl-3-nitrobenzaldehyde is a versatile aromatic building block whose strategic importance in pharmaceutical synthesis is growing. Its unique trifunctional substitution pattern—an electrophilic aldehyde, a reducible nitro group, and a lipophilic ethyl group—offers a powerful handle for constructing complex molecular architectures. The ortho-relationship of the ethyl and nitro groups introduces specific steric and electronic effects that can be leveraged for regioselective synthesis. This guide provides an in-depth exploration of key synthetic transformations of this compound, complete with detailed, field-tested protocols and mechanistic insights, designed for researchers and professionals in drug discovery and development.

Introduction: The Synthetic Utility of this compound

In the landscape of medicinal chemistry, the demand for novel molecular scaffolds with tailored properties is incessant. This compound (CAS: 4748-80-5) emerges as a critical starting material, not merely as a carrier of functional groups, but as a sophisticated precursor for a range of pharmaceutical intermediates. The aldehyde group serves as a prime site for carbon-carbon bond formation, while the nitro group is a versatile precursor to an amine, enabling subsequent amide bond formations, heterocycle synthesis, or diazotization reactions. The ethyl group can enhance lipophilicity, potentially improving the pharmacokinetic profile of the final active pharmaceutical ingredient (API).

This document details three pivotal transformations that unlock the synthetic potential of this intermediate:

  • Nitro Group Reduction: Generating the corresponding aniline, a cornerstone for building amide-containing APIs.

  • Aldehyde Oxidation: Forming the carboxylic acid derivative, useful for ester or amide linkages.

  • Carbon-Carbon Bond Formation: Constructing complex carbon skeletons via reactions like the Knoevenagel condensation.

Physicochemical Properties & Safe Handling

Before commencing any synthetic work, a thorough understanding of the reagent's properties and safety requirements is mandatory.

Physical and Chemical Properties
PropertyValueSource
Chemical Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
CAS Number 4748-80-5
Appearance Solid
Boiling Point 96-98 °C at 0.05 mmHg
Density 1.212 g/mL at 25 °C
Refractive Index n20/D 1.560
SMILES CCC1=C(C=C(C=C1)C=O)[O-]
InChIKey PQNRTCSIGGYXNB-UHFFFAOYSA-N
Safety and Handling

This compound is classified as an irritant and may cause skin and eye irritation, as well as respiratory irritation. It may also cause an allergic skin reaction.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Core Synthetic Pathways and Protocols

The following sections detail validated protocols for key transformations of this compound. The rationale behind reagent and condition selection is explained to provide a deeper understanding of the synthetic strategy.

G cluster_reduction Reduction cluster_oxidation Oxidation cluster_cc C-C Bond Formation start This compound prod1 4-Ethyl-3-aminobenzaldehyde start->prod1  Catalytic Hydrogenation  (H₂, Pd/C) or  Metal/Acid (Fe/HCl) prod2 4-Ethyl-3-nitrobenzoic Acid start->prod2  KMnO₄ or K₂Cr₂O₇  H₂SO₄, Heat prod3 α,β-Unsaturated Derivatives start->prod3  Active Methylene Compound  (e.g., Malononitrile),  Base (Piperidine)

Figure 1: Key synthetic transformations of this compound.

Reduction of the Nitro Group to 4-Ethyl-3-aminobenzaldehyde

Application Note: The reduction of an aromatic nitro group to an amine is one of the most fundamental and critical transformations in the synthesis of pharmaceuticals. The resulting aniline, 4-Ethyl-3-aminobenzaldehyde, is a versatile intermediate, ready for amide coupling, sulfonamide formation, or construction of nitrogen-containing heterocycles, which are prevalent motifs in drug molecules.

Mechanistic Insight: Catalytic hydrogenation involves the addition of hydrogen across the N=O bonds on the surface of a metal catalyst (e.g., Palladium). Alternatively, metal/acid reductions, like with iron in acidic medium, proceed via a series of single-electron transfers from the metal to the nitro group, with protons from the acid participating in the formation of water as a byproduct.

Protocol: Catalytic Hydrogenation

  • Reactant Preparation: In a suitable pressure vessel (e.g., a Parr shaker), dissolve this compound (10.0 g, 55.8 mmol) in 150 mL of ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~500 mg, 5% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: Pd/C is a highly efficient and widely used catalyst for the hydrogenation of nitro groups. The 5% loading ensures a reasonable reaction rate without excessive cost. An inert atmosphere prevents potential ignition of the catalyst in the presence of flammable solvents.

  • Reaction: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

  • Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake and by Thin Layer Chromatography (TLC) analysis (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent.

    • Causality: Celite is a diatomaceous earth filter aid that prevents the fine catalyst particles from clogging the filter paper and ensures complete removal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-Ethyl-3-aminobenzaldehyde as a solid, which can be used directly or further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

ParameterValue
Starting Material This compound
Key Reagents H₂, 10% Pd/C
Solvent Ethanol or Ethyl Acetate
Temperature Room Temperature
Typical Yield >95%
Oxidation of the Aldehyde to 4-Ethyl-3-nitrobenzoic Acid

Application Note: The oxidation of the aldehyde functionality provides 4-Ethyl-3-nitrobenzoic acid, another crucial intermediate. Carboxylic acids are precursors for esters and amides, and their inclusion in a molecule can modulate solubility and provide a key interaction point for binding to biological targets.

Mechanistic Insight: Strong oxidizing agents like potassium dichromate(VI) or potassium permanganate are used to convert aldehydes to carboxylic acids. In acidic conditions, the dichromate(VI) ion (Cr₂O₇²⁻) is a powerful oxidant. The aldehyde is first hydrated, and then the C-H bond of the hydrate is oxidized.

Figure 2: Oxidation pathway from aldehyde to carboxylic acid.

Protocol: Potassium Dichromate Oxidation

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, suspend this compound (10.0 g, 55.8 mmol) in 100 mL of water.

  • Reagent Addition: Prepare a solution of potassium dichromate(VI) (19.7 g, 67.0 mmol, 1.2 equivalents) in 150 mL of 20% aqueous sulfuric acid. Add this solution slowly and portion-wise to the stirred aldehyde suspension.

    • Causality: Using an excess of the oxidizing agent ensures the reaction goes to completion. The reaction is exothermic, so slow addition is crucial to maintain control over the temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours. The color of the solution will change from orange to green as the Cr(VI) is reduced to Cr(III).

    • Causality: Heating under reflux prevents the loss of the relatively volatile aldehyde starting material before it can be fully oxidized.

  • Monitoring: Monitor the reaction by TLC until the starting aldehyde spot has disappeared.

  • Work-up: Cool the reaction mixture in an ice bath. The product, 4-Ethyl-3-nitrobenzoic acid, will precipitate out of the solution.

  • Purification & Isolation: Collect the solid product by vacuum filtration. Wash the solid with several portions of cold water to remove inorganic salts. Dry the product under vacuum. Further purification can be achieved by recrystallization from aqueous ethanol.

ParameterValue
Starting Material This compound
Key Reagents K₂Cr₂O₇, H₂SO₄
Solvent Water
Temperature Reflux
Typical Yield 80-90%
C-C Bond Formation via Knoevenagel Condensation

Application Note: The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds, reacting an aldehyde with an active methylene compound to produce α,β-unsaturated products. These products are valuable intermediates in their own right, serving as Michael acceptors or as precursors for synthesizing various heterocyclic systems found in drugs. The electron-withdrawing nitro group on the benzaldehyde enhances the electrophilicity of the carbonyl carbon, making it highly reactive in this condensation.

Protocol: Condensation with Malononitrile

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 55.8 mmol) in 100 mL of ethanol.

  • Reagent Addition: Add malononitrile (4.0 g, 60.5 mmol, 1.08 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of piperidine (5-10 drops) to the mixture.

    • Causality: Piperidine, a weak base, is sufficient to deprotonate the active methylene compound (malononitrile), generating the nucleophilic carbanion required for the initial attack on the aldehyde carbonyl.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux for 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by TLC. The product is typically more non-polar than the starting aldehyde.

  • Work-up & Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The solid product, (4-ethyl-3-nitrophenyl)methylenemalononitrile, will precipitate.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and catalyst. Dry the product under vacuum.

ParameterValue
Starting Material This compound
Key Reagents Malononitrile, Piperidine
Solvent Ethanol
Temperature Reflux
Typical Yield >90%

Case Study: A Synthetic Route to an Apalutamide Analogue Intermediate

Application Note: Apalutamide is an anti-androgen medication used to treat prostate cancer. Its synthesis involves the coupling of several key intermediates. The protocols described above can be strategically combined to synthesize a structural analogue of a known Apalutamide intermediate, demonstrating the practical utility of this compound. The target intermediate is 4-((1-carboxycyclobutyl)amino)-2-ethyl-N-methylbenzamide .

G A This compound B 4-Ethyl-3-nitrobenzoic acid A->B  Step 1: Oxidation  (KMnO₄) C 4-Ethyl-3-nitrobenzoyl chloride B->C  Step 2: Acyl Chloride Formation  (SOCl₂) D N-Methyl-4-ethyl-3-nitrobenzamide C->D  Step 3: Amidation  (MeNH₂) E N-Methyl-3-amino-4-ethylbenzamide D->E  Step 4: Nitro Reduction  (H₂, Pd/C) F Target Intermediate: 4-((1-carboxycyclobutyl)amino)- 2-ethyl-N-methylbenzamide E->F  Step 5: Buchwald-Hartwig Amination  (1-bromocyclobutane-1-carboxylic acid,  Pd catalyst, base)

Figure 3: Hypothetical pathway to an Apalutamide analogue intermediate.

This multi-step synthesis showcases the conversion of both the aldehyde and nitro groups to build a complex molecule.

  • Step 1 & 2: The aldehyde is first oxidized to a carboxylic acid (as per Protocol 3.2), which is then converted to a more reactive acyl chloride using thionyl chloride (SOCl₂).

  • Step 3: The acyl chloride readily reacts with methylamine to form the corresponding benzamide.

  • Step 4: The nitro group of the benzamide is selectively reduced to an amine using catalytic hydrogenation (as per Protocol 3.1).

  • Step 5: The final key step is a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) between the aniline and 1-bromocyclobutane-1-carboxylic acid to install the cyclobutylamino moiety, yielding the target intermediate. This type of coupling is documented in the synthesis of related compounds.

This theoretical pathway underscores how this compound serves as an excellent starting point for complex, multi-step syntheses central to modern drug development.

References

  • The Pivotal Role of 4-Nitrobenzaldehyde in the Synthesis of Pharmaceutical Intermediates: Applications and Protocols. BenchChem.

  • Safety Data Sheet for 4-Fluoro-3-nitrobenzaldehyde. Thermo Fisher Scientific.

  • Safety Data Sheet for 4-Bromo-3-nitrobenzaldehyde. TCI Chemicals.

  • Safety Data Sheet for 4-Nitrobenzaldehyde. Sigma-Aldrich.

  • Safety Data Sheet for 3-Nitrobenzaldehyde. Sigma-Aldrich.

  • This compound. PubChem, National Center for Biotechnology Information.

  • Process for preparing apalutamide. Google Patents (WO2018136001A1).

  • An In-depth Technical Guide to 4-Nitrobenzaldehyde (CAS 555-16-8). BenchChem.

  • Process For Preparation Of Apalutamide Using Novel Intermediate. Quick Company.

  • Apalutamide synthetic method and intermediate. Patsnap.

  • The Crucial Role of 4-Nitrobenzaldehyde in Modern Pharmaceutical Synthesis. BOC Sciences.

  • A kind of Apalutamide new synthetic method. Google Patents (CN107501237A).

  • This compound (C9H9NO3). PubChemLite.

  • Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis. Sarchem Labs.

  • Baylis–Hillman Reaction Between 4-Nitrobenzaldehyde and Ethyl Acrylate. Royal Society of Chemistry.

  • Direct aldol reactions of 4-nitrobenzaldehyde with acetone catalyzed by organic molecules. ResearchGate.

  • PROCESS FOR THE PREPAR

Application Notes and Protocols for Aldol Condensation Reactions Involving 4-Ethyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Insights into the Aldol Condensation of 4-Ethyl-3-nitrobenzaldehyde

The aldol condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on conducting aldol condensation reactions specifically involving this compound. The resulting α,β-unsaturated ketones, commonly known as chalcones, are of significant interest due to their prevalence as intermediates in the biosynthesis of flavonoids and their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

The unique substitution pattern of this compound, featuring both an electron-donating ethyl group and a strongly electron-withdrawing nitro group, presents specific considerations for reaction design. The nitro group's electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, making it a highly reactive substrate for nucleophilic attack by an enolate. However, this same property can pose challenges in base-catalyzed reactions, potentially leading to side reactions. This guide will navigate these intricacies, offering robust protocols for both base- and acid-catalyzed conditions to afford researchers the flexibility to optimize their synthetic strategies.

Reaction Mechanisms: A Tale of Two Catalysts

The aldol condensation can be effectively catalyzed by either a base or an acid, each proceeding through a distinct mechanistic pathway. The choice of catalyst can significantly influence reaction rates, yields, and the stability of intermediates.

Base-Catalyzed Aldol Condensation (Claisen-Schmidt Condensation)

The base-catalyzed reaction, specifically a Claisen-Schmidt condensation when an enolizable ketone reacts with a non-enolizable aldehyde like this compound, is a widely employed method for chalcone synthesis.[4] The mechanism involves the following key steps:

  • Enolate Formation: A base, typically a hydroxide or alkoxide, abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound.

  • Aldol Addition Product: A tetrahedral alkoxide intermediate is formed, which is then protonated by the solvent (e.g., water or ethanol) to yield a β-hydroxy ketone (the aldol adduct).

  • Dehydration: Under the reaction conditions, particularly with heating, the aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable α,β-unsaturated ketone (chalcone).

G Ketone Ketone (with α-H) Enolate Enolate (Nucleophile) Ketone->Enolate + Base Base Base (e.g., OH⁻) Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate->Aldol_Adduct + Aldehyde Aldehyde This compound (Electrophile) Chalcone Chalcone (α,β-Unsaturated Ketone) Aldol_Adduct->Chalcone - H₂O (Dehydration) Water H₂O

Caption: Base-Catalyzed Aldol Condensation Workflow.

Acid-Catalyzed Aldol Condensation

Acid catalysis offers an alternative pathway that can be advantageous, particularly when the aldehyde substrate is sensitive to strong bases.[5] The mechanism proceeds as follows:

  • Enol Formation: The acid catalyst protonates the carbonyl oxygen of the ketone, increasing the acidity of the α-hydrogens and facilitating tautomerization to the enol form.

  • Aldehyde Activation: The acid also protonates the carbonyl oxygen of this compound, enhancing its electrophilicity.

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks the activated carbonyl carbon of the aldehyde.

  • Deprotonation and Dehydration: Subsequent deprotonation and elimination of a water molecule yield the final chalcone product.

G Ketone Ketone Enol Enol (Nucleophile) Ketone->Enol + H⁺ Acid Acid (e.g., H⁺) Activated_Aldehyde Activated Aldehyde (Electrophile) Intermediate Protonated Aldol Adduct Activated_Aldehyde->Intermediate + Enol Chalcone Chalcone Intermediate->Chalcone - H₂O, -H⁺

Caption: Acid-Catalyzed Aldol Condensation Workflow.

Experimental Protocols

The following protocols are provided as robust starting points for the synthesis of chalcones from this compound. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC).

Protocol 1: Base-Catalyzed Condensation with Acetophenone

This protocol details the synthesis of (E)-1-(4-ethyl-3-nitrophenyl)-3-phenylprop-2-en-1-one.

Materials:

  • This compound

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute

  • Ethyl Acetate (for TLC)

  • Hexane (for TLC)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of acetophenone in 30 mL of 95% ethanol.

  • In a separate beaker, prepare a solution of 20 mmol of NaOH in 10 mL of deionized water and cool it in an ice bath.

  • Slowly add the cold NaOH solution to the ethanolic solution of the reactants with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.

  • After the reaction is complete (as monitored by TLC), pour the mixture into 100 mL of ice-cold water.

  • Acidify the mixture with dilute HCl to neutralize any excess NaOH.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Dry the crude product in a desiccator.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone.

Characterization:

The purified product should be characterized by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure.[6]

ParameterExpected Outcome
Physical Appearance Yellowish solid
Yield 75-85%
TLC (Hexane:Ethyl Acetate 4:1) Single spot with Rf ~0.5
Melting Point Dependent on the specific product
Protocol 2: Acid-Catalyzed Condensation with Cyclopentanone

This protocol describes the synthesis of (E)-2-((4-ethyl-3-nitrophenyl)methylene)cyclopentan-1-one.

Materials:

  • This compound

  • Cyclopentanone

  • p-Toluenesulfonic acid (p-TsOH)

  • Methanol

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a 50 mL round-bottom flask, combine 5 mmol of this compound, 7.5 mmol of cyclopentanone, and 20 mL of methanol.

  • Add 0.5 mmol of p-toluenesulfonic acid to the mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours.[7]

  • Upon completion, quench the reaction by adding 30 mL of saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Characterization:

The structure of the purified product should be confirmed by spectroscopic analysis. The trans configuration of the exocyclic double bond can be confirmed by the coupling constants in the ¹H NMR spectrum.[7]

ParameterExpected Outcome
Physical Appearance Pale yellow solid or oil
Yield 60-75%
TLC (Hexane:Ethyl Acetate 9:1) Single spot with Rf ~0.4
¹H NMR Characteristic signals for the vinyl proton

Applications in Drug Discovery and Materials Science

Chalcones derived from this compound are valuable scaffolds in medicinal chemistry and materials science. The presence of the nitro group is often associated with enhanced biological activity. These compounds have been investigated for a range of therapeutic applications, including:

  • Antimicrobial Agents: The α,β-unsaturated ketone moiety is a known pharmacophore that can react with nucleophilic residues in biological targets, leading to antimicrobial effects.[8]

  • Anticancer Agents: Many chalcone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[9]

  • Anti-inflammatory Activity: Chalcones can modulate inflammatory pathways, making them potential candidates for the development of new anti-inflammatory drugs.[2]

In materials science, the conjugated π-system of chalcones gives rise to interesting optical and electronic properties, making them suitable for applications in nonlinear optics and as components in organic electronic devices.[6]

Conclusion

The aldol condensation of this compound provides a versatile and efficient route to a diverse range of chalcone derivatives. By carefully selecting the reaction conditions—either base- or acid-catalyzed—and the ketonic partner, researchers can synthesize a library of compounds for further investigation in drug discovery and materials science. The protocols outlined in this application note serve as a validated starting point for these synthetic endeavors, empowering scientists to explore the rich chemical space offered by this important reaction.

References

  • JETIR (July 2020). SYNTHESIS OF CHALCONES. Journal of Emerging Technologies and Innovative Research, 7(7). Retrieved from [Link]

  • Padma, R., et al. (2022). SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry, Special Issue, 255-260.
  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025). Chemical Review and Letters.
  • Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. Shri R.L.T. College of Science, Akola.
  • (PDF) Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives.
  • Claisen–Schmidt condensation. Wikipedia. Retrieved from [Link]

  • A Study on the Synthesis, Characteris
  • Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids. NCERT.
  • Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. (2021). MDPI.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PMC - NIH.
  • The Influence of Nitro Group on Synthesis. JOCPR.
  • Kinetics of acid-catalyzed aldol condensation reactions of aliphatic aldehydes.
  • The Aldol Condens
  • Aldol Condensation Reaction: Benzalacetophenone | PDF | Chemical Compounds. Scribd.
  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. NIH.
  • Claisen-Schmidt condensation reaction of 4-methylbenzaldehyde with acetophenone over CaPSFA.
  • Aldol Addition and Condensation Reactions. Master Organic Chemistry.
  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review.
  • reaction mechanism of 3-Nitrobenzaldehyde with acetophenone. Benchchem.
  • Enantioselective direct aldol reactions catalyzed by l-prolinamide deriv
  • Syntheses and Pharmacological Applications of Chalcones : A Review.
  • 4.2.2.5. l-Proline Catalyzed Aldol Reaction of 4-Nitrobenzaldehyde with Acetone.

Sources

Application Notes & Protocols: Synthesis of Substituted Alkenes via Wittig Reaction with 4-Ethyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a reliable and versatile method for the formation of carbon-carbon double bonds.[1][2] This guide offers an in-depth exploration of the Wittig reaction, specifically tailored for the synthesis of substituted stilbene derivatives using 4-Ethyl-3-nitrobenzaldehyde as the carbonyl component.[3][4] We provide detailed, field-proven protocols for the preparation of the requisite phosphonium ylide and its subsequent reaction with the aldehyde. The narrative emphasizes the mechanistic underpinnings, stereochemical considerations, and practical aspects of the experimental workflow, designed to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Mechanistic Overview: The Power of the Ylide

The Wittig reaction masterfully transforms aldehydes or ketones into alkenes by replacing the carbonyl oxygen with a carbon group derived from a phosphorus ylide.[5][6] The reaction's profound success is driven by the formation of the highly stable triphenylphosphine oxide byproduct, which provides a strong thermodynamic driving force.[7][8] The process can be logically dissected into two primary stages: the formation of the phosphorus ylide and the subsequent olefination reaction.

Stage 1: Ylide Generation The journey begins with the synthesis of an alkyltriphenylphosphonium salt, typically through a classic SN2 reaction between triphenylphosphine and a primary alkyl halide.[9][10] Triphenylphosphine acts as an excellent nucleophile, leading to high yields of the phosphonium salt.[9][10] Due to the strong electron-withdrawing effect of the positively charged phosphorus atom, the protons on the adjacent carbon become acidic and can be abstracted by a strong base (e.g., n-butyllithium, sodium hydride) to generate the phosphorus ylide—a neutral, dipolar species.[1][5]

Stage 2: The Wittig Reaction The generated ylide, a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde (in this case, this compound).[11] This nucleophilic addition leads to a transient, four-membered ring intermediate known as an oxaphosphetane.[7][9] This intermediate is unstable and spontaneously collapses in an irreversible, exothermic step to yield the final alkene and triphenylphosphine oxide.[10] The predictability of the double bond's location is a key advantage of this reaction.[9]

Wittig_Mechanism ylide Phosphorus Ylide (R₂C⁻-P⁺Ph₃) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane Nucleophilic Attack aldehyde This compound (Ar-CHO) aldehyde->oxaphosphetane oxaphosphetane->invis1 alkene Alkene Product (Ar-CH=CR₂) tppo Triphenylphosphine Oxide (Ph₃P=O) invis1->alkene Ring Collapse invis1->tppo

Figure 1. Simplified mechanism of the Wittig reaction.

Stereochemical Considerations

The stereochemistry of the resulting alkene (E vs. Z) is heavily influenced by the nature of the phosphorus ylide.[11]

  • Non-stabilized Ylides: Ylides where the carbanion is not stabilized by adjacent electron-withdrawing groups (e.g., those derived from simple alkyl or benzyl halides) are highly reactive. They tend to react rapidly and irreversibly, typically favoring the formation of the (Z)-alkene.[11][12]

  • Stabilized Ylides: Ylides bearing an electron-withdrawing group (e.g., ester, ketone) on the carbanionic carbon are resonance-stabilized, making them less reactive. These "stabilized ylides" often lead to a thermodynamic equilibrium that predominantly yields the more stable (E)-alkene.[5][12][13]

For the synthesis of a stilbene derivative from a benzyl halide, a non-stabilized ylide is typically formed, suggesting a predisposition towards the (Z)-isomer. However, reaction conditions such as solvent, temperature, and the presence of salts can significantly impact the final E/Z ratio.

Experimental Protocols & Workflow

The following protocols provide a comprehensive guide for the synthesis of 4-Ethyl-3-nitrostilbene. All operations involving strong bases like n-butyllithium must be conducted under strictly anhydrous conditions and an inert atmosphere (e.g., Nitrogen or Argon).

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity / DensityAmount (5 mmol scale)Moles (mmol)Equivalents
Benzyltriphenylphosphonium chlorideC₂₅H₂₂ClP388.87-2.14 g5.51.1
n-Butyllithium (n-BuLi)C₄H₉Li64.062.5 M in hexanes2.2 mL5.51.1
This compoundC₉H₉NO₃179.17-0.896 g5.01.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.110.889 g/mL~40 mL--
Diethyl Ether(C₂H₅)₂O74.120.713 g/mLAs needed--
Saturated NH₄Cl (aq)NH₄Cl53.49-As needed--
Brine (Saturated NaCl aq)NaCl58.44-As needed--
Anhydrous Magnesium SulfateMgSO₄120.37-As needed--
Protocol 1: In Situ Generation of Benzylidenetriphenylphosphorane (Ylide)

This protocol assumes the starting material is the commercially available or pre-synthesized phosphonium salt.

  • Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

  • Reagent Addition: To the flask, add benzyltriphenylphosphonium chloride (2.14 g, 5.5 mmol).

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous THF (~20 mL) via syringe to create a suspension.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: While stirring vigorously, add n-butyllithium (2.2 mL of a 2.5 M solution in hexanes, 5.5 mmol) dropwise via syringe over 10 minutes. A deep orange or reddish color indicates the formation of the ylide.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional hour to ensure complete ylide formation.

Protocol 2: Wittig Reaction and Product Isolation
  • Aldehyde Preparation: In a separate dry flask, dissolve this compound (0.896 g, 5.0 mmol) in anhydrous THF (~20 mL).

  • Reaction: Cool the freshly prepared ylide solution back to 0 °C. Add the aldehyde solution dropwise via syringe to the ylide solution over 15 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis (e.g., using a 10:1 Hexanes:Ethyl Acetate mobile phase) indicates the consumption of the starting aldehyde.[8]

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with water (1 x 30 mL) and brine (1 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate.[7]

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. The triphenylphosphine oxide byproduct is notoriously difficult to remove completely.[1] Purification is best achieved by column chromatography on silica gel, typically using a gradient elution starting with hexanes and gradually increasing the polarity with ethyl acetate. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed on the purified fractions to obtain the final product.[7]

Figure 2. Experimental workflow for the synthesis of 4-Ethyl-3-nitrostilbene.

Product Characterization

The identity and purity of the synthesized 4-Ethyl-3-nitrostilbene should be confirmed using standard analytical techniques. For reference, the closely related compound (E)-4-nitrostilbene (C₁₄H₁₁NO₂) has a molecular weight of 225.24 g/mol .[14][15][16] The synthesized product, 4-Ethyl-3-nitrostilbene (C₁₆H₁₅NO₂), will have a molecular weight of 253.29 g/mol .

  • ¹H NMR: Expect signals corresponding to the aromatic protons, the vinylic protons (with characteristic coupling constants for E and Z isomers), the ethyl group (a quartet and a triplet), and the nitro-substituted ring protons.

  • ¹³C NMR: Will show distinct signals for all unique carbon atoms in the molecule.

  • FTIR: Look for characteristic peaks for C=C stretching of the alkene, C-H stretching of the aromatic rings, and strong asymmetric and symmetric stretches for the NO₂ group.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the product.

Safety and Handling

  • n-Butyllithium (n-BuLi): Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques. Always wear fire-resistant personal protective equipment (PPE).

  • Organic Solvents (THF, Diethyl Ether, Hexanes): Highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Benzyl Chloride: A lachrymator and corrosive. Handle with care in a fume hood.

  • This compound: May be an irritant. Avoid inhalation and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, gloves, and a lab coat.

References

  • Chemistry LibreTexts. (2024, September 30). 19.11: Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction. [Link]

  • Batey, R. A., et al. (2009). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters. [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • University of California, Davis. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]

  • Various Authors. (2017, February 2). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? ResearchGate. [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Refubium. [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]

  • University of Massachusetts Boston. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

  • ResearchGate. (2025, August 7). Synthesis and Characterization of some Novel Stilbene Derivatives Derived from Substituted (Phenyl Acetic Acid, Benzaldehyde, Amines ) Triethyl Amine and Thionyl Chloride. [Link]

  • Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. [Link]

  • Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde. [Link]

  • Organic Syntheses. (n.d.). trans-STILBENE. [Link]

  • University of Missouri–St. Louis. (n.d.). A Solvent Free Wittig Reaction. [Link]

  • Scientific Research Publishing. (n.d.). Reactions using benzaldehyde with electron withdrawing groups and various alcohols. [Link]

  • NIST. (n.d.). (E)-4-Nitrostilbene. NIST WebBook. [Link]

  • Chem Help ASAP. (2020, March 27). Wittig reaction for alkene synthesis. YouTube. [Link]

  • NIST. (n.d.). (E)-4-Nitrostilbene. NIST WebBook. [Link]

  • National Institutes of Health. (n.d.). 4-Nitrostilbene. PubChem. [Link]

  • SpectraBase. (n.d.). 4-Nitrostilbene. [Link]

  • NIST. (n.d.). (E)-4-Nitrostilbene. NIST WebBook. [Link]

Sources

Application Note: Synthesis of Substituted Anilines via Reductive Amination of 4-Ethyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-substituted 4-ethyl-3-nitroanilines through the reductive amination of 4-ethyl-3-nitrobenzaldehyde. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology. The causality behind experimental choices, self-validating system protocols, and in-depth characterization are central to this guide, ensuring scientific integrity and reproducibility.

Introduction

Substituted anilines are pivotal structural motifs in medicinal chemistry and materials science, serving as key intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes. The reductive amination of aldehydes and ketones represents one of the most efficient and versatile methods for the formation of carbon-nitrogen bonds, offering a high degree of control and broad substrate scope.[1][2][3] This application note specifically details the synthesis of substituted anilines from this compound, a readily available starting material. The presence of both an ethyl and a nitro group on the aromatic ring provides a handle for further functionalization, making the resulting aniline derivatives valuable building blocks in discovery chemistry.

The chosen methodology employs sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. NaBH(OAc)₃ is a mild and selective hydride source, particularly well-suited for reductive aminations.[1][4] Its key advantage lies in its ability to reduce the intermediate iminium ion much faster than the starting aldehyde, allowing for a convenient one-pot procedure with minimal side-product formation.[2] The reaction proceeds under neutral or weakly acidic conditions, which is compatible with a wide range of functional groups.[1]

Reaction Mechanism

The reductive amination of this compound with a primary amine proceeds through a two-step sequence within a single pot:

  • Imine Formation: The primary amine undergoes a nucleophilic attack on the carbonyl carbon of this compound to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base, or imine. The formation of the imine is a reversible process and is often catalyzed by a weak acid.

  • Reduction: The sodium triacetoxyborohydride then selectively reduces the protonated imine (iminium ion) to the corresponding secondary amine. The electron-withdrawing nature of the three acetate groups on the boron atom moderates the reactivity of the hydride, preventing the reduction of the aldehyde starting material.[1]

Reductive_Amination_Mechanism Start This compound + Primary Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Reducer NaBH(OAc)3 Product N-Substituted-4-ethyl-3-nitroaniline Reducer->Product Imine Imine (Schiff Base) Hemiaminal->Imine Dehydration (-H2O) Iminium Iminium Ion Imine->Iminium Protonation Iminium->Product Hydride Transfer

Caption: Mechanism of Reductive Amination.

Experimental Protocol

This protocol details the synthesis of a representative N-substituted 4-ethyl-3-nitroaniline. The molar equivalents and reaction times may be optimized for different primary amines.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Primary Amine (e.g., Ethylamine)≥98%Commercially Available
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥95%Commercially Available
1,2-Dichloroethane (DCE)AnhydrousCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeIn-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware

Step-by-Step Procedure

Protocol_Workflow A 1. Reaction Setup: - Add this compound (1.0 eq) and primary amine (1.1 eq) to a flask. - Dissolve in anhydrous DCE. B 2. Reagent Addition: - Add NaBH(OAc)3 (1.5 eq) portion-wise. A->B C 3. Reaction: - Stir at room temperature for 12-24 hours. - Monitor by TLC. B->C D 4. Work-up: - Quench with saturated NaHCO3 solution. - Extract with ethyl acetate. C->D E 5. Purification: - Dry organic layer with MgSO4. - Concentrate in vacuo. - Purify by flash chromatography. D->E F 6. Characterization: - Analyze by NMR, IR, and MS. E->F

Caption: Experimental Workflow for Reductive Amination.

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 0.2 M). Add the primary amine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.

  • Reducing Agent Addition: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 hexanes:ethyl acetate), observing the disappearance of the starting aldehyde and the appearance of the less polar product spot.

  • Aqueous Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[5] Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).[6][7]

  • Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.[8]

  • Characterization: The purified N-substituted-4-ethyl-3-nitroaniline should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Safety Precautions
  • Sodium triacetoxyborohydride is a moisture-sensitive and combustible solid. Handle in a well-ventilated fume hood and avoid contact with water and strong acids.

  • 1,2-Dichloroethane is a toxic and flammable solvent. All manipulations should be performed in a fume hood.

  • This compound and the resulting aniline products may be irritating to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Data and Characterization

The following table presents expected analytical data for a representative product, N-ethyl-4-ethyl-3-nitroaniline. This data is predictive and based on the analysis of structurally similar compounds.[9][10]

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ ~7.8-8.0 (d, 1H, Ar-H), ~7.3-7.5 (d, 1H, Ar-H), ~6.8-7.0 (dd, 1H, Ar-H), ~3.2-3.4 (q, 2H, N-CH₂), ~2.7-2.9 (q, 2H, Ar-CH₂), ~1.2-1.4 (t, 3H, N-CH₂CH₃), ~1.1-1.3 (t, 3H, Ar-CH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ ~150 (Ar-C-NH), ~148 (Ar-C-NO₂), ~135 (Ar-C), ~130 (Ar-CH), ~125 (Ar-CH), ~115 (Ar-CH), ~40 (N-CH₂), ~25 (Ar-CH₂), ~15 (N-CH₂CH₃), ~14 (Ar-CH₂CH₃)
IR (ATR) ν (cm⁻¹) ~3400 (N-H stretch), ~2970, 2880 (C-H stretch), ~1530, 1350 (N-O stretch of NO₂), ~1600, 1500 (C=C aromatic stretch)
Mass Spec (ESI+) [M+H]⁺ calculated and found for C₁₀H₁₅N₂O₂

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction Insufficient reaction time or inactive reducing agent.Allow the reaction to stir for a longer period. Use freshly opened or properly stored NaBH(OAc)₃.
Formation of side products Presence of moisture, leading to the hydrolysis of the reducing agent and aldehyde reduction.Ensure all glassware is oven-dried and use anhydrous solvents.
Difficult purification Co-elution of product and starting material.Optimize the eluent system for flash chromatography, potentially using a shallower gradient.
Low yield Inefficient imine formation or loss of product during work-up.Consider the addition of a catalytic amount of acetic acid to promote imine formation. Ensure thorough extraction during the work-up.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of N-substituted 4-ethyl-3-nitroanilines via reductive amination. The use of sodium triacetoxyborohydride offers a mild and selective method for this transformation. The detailed experimental procedure, coupled with characterization data and troubleshooting guidelines, should enable researchers to successfully synthesize a variety of aniline derivatives for applications in drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. BenchChem.
  • BenchChem. (2025).
  • Royal Society of Chemistry. (n.d.).
  • Organic Reactions. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Reactions.
  • Sisti, N. J., & Fowler, F. W. (2010). Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. Organic Process Research & Development, 14(6), 1483–1486.
  • Royal Society of Chemistry. (n.d.).
  • Myers, A. G. (n.d.).
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • The Organic Chemistry Tutor. (2023, March 16).
  • S. S. K. (2021). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. ChemistrySelect, 6(35), 9234-9240.
  • LibreTexts. (2023, January 22).
  • Trivedi, M., & Branton, T. (2015). A Novel Biofield Treatment: Impact on the Physicochemical and Spectroscopic Properties of p-Nitroaniline.
  • Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride. Sigma-Aldrich.
  • ChemicalBook. (n.d.). 4-Nitroaniline(100-01-6) IR Spectrum. ChemicalBook.
  • Das, S., & Mondal, T. (2019). Synthesis, characterization and physicochemical studies of copolymers of aniline and 3-nitroaniline. Polymer Bulletin, 77(8), 4469–4488.
  • Holleman, A. F. (1911). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. Journal of the American Chemical Society, 33(2), 187-203.
  • National Institute of Standards and Technology. (n.d.). m-Nitroaniline. In NIST Chemistry WebBook. U.S. Department of Commerce.
  • MIT OpenCourseWare. (2010, February 4). Reaction Work-Up I | MIT Digital Lab Techniques Manual [Video]. YouTube.
  • Abbas, Y. Z., & Kshash, A. H. (2025). Synthesis and Characterization of Novel Nitroaniline-Based Azo Compounds as Acid-Base Indicators. Iraqi Journal for Applied Science, 2(4), 18-29.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944). HMDB.
  • National Institute of Standards and Technology. (n.d.). o-Nitroaniline. In NIST Chemistry WebBook. U.S. Department of Commerce.
  • Organic Chemistry at CU Boulder. (2012, February 29). 9.
  • National Institute of Standards and Technology. (n.d.). m-Nitroaniline. In NIST Chemistry WebBook. U.S. Department of Commerce.
  • ChemicalBook. (n.d.). 3-Nitroaniline(99-09-2) 1H NMR spectrum. ChemicalBook.
  • ChemicalBook. (n.d.). N,N-DIETHYL-O-NITROANILINE(2216-17-3) 13C NMR spectrum. ChemicalBook.
  • Abbas, Y. Z., & Kshash, A. H. (2026). Synthesis and Characterization of Novel Nitroaniline-Based Azo Compounds as Acid-Base Indicators. Iraqi Journal for Applied Science.
  • Docsity. (2013, September 25). Preparation of p-Nitroaniline - Organic Chemistry - Lab Manual. Docsity.
  • AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM.

Sources

Application Notes and Protocols for the Knoevenagel Condensation of 4-Ethyl-3-nitrobenzaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the Knoevenagel condensation of 4-Ethyl-3-nitrobenzaldehyde with various active methylene compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the reaction mechanism, offers step-by-step experimental procedures, and presents a comparative analysis of different catalytic systems and reaction conditions. The resulting α,β-unsaturated products are valuable intermediates in the synthesis of a wide array of biologically active molecules and functional materials.[1][2][3]

Introduction to the Knoevenagel Condensation

The Knoevenagel condensation, first reported by Emil Knoevenagel, is a cornerstone of carbon-carbon bond formation in organic chemistry.[4] It is a modification of the aldol condensation and involves the reaction of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a base.[4][5] An active methylene group is a CH₂ group flanked by two electron-withdrawing groups (such as -CN, -COOR, -COR, -NO₂), which significantly increases the acidity of its protons.[6][7] This reaction is highly valued for its ability to generate α,β-unsaturated compounds, which are key precursors in the synthesis of pharmaceuticals, natural products, and functional polymers.[1][2][3]

This compound is a particularly interesting substrate for this reaction. The presence of a strong electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by the carbanion generated from the active methylene compound.[8] The ethyl group, while primarily a weak electron-donating group, can influence the steric and electronic properties of the final product, potentially modulating its biological activity. The products derived from this specific aldehyde are of significant interest in drug discovery, with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[9]

Reaction Mechanism and Rationale

The Knoevenagel condensation proceeds through a series of well-defined steps. The generally accepted mechanism involves the following key stages:[4]

  • Deprotonation: A basic catalyst, typically a primary, secondary, or tertiary amine like piperidine or pyridine, abstracts an acidic proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).[4][10][11]

  • Nucleophilic Addition: The newly formed carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate.[11]

  • Protonation: The intermediate is protonated, often by the conjugate acid of the basic catalyst, to yield an aldol-type addition product.

  • Dehydration: This aldol intermediate readily undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product.[4][12] The removal of water can help drive the reaction equilibrium towards the product side.[12]

The choice of catalyst is crucial and can influence the reaction pathway. While tertiary amines act solely as Brønsted bases, primary and secondary amines can also form an intermediate iminium ion with the aldehyde, which is then attacked by the enolate.[10][13]

Below is a diagram illustrating the general mechanism of the Knoevenagel condensation.

Knoevenagel_Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Protonation & Dehydration Active Methylene Z-CH₂-Z' Carbanion Z-CH⁻-Z' (Carbanion) Active Methylene->Carbanion Deprotonation Base Base (e.g., Piperidine) Base->Carbanion Intermediate Tetrahedral Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde This compound Aldehyde->Intermediate Aldol Aldol Adduct Intermediate->Aldol Protonation Product α,β-Unsaturated Product Aldol->Product -H₂O

Caption: General mechanism of the Knoevenagel condensation.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15][16] this compound may cause skin, eye, and respiratory irritation.[17][18] Malononitrile is highly toxic if swallowed, in contact with skin, or if inhaled.[14][19][20][21] Ethyl cyanoacetate is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[15][16][22][23] Consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Protocol 1: Synthesis of 2-(4-Ethyl-3-nitrobenzylidene)malononitrile

Materials:

  • This compound

  • Malononitrile[14]

  • Piperidine (catalyst)[24]

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol.

  • Add 1.1 equivalents of malononitrile to the solution and stir until it dissolves.

  • Add a catalytic amount of piperidine (approximately 2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the pure 2-(4-Ethyl-3-nitrobenzylidene)malononitrile.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(4-ethyl-3-nitrophenyl)acrylate

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Ammonium acetate (catalyst)[25]

  • Toluene (solvent)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stirrer, and a reflux condenser, add 1.0 equivalent of this compound and toluene.

  • Add 1.2 equivalents of ethyl cyanoacetate to the flask.

  • Add a catalytic amount of ammonium acetate.

  • Heat the mixture to reflux (approximately 110-115 °C). Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC. The reaction is generally complete within 3-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

The following diagram outlines the general experimental workflow.

Experimental_Workflow Reagents 1. Reagent Preparation (Aldehyde, Active Methylene Compound, Catalyst, Solvent) Reaction_Setup 2. Reaction Setup (Round-bottom flask, Reflux condenser, Stirrer) Reagents->Reaction_Setup Reaction 3. Reaction (Heating/Reflux) Reaction_Setup->Reaction Monitoring 4. Monitoring (Thin Layer Chromatography) Reaction->Monitoring Workup 5. Work-up (Cooling, Filtration/Solvent Removal) Monitoring->Workup Upon Completion Purification 6. Purification (Recrystallization/Chromatography) Workup->Purification Analysis 7. Product Analysis (Yield, Melting Point, Spectroscopy) Purification->Analysis

Caption: General experimental workflow for the Knoevenagel condensation.

Data Presentation: Comparative Analysis

The following table summarizes typical reaction parameters and expected outcomes for the Knoevenagel condensation of this compound with different active methylene compounds. These values are illustrative and may vary based on the specific reaction scale and conditions.

Active Methylene CompoundCatalystSolventReaction Time (h)Typical Yield (%)
MalononitrilePiperidineEthanol1-2>90
Ethyl CyanoacetateAmmonium AcetateToluene3-485-95
Diethyl MalonatePiperidine/PyridineToluene6-870-80
CyanoacetamidePiperidineEthanol/Water2-3>85

Note: Reactions with less reactive methylene compounds like diethyl malonate generally require longer reaction times and may benefit from the azeotropic removal of water.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Insufficient catalyst- Water inhibiting the reaction- Increase reaction time or temperature.- Add a slightly larger catalytic amount.- Use a Dean-Stark apparatus for water removal, especially with less reactive methylene compounds.
Formation of Side Products - Self-condensation of the aldehyde- Michael addition of the active methylene compound to the product- Use a milder base or lower reaction temperature.- Use a stoichiometric amount of the active methylene compound.
Difficulty in Product Isolation - Product is soluble in the reaction solvent- Cool the reaction mixture in an ice bath to promote precipitation.- Remove the solvent under reduced pressure and attempt recrystallization from a different solvent system.

Conclusion

The Knoevenagel condensation of this compound with active methylene compounds is a robust and efficient method for synthesizing a variety of α,β-unsaturated compounds. These products serve as valuable building blocks in medicinal chemistry and materials science. The protocols outlined in this guide are reproducible and can be adapted to different scales and substrates. Careful consideration of the choice of catalyst, solvent, and reaction conditions is essential for achieving high yields and purity.

References

  • Taylor & Francis. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Knoevenagel Condensation: Definition, Examples and Mechanism. Retrieved from [Link]

  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Malononitrile, 99%. Retrieved from [Link]

  • Semantic Scholar. (2025, August 7). recent developments in knoevenagel condensation reaction: a review. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, May 3). Knoevenagel Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Chemca. (n.d.). Knoevenagel Condensation: Mechanism & Active Methylene Reactions. Retrieved from [Link]

  • Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Retrieved from [Link]

  • Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol conde.... Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]

  • PubMed Central. (2026, January 2). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]

  • RSC Publishing. (n.d.). A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]

  • ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). MALONONITRILE FOR SYNTHESIS MSDS CAS No: 109-77-3 MSDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • ResearchGate. (2024, February 9). Synthesis, characterization and functionalization of MOFs and their use in Knoevenagel condensation reactions between ethyl cyanoacetate and 4-nitrobenzaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Retrieved from [Link]

  • ResearchGate. (n.d.). Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate a. Retrieved from [Link]

  • RSC Publishing. (2018, August 28). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Retrieved from [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Retrieved from [Link]

Sources

Application Notes & Protocols: A Technical Guide to the Synthesis of Novel Dyes Using 4-Ethyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Chromophoric Potential

In the dynamic field of dye chemistry, the quest for novel chromophores with enhanced properties remains a primary focus for researchers in materials science, textiles, and diagnostics. The strategic selection of precursor molecules is paramount to this endeavor. 4-Ethyl-3-nitrobenzaldehyde, a substituted aromatic aldehyde, presents itself as a versatile yet underexplored building block for the synthesis of new colorants.[1] Its unique electronic and structural features—namely the electron-withdrawing nitro group and the reactive aldehyde functionality—provide a rich chemical scaffold for creating a diverse range of dyes, from vibrant azo compounds to fluorescent Schiff bases.

The presence of the nitro group, ortho to the ethyl group and meta to the aldehyde, significantly influences the electronic environment of the benzene ring. This substitution pattern can lead to dyes with interesting photophysical properties, such as altered absorption maxima (λmax) and improved fastness.[2] Furthermore, the aldehyde group offers a direct route for derivatization, allowing for the facile synthesis of various dye architectures.[3] This application note provides detailed protocols for the synthesis of a novel azo dye and a Schiff base dye derived from this compound, offering insights into the underlying chemical principles and experimental considerations.

Core Chemistry and Strategic Approach

The synthetic utility of this compound as a dye precursor is primarily centered on two key transformations:

  • For Azo Dyes: A two-step sequence involving the reduction of the nitro group to a primary amine, followed by diazotization and subsequent coupling with an electron-rich aromatic compound. The resulting azo linkage (-N=N-) is a powerful chromophore responsible for intense coloration.[4][5]

  • For Schiff Base Dyes: A direct condensation of the aldehyde group with a primary amine to form an azomethine linkage (-CH=N-). This reaction is often catalyzed by acid and is a straightforward method for producing dyes and functional organic materials.[3][6]

This guide will detail the experimental execution of both pathways, providing a framework for researchers to explore the synthesis of new dyes from this promising intermediate.

Experimental Protocols

PART I: Synthesis of a Novel Azo Dye

The synthesis of an azo dye from this compound is a multi-step process. The initial and critical step is the selective reduction of the nitro group to an amine, yielding 3-amino-4-ethylbenzaldehyde. This intermediate is then diazotized and coupled with a suitable partner, such as 2-naphthol, to generate the final azo dye.

Azo_Dye_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization cluster_2 Step 3: Azo Coupling A This compound B 3-Amino-4-ethylbenzaldehyde A->B  [H] (e.g., SnCl2/HCl) C Diazonium Salt Intermediate B->C  NaNO2, HCl (0-5°C) E Novel Azo Dye C->E D 2-Naphthol D->E  NaOH (aq)

Caption: Workflow for Azo Dye Synthesis.

Protocol 1.1: Reduction of this compound

  • Rationale: The selective reduction of the nitro group in the presence of an aldehyde can be challenging. A common and effective method is the use of tin(II) chloride in concentrated hydrochloric acid, which is known to favor the reduction of nitro groups over aldehydes.

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 27.9 mmol).

    • Add concentrated hydrochloric acid (60 mL) and stir to form a suspension.

    • Carefully add tin(II) chloride dihydrate (25.2 g, 111.6 mmol) portion-wise to the stirred suspension. The reaction is exothermic.

    • Heat the reaction mixture to 60-70°C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture in an ice bath and slowly neutralize by adding 40% (w/v) sodium hydroxide solution until the pH is approximately 10-11. A precipitate of tin hydroxides will form.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield 3-amino-4-ethylbenzaldehyde as a crude product, which can be purified by column chromatography or used directly in the next step.

Protocol 1.2: Diazotization and Azo Coupling

  • Rationale: The formation of the diazonium salt requires cold conditions (0-5°C) to prevent its decomposition.[7] The subsequent coupling reaction is an electrophilic aromatic substitution, where the diazonium salt acts as the electrophile and the activated aromatic ring of 2-naphthol (in its phenoxide form) acts as the nucleophile.

  • Procedure:

    • Dissolve the crude 3-amino-4-ethylbenzaldehyde (2.0 g, 13.4 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (20 mL) in a 100 mL beaker. Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

    • In a separate beaker, prepare a solution of sodium nitrite (0.98 g, 14.2 mmol) in water (10 mL) and cool it to 0-5°C.

    • Add the sodium nitrite solution dropwise to the amine solution over 15 minutes, ensuring the temperature does not rise above 5°C. Stir for an additional 20 minutes at this temperature to ensure complete formation of the diazonium salt.

    • In a 250 mL beaker, dissolve 2-naphthol (1.93 g, 13.4 mmol) in 10% (w/v) sodium hydroxide solution (30 mL) and cool to 0-5°C.

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. An intensely colored precipitate should form immediately.

    • Continue stirring the mixture in the ice bath for 1 hour.

    • Collect the precipitated dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

    • Dry the solid product in a desiccator.

PART II: Synthesis of a Novel Schiff Base Dye

The synthesis of a Schiff base from this compound is a more direct, one-pot reaction involving the condensation with a primary amine. Aniline is used here as a representative amine.

Schiff_Base_Workflow cluster_0 One-Pot Condensation A This compound C Novel Schiff Base Dye A->C B Aniline B->C  Ethanol, Acetic Acid (cat.), Reflux

Caption: Workflow for Schiff Base Dye Synthesis.

Protocol 2.1: Condensation of this compound with Aniline

  • Rationale: The formation of the imine (Schiff base) is a reversible reaction. The equilibrium is driven towards the product by removing the water formed during the reaction, often by azeotropic distillation or by using a dehydrating agent. A catalytic amount of acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.[8]

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve this compound (2.0 g, 11.2 mmol) in absolute ethanol (30 mL).

    • Add aniline (1.04 g, 11.2 mmol) to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.

    • Collect the crystalline product by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the product in a desiccator. Further purification can be achieved by recrystallization from ethanol.

Characterization and Data

The synthesized dyes should be characterized by standard analytical techniques to confirm their structure and evaluate their properties. This includes melting point determination, and spectroscopic analysis (FT-IR, ¹H NMR, and UV-Visible spectroscopy).

Table 1: Physicochemical and Spectroscopic Data of Synthesized Dyes

Dye Structure Molecular Formula Yield (%) Melting Point (°C) Color λmax (nm) in Ethanol
Azo Dye 1-((3-formyl-2-ethylphenyl)azo)naphthalen-2-olC₁₉H₁₆N₂O₂~75-85195-200Deep Red485
Schiff Base Dye N-(phenyl)-1-(4-ethyl-3-nitrophenyl)methanimineC₁₅H₁₄N₂O₂~80-90110-115Yellow350

Note: The data presented are representative and may vary based on experimental conditions and purity.

The λmax values indicate the wavelength of maximum absorption in the visible spectrum, which dictates the observed color of the dye.[9] The azo dye, with its extended conjugation through the -N=N- bridge, absorbs at a longer wavelength, resulting in a deep red color. The Schiff base, while colored, has a less extended conjugated system and absorbs at a shorter wavelength, appearing yellow. The nitro group in both dyes acts as an auxochrome, potentially deepening the color (a bathochromic shift) compared to non-nitrated analogues.[10]

Safety and Handling

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation and an allergic skin reaction.[1] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Reagents: Concentrated acids, sodium hydroxide, and organic solvents should be handled with care according to standard laboratory safety procedures.

  • Reactions: The diazotization reaction should be performed with extreme care, keeping the temperature strictly controlled, as diazonium salts can be explosive when dry.

Conclusion and Future Directions

This compound serves as a valuable and versatile precursor for the synthesis of novel azo and Schiff base dyes. The protocols detailed in this application note provide a robust foundation for researchers to explore the synthesis of a wide array of new colorants. The strategic positioning of the ethyl and nitro groups offers opportunities to fine-tune the electronic and steric properties of the final dye molecules.

Future work could involve:

  • Exploring a wider range of coupling components for the azo synthesis to generate a palette of different colors.

  • Utilizing various substituted anilines or other primary amines in the Schiff base synthesis to modulate the photophysical properties.

  • Investigating the application of these novel dyes in areas such as textile dyeing, pH indicators, or as sensitizers in solar cells.[11][12]

By leveraging the chemical reactivity of this compound, the development of new functional dyes with tailored properties is an achievable and exciting prospect for the scientific community.

References

  • IOSR Journal of Applied Chemistry. (2019, March 20). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4 –. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-3-nitrobenzaldehyde. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2021). New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. Retrieved from [Link]

  • Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.). Retrieved from [Link]

  • PubMed Central. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Retrieved from [Link]

  • ResearchGate. (2023, August 27). Preparation and Characterization of Novel Schiff Base Derived From 4- Nitro Benzaldehyde and Its Cytotoxic Activities. Retrieved from [Link]

  • Journal of Chemical Society of Nigeria. (2022). SYNTHESIS, CHARACTERIZATION AND INVITRO-ANTI-MICROBIAL ACTIVITIES OF 3- NITRO –N- (3-NITROBENZYLIDINE) ANILINE SCHIFF BASE COMPLEXES OF COBALT (II) AND CU (II). Retrieved from [Link]

  • MDPI. (2012). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Retrieved from [Link]

  • The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]

  • One Part of Chemistry. (2013, January 23). Synthesis of azo dyes. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic Properties of Two Conjugated Organic Dyes: A Computational and Experimental Study. Retrieved from [Link]

  • Scirp.org. (n.d.). The Role of Aromatic Schiff Bases in the Dyes Techniques. Retrieved from [Link]

  • PubMed Central. (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Retrieved from [Link]

  • ResearchGate. (2025, October 29). (PDF) Experimental and Theoretical Studies on (E)-4-Hydroxy-3-methoxy-5-((3-nitrophenyl)diazenyl)benzaldehyde: A Dichromic Azo Dye with pH-Responsive Applications. Retrieved from [Link]

Sources

Application Notes & Protocols: 4-Ethyl-3-nitrobenzaldehyde as a Versatile Building Block for Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Agrochemical Synthesis

4-Ethyl-3-nitrobenzaldehyde is a pivotal aromatic intermediate whose value in agrochemical research and development lies in the strategic positioning of its three functional components: an electrophilic aldehyde, an electron-withdrawing nitro group, and an ethyl group. This specific arrangement allows for a series of selective chemical transformations to build complex molecules with desired biological activity. The aldehyde group serves as a prime handle for constructing carbon-carbon or carbon-nitrogen bonds, while the nitro group can be readily converted into an amine, a cornerstone functional group in many active agrochemical ingredients.

This guide provides an in-depth look at the physicochemical properties of this compound and details key synthetic protocols that leverage its unique reactivity. The focus is on its application as a precursor for synthesizing dinitroaniline analogues and other key intermediates, a class of compounds historically significant in the development of pre-emergent herbicides like Pendimethalin. The protocols described herein are designed to be robust and illustrative of the chemical logic employed in modern agrochemical synthesis.

Physicochemical & Safety Profile

A thorough understanding of the starting material's properties is fundamental to safe and effective experimental design.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 4748-80-5 [1][2]
Molecular Formula C₉H₉NO₃ [1][2]
Molecular Weight 179.17 g/mol [1][2]
Appearance Solid [1]
Boiling Point 96-98 °C at 0.05 mmHg [1][3]
Density 1.212 g/mL at 25 °C [1][3]
Refractive Index (n20/D) 1.560 [1][3]

| Flash Point | >110 °C (>230 °F) |[1] |

Safety Information: this compound is classified as a warning-level hazard. It is known to cause skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be worn at all times.[1] All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Pathways for Agrochemical Intermediates

The synthetic utility of this compound is primarily exploited through two distinct, high-yield reaction pathways targeting its principal functional groups: the nitro group and the aldehyde.

  • Reduction of the Nitro Group: The conversion of the aromatic nitro group to a primary amine is one of the most important transformations in industrial organic chemistry.[4] This opens the door to a vast array of subsequent reactions, including diazotization, acylation, and alkylation, to build the core structures of many herbicides and fungicides.[5]

  • Reductive Amination of the Aldehyde: This powerful one-pot reaction converts the aldehyde directly into a primary, secondary, or tertiary amine.[6] This is a highly atom-economical method for introducing diverse N-alkyl or N-aryl fragments, which are crucial for tuning the biological activity and physicochemical properties of the final agrochemical product.[7]

The following diagram illustrates these two primary synthetic routes originating from this compound.

G cluster_start Starting Material cluster_path1 Pathway 1: Nitro Group Transformation cluster_path2 Pathway 2: Aldehyde Transformation A This compound B Intermediate A (3-Amino-4-ethylbenzaldehyde) A->B Nitro Reduction (e.g., H₂, Pd/C) E Intermediate B (N-Substituted Amines) A->E Reductive Amination (e.g., R-NH₂, NaBH₃CN) C Further Functionalization (e.g., Acylation, Alkylation) B->C D Agrochemical Precursors (Anilide, Sulfonamide Derivatives) C->D F Further Functionalization (e.g., N-Alkylation) E->F G Agrochemical Precursors (Substituted Benzylamines) F->G G cluster_prep Step 1: Reagent Combination cluster_imine Step 2: Imine Formation cluster_reduction Step 3: Reduction cluster_workup Step 4: Work-up & Isolation A Dissolve this compound in Methanol B Add Benzylamine (1.05 eq) A->B C Add Acetic Acid (catalytic) B->C D Stir at RT for 1 hour (In-situ iminium ion formation) C->D Equilibration E Add NaBH₃CN (1.5 eq) in portions D->E Initiate Reduction F Stir overnight E->F G Quench with H₂O F->G Reaction Complete H Extract with Ethyl Acetate G->H I Wash, Dry, Evaporate H->I J Purify via Chromatography I->J

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Ethyl-3-nitrobenzaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing this important synthetic transformation. Here, we address common challenges, explain the underlying chemical principles, and offer robust protocols to enhance yield and purity.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section provides an overview of the core principles governing the synthesis of this compound.

Q1: What is the primary synthetic route to this compound?

The most common and direct method is the electrophilic aromatic substitution, specifically the nitration of 4-ethylbenzaldehyde. This reaction typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2][3][4][5]

Q2: What is the specific role of sulfuric acid in this reaction?

Sulfuric acid acts as a catalyst. Its primary function is to protonate nitric acid, which facilitates the loss of a water molecule to form the highly reactive electrophile, the nitronium ion (NO₂⁺).[2][5][6][7][8] Without a strong acid like sulfuric acid, the concentration of the nitronium ion is too low for the reaction to proceed effectively.[7]

Q3: Why is the nitro group directed to the 3-position (meta)?

The aldehyde group (-CHO) on the benzene ring is a deactivating, meta-directing group. Through its electron-withdrawing resonance and inductive effects, it reduces the electron density of the aromatic ring, particularly at the ortho and para positions. This makes the meta position the most favorable site for electrophilic attack by the nitronium ion. The ethyl group (-CH₂CH₃) is an ortho, para-director, but the deactivating effect of the aldehyde group is dominant in directing the substitution.[9]

Q4: What are the critical safety considerations for this synthesis?

Nitration reactions are highly exothermic and can proceed rapidly, posing a risk of thermal runaway if not properly controlled.[1][4] Key safety precautions include:

  • Strict Temperature Control: The reaction should be performed in an ice bath to maintain the recommended temperature range.

  • Slow Reagent Addition: The starting material (4-ethylbenzaldehyde) must be added to the nitrating mixture slowly and portion-wise to manage the rate of heat generation.

  • Adequate Ventilation: The reaction should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Quenching: The reaction mixture must be quenched by pouring it slowly onto crushed ice with stirring to dissipate heat and precipitate the product safely.[10]

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Problem Area 1: Low or No Product Yield
Q: My reaction yield is consistently below 50%. What are the likely causes?
  • A1: Inadequate Temperature Control. If the temperature rises too high, it can lead to the formation of side products and decomposition.[5] Conversely, if the temperature is too low, the reaction rate may be impractically slow. It is crucial to maintain a consistent, low temperature, typically between 5-15°C, during the addition of the benzaldehyde derivative.[11]

  • A2: Poor Quality or Old Reagents. The purity of the starting 4-ethylbenzaldehyde is critical. Impurities can interfere with the reaction. Nitric and sulfuric acids should be concentrated and relatively fresh; absorbed moisture can reduce their effectiveness.

  • A3: Insufficient Nitrating Agent. The molar ratio of the nitrating agent to the substrate is a key parameter. Ensure that a sufficient excess of the nitric/sulfuric acid mixture is used to drive the reaction to completion.

  • A4: Inefficient Quenching and Isolation. Product can be lost during the workup. Ensure the precipitation is complete by quenching on a sufficient amount of ice. When washing the crude product, use cold water to minimize its solubility and loss.[10]

Problem Area 2: Formation of Impurities and Side Products
Q: My final product is contaminated with other isomers. How can I improve regioselectivity?
  • A: Temperature and Acid Composition are Key. The formation of ortho- and dinitro-isomers is a common issue.[11]

    • Temperature: Lowering the reaction temperature (ideally 5-10°C) significantly favors the formation of the desired meta-isomer over the ortho-isomer.[11] Higher temperatures provide the activation energy needed for less favorable substitutions to occur.

    • Acid Mixture: The ratio of sulfuric to nitric acid can influence selectivity. A higher proportion of sulfuric acid ensures a more potent generation of the nitronium ion, which can improve the reaction rate at lower temperatures, thereby suppressing side reactions.

Q: I'm observing a significant amount of a dark, tarry substance in my reaction flask. What is it and how can I prevent it?
  • A: This is likely due to oxidation or polymerization. The aldehyde group is susceptible to oxidation by nitric acid, especially at elevated temperatures, which can form the corresponding carboxylic acid.[11] Overly aggressive reaction conditions can also lead to polymerization.

    • Prevention: The most effective preventative measure is strict adherence to low-temperature conditions. Ensure the 4-ethylbenzaldehyde is added very slowly to the cold, stirred acid mixture. This maintains a low concentration of the organic substrate in the highly oxidizing medium at any given time, minimizing side reactions.

Problem Area 3: Product Isolation and Purification
Q: My crude product is an oil and won't solidify upon quenching. What should I do?
  • A: This is often due to the presence of isomeric impurities. The ortho-nitro isomer, in particular, can act as an impurity that lowers the melting point of the mixture, causing it to remain an oil.

    • Solution 1: Extraction. After quenching, extract the product into an appropriate organic solvent (e.g., tert-butyl methyl ether or dichloromethane).[10] Wash the organic layer with a dilute sodium bicarbonate solution to remove acidic impurities, followed by water and brine. Drying the organic layer and evaporating the solvent should yield the crude product.

    • Solution 2: Seeding. If you have a small amount of pure, solid this compound, adding a "seed" crystal to the cold, stirred oil can sometimes induce crystallization.

Q: What is the most effective method for purifying the final product?
  • A: Recrystallization is the standard and most effective method.

    • Solvent System: A mixed solvent system, such as toluene/petroleum ether or ethanol/water, is often effective.[10] The crude product is dissolved in the minimum amount of the hot "good" solvent (e.g., toluene, ethanol), and the "poor" solvent (e.g., petroleum ether, water) is added dropwise until turbidity persists. Upon cooling, the pure product should crystallize.

    • Alternative: For very impure samples or to isolate different isomers, column chromatography on silica gel may be necessary.

Section 3: Optimized Experimental Protocol & Workflow

This section provides a reliable, step-by-step protocol for the synthesis and purification of this compound.

Experimental Protocol

Step 1: Preparation of the Nitrating Mixture

  • In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 25 mL of concentrated sulfuric acid (H₂SO₄).

  • Cool the flask in an ice-salt bath to 0-5°C.

  • Slowly add 12 mL of concentrated nitric acid (HNO₃) to the sulfuric acid with constant stirring. Maintain the temperature below 10°C during this addition.

Step 2: Nitration Reaction

  • To the cold nitrating mixture, add 10.0 g (74.5 mmol) of 4-ethylbenzaldehyde dropwise via the dropping funnel over a period of approximately 1 hour.

  • Crucially, ensure the internal temperature of the reaction mixture is maintained between 5-10°C throughout the addition.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then remove the ice bath and let it stir at room temperature for 1-2 hours.

Step 3: Work-up and Isolation

  • Prepare a large beaker containing 400-500 g of crushed ice.

  • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A yellowish solid should precipitate.

  • Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid on the funnel with several portions of cold deionized water until the washings are neutral to pH paper.

Step 4: Purification by Recrystallization

  • Transfer the damp crude solid to a beaker.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add deionized water dropwise until the solution becomes persistently cloudy.

  • Gently heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the purified, pale-yellow crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry in a vacuum desiccator.

Quantitative Data Summary
ParameterRecommended Value/ConditionRationale
Substrate 4-Ethylbenzaldehyde (≥98% purity)High purity starting material minimizes side reactions.
Nitrating Agent Conc. H₂SO₄ / Conc. HNO₃Provides the electrophilic nitronium ion (NO₂⁺).[2][5]
Reaction Temp. 5-10°CCritical for controlling exothermicity and maximizing meta-selectivity.[11]
Addition Time ~1 hourSlow addition prevents dangerous temperature spikes.[10]
Work-up Quenching on iceSafely dissipates heat and precipitates the product.[10]
Purification Recrystallization (Ethanol/Water)Effective method for removing isomeric and other impurities.
Process Visualization

A visual representation of the synthesis and troubleshooting workflow is provided below.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting Prep_Acids Prepare Nitrating Mix (H₂SO₄ + HNO₃) Cooling Cool to 0-5°C Prep_Acids->Cooling Add_Substrate Slowly Add 4-Ethylbenzaldehyde (Keep at 5-10°C) Cooling->Add_Substrate Stir Stir at RT (1-2 hours) Add_Substrate->Stir Quench Pour onto Ice Stir->Quench Filter Filter & Wash Crude Product Quench->Filter Recrystallize Recrystallize (e.g., EtOH/H₂O) Filter->Recrystallize Low_Yield Low Yield? Filter->Low_Yield Problem? Dry Dry Product Recrystallize->Dry Impure Impure Product? Recrystallize->Impure Check_Temp Verify Temp Control & Reagent Quality Low_Yield->Check_Temp Check_Purification Optimize Recrystallization Impure->Check_Purification Check_Temp->Add_Substrate Adjust & Repeat Check_Purification->Recrystallize Adjust & Repeat

Caption: Workflow for the synthesis of this compound.

References

  • Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. Aidic.[Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.[Link]

  • Scheme of aldehyde group assistance in the nitration of benzaldehyde. ResearchGate.[Link]

  • Experimental and calculated concentrations for the benzaldehyde nitration in mixed acid. ResearchGate.[Link]

  • the nitration of benzene - electrophilic substitution. Chemguide.[Link]

  • Nitration of benzaldehyde to 3-nitrobenzaldehyde. NOP.[Link]

  • Production of meta-nitrobenzaldehyde.
  • 4-Ethylbenzaldehyde | C9H10O. PubChem.[Link]

  • This compound | C9H9NO3. PubChem.[Link]

  • This compound 97. Chemdad.[Link]

  • Preparation of 3-nitrobenzaldehyde. PrepChem.com.[Link]

  • Draw the structure of the product(s) formed when ethylbenzene on nitration is followed by reduction of Fe, H3O+. Toppr.[Link]

  • Continuous Flow Nitration of Benzaldehyde. Organic Process Research & Development.[Link]

  • What is the role of sulphuric acid in nitration of benzene? Quora.[Link]

  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube.[Link]

  • Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry.[Link]

  • Nitration and Sulfonation of Benzene. Chemistry LibreTexts.[Link]

  • How does sulphuric acid affect isomer ratio in nitrating reactions... ResearchGate.[Link]

Sources

Technical Support Center: Purification of 4-Ethyl-3-nitrobenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Researcher

In the synthesis of pharmaceutical intermediates and fine chemicals, the purity of each component is paramount. 4-Ethyl-3-nitrobenzaldehyde, a key building block, is no exception. While the crude product from synthesis may appear acceptable, trace impurities can have downstream consequences, affecting reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient.

Recrystallization is a powerful and economical purification technique founded on the principle that the solubility of a compound in a solvent increases with temperature.[1][2] By dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, the target compound preferentially crystallizes, leaving impurities behind in the solution (mother liquor).[3]

This guide provides a comprehensive, question-and-answer-based resource for troubleshooting and optimizing the recrystallization of crude this compound. We address common issues encountered in the lab, explaining the underlying chemical principles to empower you to make informed decisions during your purification process.

Section 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section is organized by the sequential stages of the recrystallization process.

Solvent Selection

Question: What is the ideal solvent for recrystallizing this compound?

Answer: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[4] For aromatic aldehydes like this, common choices include alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), or mixtures such as ethanol/water or toluene/hexane.[5][6]

The principle of "like dissolves like" is a useful starting point.[3][7] this compound (C₉H₉NO₃) is a moderately polar molecule.[8] Therefore, solvents of intermediate polarity are excellent candidates. Extremely non-polar solvents like hexane may not dissolve it sufficiently even when hot, while highly polar solvents like water may not allow it to precipitate effectively upon cooling.[5] A preliminary solvent screen with small amounts of crude material is always the recommended first step.[6]

Question: My compound seems too soluble in ethanol even at room temperature, but insoluble in water. What should I do?

Answer: This is a perfect scenario for using a binary solvent system, often called a "solvent pair".[3][9] In this case, ethanol is the "good" or "soluble" solvent, and water is the "bad" or "anti-solvent."

The procedure is as follows:

  • Dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.[6]

  • While keeping the solution hot, add hot water dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[6][10]

  • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly. The finely-tuned solvent composition will now have the desired property of low solubility at cooler temperatures, promoting crystal growth.

Dissolution & Decolorization

Question: My crude material is dark yellow/brown and won't fully dissolve, even with excess hot solvent. What's happening?

Answer: You are likely observing two separate issues: colored impurities and insoluble impurities.

  • Colored Impurities: The yellow/brown hue is likely due to high molecular weight, colored byproducts from the synthesis. These can often be removed by using activated carbon (charcoal).[11][12] After dissolving the crude solid in hot solvent, cool the solution slightly and add a small amount (1-2% by weight) of activated carbon.[9] Reheat the mixture to boiling for a few minutes to allow the carbon to adsorb the colored impurities.[4] Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.[9]

  • Insoluble Impurities: The material that refuses to dissolve may be inorganic salts or other contaminants that are insoluble in your chosen organic solvent.[13] These must be removed via hot gravity filtration.[14][15]

Question: What is hot gravity filtration and why is it necessary?

Answer: Hot gravity filtration is a technique used to separate insoluble impurities from a hot recrystallization solution.[16] It is critical to perform this step quickly and to keep the solution, funnel, and receiving flask hot to prevent the desired product from crystallizing prematurely on the filter paper or in the funnel stem.[9][15] Using a stemless or short-stemmed funnel is highly recommended to minimize the surface area for cooling and clogging.[4][15]

Crystal Formation

Question: I've cooled my solution, but no crystals have formed. What should I do?

Answer: This is a common issue known as supersaturation, where the solution contains more dissolved solute than it theoretically should at that temperature.[17] You can induce crystallization using one of the following methods:

  • Scratching: Gently scratch the inside surface of the flask below the liquid level with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[7][17]

  • Seeding: Add a tiny "seed" crystal of pure this compound to the solution. This provides a template for other molecules to crystallize upon.[7][18]

  • Further Cooling: If the flask is at room temperature, place it in an ice-water bath to further decrease the compound's solubility.[19]

  • Reduce Solvent Volume: You may have used too much solvent.[17] Gently heat the solution to boil off some of the solvent, then attempt to cool it again.

Question: My product has separated as an oily liquid instead of solid crystals. How do I fix this?

Answer: This phenomenon is called "oiling out." It occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of impurities significantly depresses the melting point.[10][18] An oil is essentially a liquid form of the impure product and rarely leads to good purification.

Here are some remedies:

  • Reheat and Add Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to ensure the saturation temperature is lower than the compound's melting point. Then, cool the solution again, but much more slowly.[18][20]

  • Lower the Cooling Temperature: Try cooling the solution to a much lower temperature (e.g., a dry ice/acetone bath) to see if the oil will solidify. If it does, you can then try to recrystallize the resulting solid.

  • Change Solvents: The chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point and re-attempt the recrystallization.

Isolation & Drying

Question: How can I maximize my yield during filtration?

Answer: To maximize your recovery, ensure the crystallization process is complete by cooling the flask in an ice bath for at least 15-20 minutes before filtering.[19] When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.[7] Using room temperature or warm solvent will redissolve some of your purified product, leading to a lower yield.[7]

Question: How do I know when my crystals are completely dry?

Answer: The crystals should be dried until they reach a constant weight.[7] This means weighing the sample, continuing to dry it for a period (e.g., 30 minutes in a vacuum oven), and then re-weighing it. If the weight is unchanged, the sample is considered dry. Residual solvent can not only affect the final mass but also depress the melting point, giving a false impression of impurity.[7]

Section 2: Protocols & Data

Standard Recrystallization Protocol for this compound

This protocol assumes the use of ethanol as the primary recrystallization solvent.

  • Dissolution: Place 5.0 g of crude this compound in a 125 mL Erlenmeyer flask. Add approximately 20-25 mL of ethanol and a boiling chip. Heat the mixture on a hot plate to a gentle boil. Add more ethanol in small portions until the solid just dissolves.[2]

  • Decolorization (If Necessary): If the solution is significantly colored, remove it from the heat. Once boiling ceases, add a spatula tip's worth (~100 mg) of activated carbon. Swirl the flask and reheat to a boil for 2-3 minutes.[9]

  • Hot Filtration (If Necessary): If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel resting on a hot receiving flask containing a small amount of boiling ethanol. Pour the hot mixture through the filter paper in portions.[15]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals and preventing the trapping of impurities.[4][19] Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals on the filter with a small amount (2 x 5 mL) of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved. Determine the melting point and calculate the percent recovery.

Solvent Selection Guide

The choice of solvent is critical for successful recrystallization. The following table provides properties of common solvents to aid in selection.

SolventBoiling Point (°C)Polarity (Dielectric Constant)HazardsSuitability Notes
Water 10080.1Non-flammableGood anti-solvent for moderately polar compounds.
Ethanol 7824.5FlammableExcellent general-purpose solvent for many organic solids.
Isopropanol 8219.9Flammable, IrritantSimilar to ethanol, slightly less polar.
Ethyl Acetate 776.0Flammable, IrritantGood for compounds of intermediate polarity.
Toluene 1112.4Flammable, ToxicGood for less polar compounds; often used in a pair with hexane.
Hexane 691.9Flammable, NeurotoxinGood anti-solvent for many compounds; poor primary solvent for polar molecules.

Section 3: Visual Workflow & Troubleshooting Guides

General Recrystallization Workflow

Recrystallization_Workflow Start Start: Crude Solid ChooseSolvent 1. Choose Solvent Start->ChooseSolvent Dissolve 2. Dissolve in Min. Hot Solvent ChooseSolvent->Dissolve Impurities Impurities Present? Dissolve->Impurities Decolorize 3a. Add Charcoal (Colored Impurities) Impurities->Decolorize Yes Cool 4. Cool Slowly Impurities->Cool No HotFilter 3b. Hot Gravity Filtration Decolorize->HotFilter HotFilter->Cool CrystalsForm Crystals Formed? Cool->CrystalsForm Induce 5a. Induce Crystallization (Scratch/Seed) CrystalsForm->Induce No Filter 5. Vacuum Filtration CrystalsForm->Filter Yes Induce->Filter Wash 6. Wash with Cold Solvent Filter->Wash Dry 7. Dry to Constant Weight Wash->Dry End End: Pure Crystals Dry->End

Caption: Standard workflow for purification by recrystallization.

Troubleshooting: Product Oiling Out

Oiling_Out_Troubleshooting Start Problem: Product 'Oiled Out' Cause1 Possible Cause: Cooling too fast / Saturation point is above compound's M.P. Start->Cause1 Cause2 Possible Cause: High impurity level is depressing the melting point. Start->Cause2 Cause3 Possible Cause: Solvent boiling point is too high. Start->Cause3 Solution1 Solution 1: Reheat to dissolve oil. Add 10-20% more solvent. Cool much slower. Cause1->Solution1 Solution2 Solution 2: Consider pre-purification (e.g., charcoal treatment) or choose a different solvent. Cause2->Solution2 Solution3 Solution 3: Select a new solvent with a lower boiling point. Cause3->Solution3

Caption: Decision tree for addressing "oiling out" during crystallization.

References

  • Recrystallization Steps - Theory pages. (n.d.). Labster. Retrieved January 21, 2026, from [Link]

  • Why is activated carbon useful during recrystallization? (n.d.). Homework.Study.com. Retrieved January 21, 2026, from [Link]

  • Why do crystals oil out and what are the remedies and prevention methods? (2024, February 25). Brainly. Retrieved January 21, 2026, from [Link]

  • Why might activated carbon be added to a sample during the recrystallization process? (2023, February 15). Brainly. Retrieved January 21, 2026, from [Link]

  • Purification by Recrystallization. (2025). CUNY Baruch College. Retrieved January 21, 2026, from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved January 21, 2026, from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved January 21, 2026, from [Link]

  • Hot gravity filtration. (n.d.). Royal Society of Chemistry: Education. Retrieved January 21, 2026, from [Link]

  • Hot Filtration & Recrystallization. (n.d.). Kyoto University. Retrieved January 21, 2026, from [Link]

  • Hot Filtration. (2025, August 20). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Recrystallization. (n.d.). Wired Chemist. Retrieved January 21, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved January 21, 2026, from [Link]

  • Recrystallization. (n.d.). California State University, Los Angeles. Retrieved January 21, 2026, from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved January 21, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 21, 2026, from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Irvine. Retrieved January 21, 2026, from [Link]

  • What's the best solvent to remove these crystals and recrystallize it? (2024, January 13). Reddit. Retrieved January 21, 2026, from [Link]

  • Recrystallization Lab Document. (n.d.). Stockton University. Retrieved January 21, 2026, from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 21, 2026, from [Link]

  • Pharmaceutical Organic Chemistry II Lab Manual. (n.d.). Malla Reddy Pharmacy College. Retrieved January 21, 2026, from [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube. Retrieved January 21, 2026, from [Link]

Sources

Troubleshooting side reactions in the nitration of 4-ethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of 4-ethylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you minimize side reactions and maximize the yield of your target molecule, 4-ethyl-3-nitrobenzaldehyde.

Introduction: Understanding the Reaction's Regiochemistry

The nitration of 4-ethylbenzaldehyde is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The outcome of the reaction is governed by the competing directing effects of the two substituents:

  • Ethyl Group (-CH₂CH₃): An alkyl group is an activating, ortho-, para- director due to its electron-donating inductive effect.[1]

  • Aldehyde Group (-CHO): A formyl group is a deactivating, meta- director due to its electron-withdrawing resonance and inductive effects.[2]

When both are present on the ring, their effects are combined. The aldehyde group deactivates the ring, making the reaction conditions crucial. The powerful meta-directing effect of the aldehyde group, combined with the ortho-directing effect of the ethyl group, strongly favors the substitution at the C-3 position, which is ortho to the ethyl group and meta to the aldehyde group. This makes This compound the expected major product. However, deviations from ideal conditions can lead to a range of undesirable side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the nitration of 4-ethylbenzaldehyde?

The primary side reactions include the formation of dinitrated products, oxidation of the sensitive aldehyde group, and the formation of undesired positional isomers.[2] Controlling reaction parameters is critical to suppress these competing pathways.

Q2: My reaction mixture is turning dark brown or black. What does this indicate?

A dark coloration is typically a sign of degradation and/or oxidative side reactions.[2] The strong oxidizing nature of the nitrating mixture (concentrated nitric and sulfuric acids) can oxidize the aldehyde group, especially at elevated temperatures, leading to the formation of 4-ethyl-3-nitrobenzoic acid and other colored, often polymeric, byproducts.[3][4] This is a clear indication that the reaction temperature is too high and needs to be more stringently controlled.

Q3: I'm getting a low yield despite following the procedure. What are the likely causes?

Low yield can stem from several issues: incomplete reaction, product loss during workup, or predominance of side reactions. Key factors to investigate are:

  • Temperature Control: Inadequate cooling can favor side reactions over the desired nitration.[2]

  • Reagent Quality: The use of wet or old nitrating acids can reduce the concentration of the active electrophile, the nitronium ion (NO₂⁺), leading to an incomplete reaction.[5]

  • Inefficient Mixing: In a biphasic reaction, poor mixing can lead to localized overheating and side reactions, reducing the overall yield of the desired product.

In-Depth Troubleshooting Guides

Problem 1: Excessive Dinitration Byproducts Detected

Symptom: Characterization (NMR, GC-MS) of the crude product shows significant signals corresponding to a dinitrated species (e.g., 4-ethyl-3,5-dinitrobenzaldehyde).

Root Cause Analysis: Dinitration occurs when the mono-nitrated product undergoes a second nitration. This is highly probable under harsh conditions because the initially formed product is still susceptible to further electrophilic attack, albeit at a slower rate.

Mitigation Strategies:

  • Strict Temperature Management: The nitration of aromatic compounds is highly exothermic.[2] It is imperative to maintain a low and stable temperature, typically between 0–10°C, throughout the addition process and the subsequent reaction time. Use an efficient cooling bath (ice-salt or a cryocooler) and monitor the internal reaction temperature with a thermometer.

  • Controlled Reagent Stoichiometry: Avoid using a large excess of the nitrating agent. A molar equivalent of 1.05 to 1.1 of nitric acid relative to 4-ethylbenzaldehyde is often sufficient. Using a significant excess dramatically increases the probability of dinitration.[2]

  • Order and Rate of Addition: Add the 4-ethylbenzaldehyde dropwise to the pre-chilled mixed acid. This ensures that the substrate is always the limiting reagent in the reaction zone, minimizing its exposure to a large excess of the nitrating agent and preventing localized temperature spikes.

  • Reaction Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction by pouring it onto ice as soon as the 4-ethylbenzaldehyde is no longer detected to prevent the product from reacting further.

Problem 2: Aldehyde Group is Oxidizing to Carboxylic Acid

Symptom: The crude product contains a significant amount of 4-ethyl-3-nitrobenzoic acid, which can be identified by its different solubility (remains in the aqueous layer after a basic wash) and spectroscopic data (disappearance of the aldehyde proton signal and appearance of a broad carboxylic acid proton in NMR).

Root Cause Analysis: The mixed acid used for nitration is a potent oxidizing medium. The aldehyde functional group is susceptible to oxidation to a carboxylic acid, a process that is accelerated by higher temperatures and prolonged exposure to the reaction medium.[3][4]

Mitigation Strategies:

  • Minimize Reaction Temperature: As with dinitration, low temperatures (0–10°C) are crucial for suppressing the oxidation of the aldehyde group.[3]

  • Reduce Reaction Time: Do not let the reaction run for an unnecessarily long time. Once the starting material is consumed (as determined by TLC/GC), proceed with the workup immediately.[2]

  • Optimize Mixed Acid Composition: While a high concentration of sulfuric acid is needed to generate the nitronium ion, an excessively high concentration of nitric acid can increase the oxidative potential of the mixture. Use the minimum effective amount of nitric acid.

Problem 3: Poor Regioselectivity and Isomer Formation

Symptom: The product mixture contains a notable percentage of the 4-ethyl-2-nitrobenzaldehyde isomer.

Root Cause Analysis: While the combination of directing groups strongly favors the 3-nitro product, the ethyl group is also an ortho-director. A small amount of nitration can occur at the C-2 position. The ratio of nitric acid to sulfuric acid can sometimes influence the ortho/meta isomer ratio in benzaldehyde nitrations.[6][7]

Mitigation Strategies:

  • Control Acid Composition: For benzaldehyde derivatives, a higher proportion of sulfuric acid in the mixed acid generally reinforces the meta-directing effect of the aldehyde group, which in this case leads to the desired 3-position substitution.[2]

  • Purification Strategy: Since achieving perfect regioselectivity can be difficult, an effective purification strategy is essential. The different isomers often have slightly different polarities, allowing for separation by column chromatography. Alternatively, fractional crystallization may be effective if the isomers have sufficiently different solubilities. Washing the crude product with a sodium bicarbonate solution is a crucial first step to remove any acidic byproducts like 4-ethyl-3-nitrobenzoic acid.[2]

Troubleshooting Summary Table
IssuePrimary CauseKey Parameter to AdjustRecommended Action
Dinitration High Temperature / Excess Nitrating AgentTemperature, StoichiometryMaintain 0–10°C; Use 1.05-1.1 eq. HNO₃; Monitor by TLC/GC.[2]
Oxidation High Temperature / Long Reaction TimeTemperature, TimeMaintain 0–10°C; Quench immediately upon completion.[3]
Poor Regioselectivity Competing Directing EffectsPurification, Acid RatioEmploy column chromatography; Ensure high H₂SO₄ concentration.[6][7]

Visualization of Reaction Pathways

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the nitration of 4-ethylbenzaldehyde.

G Start Start Nitration Experiment Analysis Analyze Crude Product (TLC, GC, NMR) Start->Analysis Good High Yield & Purity? (>85% desired product) Analysis->Good Problem Problem Identified? Dinitration Dinitration Observed Problem->Dinitration Dinitration Oxidation Oxidation Observed Problem->Oxidation Oxidation Isomers Isomers Observed Problem->Isomers Isomers Good->Problem No End Purify & Characterize Final Product Good->End Yes Action1 Reduce Temperature Reduce HNO3 eq. Dinitration->Action1 Action2 Reduce Temperature Reduce Reaction Time Oxidation->Action2 Action3 Optimize Purification (Column Chromatography) Isomers->Action3 Action1->Start Retry Action2->Start Retry Action3->End Purify

Caption: A decision-making workflow for troubleshooting side reactions.

Competing Reaction Pathways

This diagram illustrates the desired reaction competing with the main side reactions.

ReactionPathways cluster_reagents Reagents cluster_products Products & Byproducts Start 4-Ethylbenzaldehyde Reagent HNO3 / H2SO4 (Nitrating Agent) SideProduct2 4-Ethyl-3-nitrobenzoic Acid (Oxidation) Start->SideProduct2 High Temp / Long Time SideProduct3 4-Ethyl-2-nitrobenzaldehyde (Isomer) Start->SideProduct3 Minor Pathway MainProduct This compound (Desired Product) Reagent->MainProduct Desired Pathway (Low Temp, Controlled Stoich.) SideProduct1 4-Ethyl-3,5-dinitrobenzaldehyde (Dinitration) MainProduct->SideProduct1 Excess HNO3 / High Temp

Caption: Reaction pathways in the nitration of 4-ethylbenzaldehyde.

Experimental Protocols

Protocol 1: Mixed-Acid Nitration of 4-Ethylbenzaldehyde

Disclaimer: This procedure involves highly corrosive and strong oxidizing agents. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Materials:

  • Concentrated Sulfuric Acid (~98%)

  • Concentrated Nitric Acid (~70%)

  • 4-Ethylbenzaldehyde

  • Deionized Water & Ice

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (or Ethyl Acetate)

  • Round-bottom flask, dropping funnel, magnetic stirrer, thermometer, ice bath

Procedure:

  • Prepare Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and submerged in an ice-salt bath, add 25 mL of concentrated sulfuric acid. Begin stirring and cool the acid to 0°C.

  • Slowly, add 6.0 mL (~0.14 mol) of concentrated nitric acid dropwise via a dropping funnel. Maintain the temperature of the mixture below 10°C throughout the addition. This creates the "mixed acid".[1]

  • Substrate Addition: Once the mixed acid is prepared and cooled to 0-5°C, begin the slow, dropwise addition of 13.4 g (0.10 mol) of 4-ethylbenzaldehyde. Use the dropping funnel and ensure the internal temperature does not exceed 10°C. The reaction is highly exothermic.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice water, extracting with dichloromethane, and analyzing by TLC.

  • Workup (Quenching): Once the starting material is consumed, slowly pour the reaction mixture onto a large beaker containing ~250 g of crushed ice with vigorous stirring. A solid precipitate of the crude product should form.

  • Isolation: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.

Protocol 2: Purification of Crude this compound

Procedure:

  • Neutralization Wash: Transfer the crude solid to a beaker and add ~100 mL of cold 5% sodium bicarbonate solution. Stir for 15-20 minutes to neutralize any residual acids and remove the acidic byproduct (4-ethyl-3-nitrobenzoic acid).[2]

  • Filter the solid again, wash with cold deionized water, and then a small amount of cold ethanol or petroleum ether to help with drying.

  • Recrystallization/Chromatography:

    • Recrystallization (Preferred): The most common method is to recrystallize the washed solid from an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Reheat until the solution is clear, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

    • Column Chromatography (for isomer separation): If isomeric impurities are significant, dissolve the crude product in a minimal amount of dichloromethane and purify it using silica gel column chromatography with a hexane/ethyl acetate gradient. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nitration and oxidation of substituted benzaldehydes in solutions of dinitrogen pentaoxide or nitronium trifluoromethanesulfonate in nitric acid. RSC Publishing. Available from: [Link]

  • ResearchGate. (n.d.). Concentration profiles during the oxidation of 2-and 3-nitrobenzaldehyde with standard. Available from: [Link]

  • Di Somma, I., et al. (2013). Benzaldehyde Nitration by Mixed Acid under Homogeneous Condition: a Kinetic Modeling. ResearchGate. Available from: [Link]

  • Filo. (2025). Explain the nitration of benzaldehyde from the chapter aldehydes ketones and carboxylic acid class 12. Available from: [Link]

  • ResearchGate. (n.d.). Scheme of aldehyde group assistance in the nitration of benzaldehyde. Available from: [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]

  • Kulkarni, A. A., & Daugulis, O. (2009). Ortho-Nitration of Phenol Derivatives by a Palladium-Catalyzed C−H Functionalization Methodology. Organic Letters, 11(23), 5442–5444. Available from: [Link]

  • Chemistry LibreTexts. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Available from: [Link]

  • Kulkarni, A.S., et al. (2009). Continuous Flow Nitration of Benzaldehyde. Organic Process Research & Development. Available from: [Link]

Sources

Technical Support Center: Optimizing Solvent Conditions for Reactions with 4-Ethyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-Ethyl-3-nitrobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and optimization for reactions involving this versatile intermediate. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles that govern reaction success.

Part 1: Frequently Asked Questions - Properties & Solubility

This section addresses fundamental questions regarding the physicochemical properties of this compound and how they dictate its behavior in various solvent systems.

Q1: What are the key physicochemical properties of this compound?

Understanding the fundamental properties of your starting material is the first step in designing a robust experimental plan. Key data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol [1]
Appearance Solid
Boiling Point 96-98 °C at 0.05 mmHg
Density 1.212 g/mL at 25 °C
Refractive Index n20/D 1.560

| CAS Number | 4748-80-5 |[1] |

Q2: What is the general solubility profile of this compound?

Solubility is paramount for a successful homogeneous reaction. This compound, being a substituted aromatic aldehyde, exhibits predictable solubility patterns. It is generally soluble in common organic solvents but sparingly soluble in water.[2] The solubility typically increases with temperature.[2]

Table 2: Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent Class Examples Expected Solubility Rationale & Expert Insight
Polar Aprotic Acetone, DMF, DMSO, Acetonitrile High These solvents effectively solvate the polar nitro and aldehyde groups without interfering via hydrogen bonding. DMF and DMSO are particularly effective for dissolving polar organic molecules.[3]
Polar Protic Ethanol, Methanol, Isopropanol Moderate to High Good solubility is expected due to dipole-dipole interactions and hydrogen bonding with the nitro and aldehyde groups. Ethanol is a common choice for reactions like nitro group reductions.[2][4]
Ethers THF, Diethyl Ether, MTBE Moderate These solvents can solvate the molecule but are less polar than alcohols or aprotic solvents. THF is a frequent choice for reactions involving organometallics like Grignard reagents or in Wittig reactions.[4]
Halogenated Dichloromethane (DCM), Chloroform Moderate to High Good general-purpose solvents for organic compounds. DCM is often used for chromatography and workup procedures.
Aromatic Toluene, Benzene Moderate Soluble due to "like-dissolves-like" principles, interacting with the benzene ring. Toluene is often used for recrystallization.[2][5]
Non-Polar Hexanes, Cyclohexane Low The molecule's polarity from the nitro and aldehyde groups limits its solubility in highly non-polar solvents.[3]

| Aqueous | Water | Very Low | The hydrophobic aromatic ring and ethyl group dominate, leading to poor water solubility, a common trait for aromatic aldehydes.[2][6] |

Q3: How does the structure of this compound influence its reactivity and solvent interactions?

The molecule's reactivity is governed by three key features: the aldehyde, the nitro group, and the substituted aromatic ring.

  • Aldehyde Group (-CHO): This group is highly electrophilic and is the primary site for nucleophilic attack.[7] The presence of the adjacent, strongly electron-withdrawing nitro group further increases this electrophilicity, making it more reactive than benzaldehyde itself.[8][9]

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, it deactivates the aromatic ring toward electrophilic substitution but activates it for nucleophilic aromatic substitution (though less common for this specific structure).[7] Its primary role in many syntheses is as a precursor to an amine via reduction.[4]

  • Solvent Interaction: The polarity of these two functional groups dictates the choice of solvent. Polar solvents are generally required to solvate the ground state and, more importantly, the charged intermediates and transition states that form during nucleophilic addition reactions, thereby lowering the activation energy.[4]

Part 2: Troubleshooting Guides for Common Reaction Issues

Q1: My reaction is sluggish or shows low conversion. Could the solvent be the problem?

Yes, absolutely. This is one of the most common solvent-related issues.

  • Cause 1: Poor Solubility: If your reactants, particularly the this compound, are not fully dissolved at the reaction temperature, the reaction becomes mass-transfer limited. You are effectively running the reaction as a slurry, and the rate will be dictated by how quickly the solid dissolves.

    • Solution: Increase the temperature or switch to a solvent with higher dissolving power (e.g., from THF to DMF for a polar substrate).[3] Always confirm complete dissolution before adding other reagents.

  • Cause 2: Incorrect Polarity: The solvent must match the polarity of the reaction mechanism.

    • Example (Knoevenagel Condensation): This reaction often involves ionic intermediates. A polar solvent (like Ethanol or DMF) is necessary to stabilize these charged species and facilitate the reaction.[4] Running it in a non-polar solvent like Toluene without a phase-transfer catalyst would likely result in very low conversion.

    • Solution: For reactions with polar or ionic transition states, use polar solvents. A quick solvent screen with small-scale reactions in different polarity solvents (e.g., Toluene, THF, Acetonitrile, Ethanol, DMF) can be highly informative.

Q2: I'm observing significant byproduct formation (e.g., oxidation or self-condensation). How can solvent choice help?

  • Issue: Oxidation to Carboxylic Acid: The aldehyde group can be sensitive to oxidation, especially at elevated temperatures or if trace oxidants are present.

    • Mitigation: Ensure you are using high-purity, anhydrous solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon). Some solvents are more prone to forming peroxides (e.g., aged THF or ether); using freshly distilled or inhibitor-free solvents is critical.[10]

  • Issue: Cannizzaro Reaction: As this compound has no α-hydrogens, it is susceptible to the Cannizzaro reaction in the presence of a strong base (e.g., NaOH).[9][11] This is a disproportionation reaction where one molecule is reduced to an alcohol and another is oxidized to a carboxylic acid.

    • Mitigation: If your reaction requires a base, the choice of solvent can allow for the use of a weaker, non-hydroxide base. For example, in a Knoevenagel condensation, switching from NaOH in water to a milder base like piperidine or pyrrolidine in ethanol can completely suppress the Cannizzaro reaction while still promoting the desired condensation.[4]

Q3: My product is difficult to isolate or purify. How can I choose a solvent to simplify workup?

  • Strategy 1: Product Precipitation: If your product is significantly less soluble than your starting materials in a particular solvent system, you can use this to your advantage.

    • Example: In many Knoevenagel condensations run in ethanol, the larger, more conjugated product is often insoluble in the cold reaction mixture and precipitates upon cooling, allowing for simple isolation by filtration.[8]

  • Strategy 2: Liquid-Liquid Extraction: Choose a reaction solvent that is immiscible with your extraction solvent (usually water).

    • Good Choices: Toluene, Dichloromethane (DCM), Ethyl Acetate. These are easily separated from aqueous layers during workup.

    • Problematic Choices: Ethanol, Methanol, DMF, DMSO. These are miscible with water and will require more complex workup procedures, such as adding a large volume of water and back-extracting with an immiscible solvent, which can lead to lower yields.

Q4: The reaction is not reproducible between batches. Could solvent quality be a factor?

Yes. This is a frequently overlooked issue.

  • Water Content: Many reactions are sensitive to water. For example, Grignard reactions or reactions involving water-sensitive catalysts will fail if the solvent is not anhydrous.[12] Use freshly opened anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation).

  • Solvent Purity/Additives: The grade of the solvent matters. Technical grade solvents may contain impurities that can interfere with your reaction. Stabilizers in solvents (like BHT in THF) can sometimes act as radical scavengers or have other unintended effects. For sensitive reactions, use high-purity or HPLC-grade solvents.

Part 3: Visual Guides & Workflows

Diagram 1: Troubleshooting Solvent-Related Reaction Issues

G Start Reaction Issue Identified (Low Yield, Byproducts, etc.) CheckSol Is Starting Material Fully Dissolved? Start->CheckSol Sol_Yes Yes CheckSol->Sol_Yes Sol_No No CheckSol->Sol_No CheckPol Is Solvent Polarity Appropriate for Mechanism? Pol_Yes Yes CheckPol->Pol_Yes Pol_No No CheckPol->Pol_No CheckSide Are Side Reactions (Oxidation, Cannizzaro) Occurring? CheckWorkup Is Product Isolation Problematic? CheckSide->CheckWorkup No Side_Yes Yes CheckSide->Side_Yes Workup_Yes Yes CheckWorkup->Workup_Yes Sol_Sol1 Increase Temperature or Use Stronger Solvent (e.g., DMF) Sol_Yes->Sol_Sol1 Sol_No->CheckPol Pol_Yes->CheckSide Pol_Sol1 Screen Solvents of Different Polarity Pol_No->Pol_Sol1 Side_Sol1 Use Anhydrous Solvent / Inert Atm. Change Base/Solvent System Side_Yes->Side_Sol1 Workup_Sol1 Select Solvent for Product Precipitation or Easy Extraction Workup_Yes->Workup_Sol1

Caption: Workflow for diagnosing and solving common solvent-related issues.

Part 4: Experimental Protocols

Protocol 1: Systematic Solvent Screening for Reaction Optimization

This protocol provides a framework for efficiently testing multiple solvents to find the optimal conditions for a new reaction.

Objective: To identify the best solvent for a given transformation of this compound by comparing reaction conversion and byproduct profile across a range of solvent polarities.

Methodology:

  • Preparation: In an array of reaction vials (e.g., 6 vials), add this compound (1.0 eq) and a magnetic stir bar to each.

  • Solvent Addition: To each vial, add a different anhydrous solvent to achieve the same concentration (e.g., 0.1 M). A recommended starting set includes:

    • Vial 1: Toluene (Non-polar)

    • Vial 2: THF (Intermediate Polarity, Ethereal)

    • Vial 3: Dichloromethane (DCM) (Intermediate Polarity, Halogenated)

    • Vial 4: Acetonitrile (Polar Aprotic)

    • Vial 5: Ethanol (Polar Protic)

    • Vial 6: DMF (Highly Polar Aprotic)

  • Reagent Addition: Add the other key reactant(s) (e.g., the active methylene compound for a Knoevenagel) (1.1 eq) to each vial.

  • Initiation: Add the catalyst (e.g., 0.1 eq of piperidine) to each vial simultaneously, if possible.

  • Reaction Monitoring: Seal the vials, place them in a temperature-controlled heating block, and stir. Monitor the progress of each reaction at set time intervals (e.g., 1h, 4h, 12h) using a single analytical technique like TLC or LC-MS.

    • For TLC, spot all 6 reactions on the same plate for a direct visual comparison of starting material consumption and product formation.[4]

  • Analysis: After a set time, quench all reactions. Analyze the crude reaction mixtures by ¹H NMR or LC-MS to determine the relative conversion and the ratio of product to byproducts.

  • Selection: Choose the solvent that provides the best combination of high conversion, low byproduct formation, and reasonable reaction time for further optimization.

Diagram 2: Decision Tree for Initial Solvent Selection

G Start Identify Reaction Type Ionic Ionic Intermediates? (e.g., Enolates, Salts) Start->Ionic Radical Radical Mechanism? Organometallic Organometallic Reagent? (e.g., Grignard) Ionic_Yes YES Ionic->Ionic_Yes   Ionic_No NO Ionic->Ionic_No   Radical_Yes YES Radical->Radical_Yes   Radical_No NO Radical->Radical_No   OM_Yes YES Organometallic->OM_Yes   Consider_Other Consider Other Factors (Temp, Workup, etc.) Organometallic->Consider_Other NO Solvent_Polar Use Polar Solvents (Protic or Aprotic) Examples: EtOH, DMF, DMSO Ionic_Yes->Solvent_Polar Ionic_No->Radical Solvent_NonPolar Use Non-Polar Solvents Examples: Toluene, Hexane, CCl₄ Radical_Yes->Solvent_NonPolar Radical_No->Organometallic Solvent_Ethereal Use Anhydrous Ethers Examples: THF, Diethyl Ether OM_Yes->Solvent_Ethereal

Sources

Removal of isomeric impurities from 4-Ethyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Purification of 4-Ethyl-3-nitrobenzaldehyde

Welcome to the Technical Support Center for advanced purification challenges. This guide is specifically designed for researchers, chemists, and drug development professionals encountering difficulties in isolating pure this compound from its isomeric impurities. We will move beyond basic protocols to explore the underlying chemical principles and provide robust troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis and separation of this compound.

Q1: What are the primary isomeric impurities formed during the synthesis of this compound?

A1: The synthesis of this compound typically involves the direct nitration of 4-ethylbenzaldehyde using a nitrating mixture (e.g., HNO₃/H₂SO₄). The directing effects of the substituents on the aromatic ring—the activating, ortho,para-directing ethyl group and the deactivating, meta-directing aldehyde group—are in conflict. This leads to a mixture of products.

Your primary target, This compound , results from nitration at the position that is ortho to the ethyl group and meta to the aldehyde group. However, you will almost certainly generate the key isomeric impurity: 4-Ethyl-2-nitrobenzaldehyde .

The formation of these isomers is a direct consequence of the electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺) attacks the positions on the benzene ring that are most activated and least sterically hindered.[1][2]

Q2: Why are these isomers notoriously difficult to separate using standard laboratory techniques?

A2: The difficulty stems from the significant similarity in their physicochemical properties:

  • Polarity: The isomers possess identical functional groups, resulting in very similar overall polarity. This makes separation by standard chromatography challenging as they interact with the stationary phase in a nearly identical manner.

  • Solubility: Their structural similarity leads to comparable solubilities in common organic solvents, complicating separation by fractional crystallization. Often, the isomers will co-crystallize, leading to poor purification.[3][4][5]

  • Boiling Points: While data for these specific isomers is sparse, related compounds like the isomers of nitrobenzaldehyde have very close boiling points. Furthermore, distillation is strongly discouraged due to the risk of thermal decomposition and potential explosion near their boiling points.[3][4][5]

Q3: Is direct fractional crystallization a recommended first-line approach for purification?

A3: While tempting due to its simplicity, direct fractional crystallization of the crude reaction mixture is often unsatisfactory for achieving high purity (>99%).[3][5] The close melting points and similar crystal packing energies of the isomers frequently lead to the formation of mixed crystals. However, it can be a valuable second step after an initial purification by column chromatography has significantly enriched the desired this compound isomer.

Troubleshooting and Optimization Guide

This section provides detailed protocols and troubleshooting advice for specific experimental challenges.

Problem 1: My isomers are co-eluting or have very poor separation (ΔRf < 0.1) during silica gel column chromatography.

This is the most common issue. The near-identical polarity of the isomers requires a systematic and optimized approach to achieve separation on a silica or alumina column.

Causality: The slight difference in polarity between the 2-nitro and 3-nitro isomers is due to the degree of intramolecular interaction and the overall dipole moment. The 2-nitro isomer, with adjacent aldehyde and nitro groups, may exhibit slightly different interactions with the stationary phase compared to the 3-nitro isomer. Your goal is to exploit this minor difference.

Solution: Optimized Flash Chromatography Protocol

  • Stationary Phase Selection:

    • Standard silica gel (60 Å, 40-63 µm) is the primary choice.

    • If silica fails, consider using alumina (neutral, Brockmann I), which can offer different selectivity for aromatic compounds.

  • Mobile Phase Optimization (The Critical Step):

    • Start with a low-polarity solvent system. A common mistake is starting with a mobile phase that is too polar, causing all isomers to elute quickly together.

    • Recommended System: Begin with a mixture of Hexanes (or Heptane) and Ethyl Acetate. An alternative with different selectivity is a Hexanes/Dichloromethane system.

    • Systematic Gradient: Do not run an isocratic system initially. Perform gradient Thin Layer Chromatography (TLC) first to identify a solvent ratio where the Rf of your target isomer is approximately 0.2-0.3.

    • Protocol: i. Dry-load your crude product onto a small amount of silica gel. This is superior to wet-loading for achieving sharp bands. ii. Start the column with a very low polarity eluent (e.g., 98:2 Hexanes:Ethyl Acetate). iii. Run a slow, shallow gradient, increasing the polar component by only 0.5-1% every few column volumes. For example:

      • Column Volumes 1-3: 98:2 Hexanes:EtOAc
      • Column Volumes 4-6: 97:3 Hexanes:EtOAc
      • Column Volumes 7-9: 96:4 Hexanes:EtOAc iv. Collect a large number of small fractions and analyze them carefully by TLC or GC-MS.

Data Presentation: Mobile Phase Selection Guide

Solvent System Selectivity Principle Typical Starting Ratio (v/v) Notes
Hexanes / Ethyl Acetate Exploits differences in hydrogen bonding and dipole interactions. 98:2 to 95:5 The standard choice. Use high-purity solvents.
Hexanes / Dichloromethane Exploits differences in polarity and pi-stacking interactions. 95:5 to 90:10 Good for compounds that streak on silica with EtOAc.

| Toluene / Ethyl Acetate | The aromatic solvent (toluene) can alter selectivity via π-π interactions with the analytes. | 99:1 | Use as a tertiary component or a binary system for difficult separations. |

Troubleshooting Logic for Chromatography

G cluster_0 Step 1: Derivatization cluster_1 Step 2: Separation cluster_2 Step 3: Hydrolysis A Crude Isomer Mixture (2-nitro & 3-nitro) B React with Ethylene Glycol + Acid Catalyst (p-TsOH) A->B C Mixture of Acetal Derivatives B->C D Separate via Fractional Crystallization or Chromatography C->D E Isolated, Pure Acetal of This compound D->E F Treat with Aqueous Acid (e.g., dil. HCl) E->F G Ultra-Pure Product (>99.5%) F->G

Sources

Preventing over-oxidation in the synthesis of 4-Ethyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Ethyl-3-nitrobenzaldehyde

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with the selective oxidation of 4-ethyl-3-nitrotoluene. The primary focus of this document is to provide robust troubleshooting strategies and detailed protocols to prevent the common issue of over-oxidation to the corresponding carboxylic acid, thereby maximizing the yield and purity of the desired aldehyde product.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound is resulting in a low yield and a significant, more polar byproduct according to my TLC analysis. What is the likely cause?

A: The most probable cause is the over-oxidation of your target aldehyde to 4-ethyl-3-nitrobenzoic acid. The benzylic position is highly susceptible to oxidation, and many common oxidizing agents, such as potassium permanganate (KMnO₄), are too aggressive and will readily convert the intermediate aldehyde to the more stable carboxylic acid.[1]

Q2: Which oxidizing agents are recommended to avoid over-oxidation in this synthesis?

A: To prevent over-oxidation, it is crucial to use methods that either employ mild, selective oxidants or protect the aldehyde as it is formed. Recommended approaches include:

  • Chromium Trioxide (CrO₃) in Acetic Anhydride: This method forms a stable gem-diacetate intermediate, which is later hydrolyzed to the aldehyde.[2]

  • The Sommelet Reaction: This is an indirect method that proceeds through a benzylic halide and a hexaminium salt, avoiding harsh oxidative conditions altogether.[3][4]

  • The Étard Reaction: Using chromyl chloride (CrO₂Cl₂), this classic reaction forms a stable chromium complex that is isolated before hydrolysis to the aldehyde.[5][6][7]

Q3: How can I effectively monitor the reaction's progress to stop it at the aldehyde stage?

A: Close monitoring is critical. Thin-Layer Chromatography (TLC) is the most common and effective method. Spot your reaction mixture alongside your starting material (4-ethyl-3-nitrotoluene) and a reference standard of the product aldehyde, if available. The aldehyde product will have an Rf value between the starting material and the highly polar carboxylic acid byproduct. The reaction should be stopped once the starting material spot has been consumed but before a significant, low-Rf spot (the carboxylic acid) intensifies. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q4: My starting material is 4-ethyl-3-nitrobenzyl alcohol. What is the best way to oxidize it to the aldehyde without forming the carboxylic acid?

A: For the oxidation of a benzylic alcohol, Manganese Dioxide (MnO₂) is an excellent choice. It is a mild and highly selective heterogeneous oxidant for benzylic and allylic alcohols, and it rarely causes over-oxidation to the carboxylic acid.[8][9][10]

Troubleshooting Guide: Overcoming Over-Oxidation

Over-oxidation is the primary challenge in converting 4-ethyl-3-nitrotoluene to this compound. The desired aldehyde is merely an intermediate on the oxidation pathway to the thermodynamically more stable carboxylic acid. The key to a successful synthesis lies in choosing a methodology that can selectively stop at the aldehyde stage.

Caption: Desired vs. Undesired Oxidation Pathways.

Below are detailed protocols for two highly effective methods that mitigate this issue.

Method A: Controlled Oxidation via a Diacetate Intermediate

This approach utilizes chromium trioxide (CrO₃) in acetic anhydride. The mechanism's success hinges on the in-situ formation of benzylidene diacetate, an intermediate that is stable against the oxidative conditions. A subsequent hydrolysis step then liberates the desired aldehyde.[2][11]

Root Cause of Success: The aldehyde is never present in its free form during the oxidative phase of the reaction, thus preventing its conversion to the carboxylic acid.

Detailed Experimental Protocol:

  • Reaction Setup: In a three-necked, oven-dried flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-ethyl-3-nitrotoluene (1 equivalent) to acetic anhydride (10-15 equivalents). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Reagent Addition: Slowly add chromium trioxide (CrO₃, 2.5-3 equivalents) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Caution: Chromium (VI) compounds are toxic and carcinogenic. Handle with extreme care in a fume hood using appropriate PPE.

  • Reaction Execution: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup & Hydrolysis: Once the starting material is consumed, pour the reaction mixture carefully into a beaker of ice water with vigorous stirring. Allow the mixture to stir for 1 hour to hydrolyze the excess acetic anhydride.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution until CO₂ evolution ceases, followed by a wash with saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure this compound.

Method B: The Sommelet Reaction - An Indirect Approach

The Sommelet reaction provides an elegant, non-oxidative pathway to the aldehyde.[12] The synthesis begins with the free-radical bromination of the benzylic position, followed by the formation of a quaternary ammonium salt with hexamine. This salt is then hydrolyzed to yield the final aldehyde product.[3][4][13]

Root Cause of Success: This multi-step pathway completely avoids the use of strong oxidizing agents, making over-oxidation impossible. It is particularly effective for substrates containing electron-withdrawing groups like the nitro group.[3]

Caption: Workflow for the Sommelet Reaction.

Detailed Experimental Protocol:

Step 1: Benzylic Bromination

  • In a round-bottom flask, dissolve 4-ethyl-3-nitrotoluene (1 equivalent) in carbon tetrachloride (CCl₄). Caution: CCl₄ is toxic and ozone-depleting; consider alternative solvents like cyclohexane if possible.

  • Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN (azobisisobutyronitrile).

  • Heat the mixture to reflux under a bright lamp or with gentle heating until the reaction is initiated (indicated by the consumption of NBS, which is denser than CCl₄ and will be consumed from the bottom of the flask).

  • After the reaction is complete (typically 2-4 hours, monitor by TLC), cool the mixture and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo to obtain the crude 4-ethyl-3-nitrobenzyl bromide, which can often be used in the next step without further purification.

Step 2: Sommelet Reaction

  • Dissolve the crude 4-ethyl-3-nitrobenzyl bromide in chloroform or ethanol.

  • Add hexamethylenetetramine (hexamine, 1.2 equivalents) and heat the mixture to reflux for 2-4 hours to form the quaternary ammonium salt.[4]

  • After cooling, the salt may precipitate and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.

  • For the hydrolysis step, the hexaminium salt is heated in a mixture of water and glacial acetic acid (e.g., 50% aqueous acetic acid) for 1-2 hours.[14]

  • Cool the reaction mixture, which may cause the aldehyde to precipitate. Alternatively, extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic extracts with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting aldehyde by column chromatography or recrystallization.

Comparative Analysis of Recommended Methods

FeatureMethod A: CrO₃ / Acetic AnhydrideMethod B: Sommelet Reaction
Principle Direct, controlled oxidation via a stable intermediate.Indirect conversion via halogenation and hydrolysis.
Selectivity High; protects the aldehyde as a gem-diacetate.Excellent; non-oxidative conditions prevent over-oxidation.
Typical Yield Good to Excellent (60-80%)Good (50-70%)[3]
Number of Steps One pot (oxidation + hydrolysis workup).Three distinct steps (bromination, salt formation, hydrolysis).
Safety Concerns High; involves highly toxic and carcinogenic Cr(VI) reagents.Moderate; involves toxic solvents (CCl₄) and corrosive reagents.
Ideal For Researchers comfortable with handling hazardous chromium reagents for a more direct route.Situations where avoiding strong oxidants is paramount; robust and reliable.

References

  • Sommelet reaction. Grokipedia.
  • Étard reaction. Grokipedia.
  • Sommelet reaction. Wikipedia.
  • Étard reaction. Wikipedia.
  • Sommelet Reaction. YouTube.
  • Etard Reaction: Learn Mechanism, Equation & Applic
  • etard reaction in chemistry. Aakash Institute.
  • The Sommelet Reaction. Organic Reactions.
  • Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry. YouTube.
  • Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids. NCERT.
  • Reactions on the “Benzylic” Carbon: Bromination And Oxid
  • When toulene is reacted with chromium oxide in acetic anhydride
  • Module 1 : Oxid
  • Manganese Dioxide, MnO2. Wordpress.
  • Manganese Dioxide. Common Organic Chemistry.
  • Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences.

Sources

Column chromatography conditions for purifying 4-Ethyl-3-nitrobenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the column chromatography purification of 4-Ethyl-3-nitrobenzaldehyde and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into common challenges encountered during purification. The following sections are structured in a question-and-answer format to directly address specific issues and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound derivatives?

For compounds like this compound, which possess polar functional groups (a nitro group and an aldehyde), silica gel is the most common and effective stationary phase.[1] Silica gel is a polar adsorbent, which allows for good separation of compounds with varying polarities.[1][2] Its slightly acidic nature is generally compatible with aldehydes, but this should be monitored as sensitive substrates can sometimes degrade or undergo side reactions.[3] If compound instability is observed, neutral alumina can be considered as an alternative.[1][3]

Q2: How do I select the optimal mobile phase (eluent) for my separation?

The selection of the mobile phase is critical and should always be guided by preliminary analysis using Thin-Layer Chromatography (TLC) .[1]

  • Principle: The goal is to find a solvent system where your target compound has a Retention Factor (Rf) value of approximately 0.25 to 0.40 .[3] This range typically ensures that the compound will elute from the column in a reasonable volume of solvent without taking too long, while also providing adequate separation from impurities.

  • Common Solvent Systems: For aromatic nitroaldehydes, a mixture of a non-polar solvent and a polar solvent is standard. The most common system is Hexanes/Ethyl Acetate .[4] You can systematically vary the ratio (e.g., 9:1, 4:1, 1:1) to find the optimal polarity that achieves the target Rf value.[4] Other systems like Dichloromethane/Hexane or Toluene/Ethyl Acetate can also be effective.[3][4]

  • Polarity Adjustment:

    • If the Rf is too low (compound stays near the baseline), increase the polarity of the mobile phase by adding more of the polar solvent (e.g., ethyl acetate).[5]

    • If the Rf is too high (compound moves with the solvent front), decrease the polarity by adding more of the non-polar solvent (e.g., hexanes).[5]

Q3: What is the Retention Factor (Rf) and how is it calculated?

The Retention Factor (Rf) is a dimensionless value that quantifies the position of a spot on a developed TLC plate relative to the solvent front.[6][7][8] It is a crucial parameter for predicting the behavior of a compound during column chromatography.[9]

Calculation: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[6][7][10]

For example, if your compound travels 2.0 cm from the baseline and the solvent front travels 8.0 cm, the Rf is 0.25.[6]

Q4: Should I use wet or dry loading to apply my sample to the column?

Both methods are valid, and the choice depends on the solubility and quantity of your sample.

  • Wet Loading: The sample is dissolved in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully pipetted onto the top of the packed column.[11] This is the most common method for samples that are readily soluble.

  • Dry Loading: The sample is dissolved in a suitable solvent, and then a small amount of silica gel is added to the solution. The solvent is removed by rotary evaporation to yield a free-flowing powder of the sample adsorbed onto the silica.[12] This powder is then carefully added to the top of the column. This method is highly recommended for samples that have poor solubility in the starting mobile phase or for large-scale purifications, as it often leads to sharper bands and better separation.[11][12]

Troubleshooting Guide
Q5: My compound has an Rf value near zero on the TLC plate, even with 50% ethyl acetate in hexanes. What should I do?

An Rf value near zero indicates a very strong interaction with the silica gel, meaning the mobile phase is not polar enough to elute it.[5]

  • Solution: You need to significantly increase the polarity of your eluent. Try switching to a more polar solvent system. A good next step would be to use Dichloromethane (DCM) with a small percentage of Methanol (MeOH) (e.g., 99:1 DCM:MeOH). Methanol is a very polar solvent and is highly effective at eluting polar compounds from silica gel.[4] Always verify the new solvent system with TLC before running the column.

Q6: My separation looks great on TLC, but all my column fractions are mixed. Why is this happening?

This common issue can arise from several factors related to column technique.

  • Possible Cause 1: Column Overloading. You may have loaded too much sample for the amount of silica gel used. A general rule of thumb for a moderately difficult separation is a silica-to-sample weight ratio of 50:1 to 100:1.

  • Possible Cause 2: Poor Column Packing. If the silica bed is not packed uniformly, "channeling" can occur, where the solvent and sample flow unevenly through cracks or gaps.[13] This leads to broad, overlapping bands. Ensure you are using a proper packing technique (see Protocol 2).

  • Possible Cause 3: Flow Rate Issues. A flow rate that is too fast does not allow for proper equilibration between the stationary and mobile phases, leading to band broadening and poor resolution.[11] Conversely, a flow rate that is too slow can cause diffusion and band broadening.[11] For flash chromatography, the optimal flow rate is typically around 2 inches/minute.

Q7: My aldehyde derivative seems to be decomposing on the column. How can I prevent this?

Silica gel is slightly acidic, which can catalyze the decomposition or polymerization of sensitive aldehydes.[3]

  • Solution 1: Deactivate the Silica Gel. You can neutralize the acidic sites on the silica gel by adding a small amount of triethylamine (Et₃N) to your mobile phase (typically 0.1-1%).[3][12] It's crucial to first test this on a TLC plate to ensure it doesn't negatively affect the separation.

  • Solution 2: Switch the Stationary Phase. If deactivation doesn't work, consider using a different stationary phase like neutral alumina . Alumina is available in acidic, neutral, and basic forms; the neutral form is generally a good starting point for sensitive compounds.[1]

  • Solution 3: Minimize Contact Time. Use flash chromatography, which employs pressure to accelerate the elution, reducing the time the compound spends in contact with the stationary phase.[14]

Q8: The bands of my compounds are tailing or streaking down the column. What causes this?

Tailing is often a sign of undesirable interactions between the sample and the stationary phase.

  • Possible Cause 1: Sample Overloading. As mentioned before, loading too much material can saturate the stationary phase at the point of application, causing tailing.

  • Possible Cause 2: Acidic or Basic Compounds. The nitro and aldehyde groups can interact with the silica. If the compound has other functional groups that are acidic or basic, they can interact strongly with the silica's silanol groups. Adding a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, can often resolve this issue by competing for the active sites on the silica.

  • Possible Cause 3: Insolubility. If the compound is not fully soluble in the mobile phase as it moves down the column, it can cause tailing. Ensure your chosen eluent is a good solvent for your compound.

Troubleshooting Summary Table
IssuePossible CauseRecommended Solution
Poor Separation Column overloading, poor packing, incorrect flow rate.Reduce sample load, re-pack column carefully, optimize flow rate.
Compound Won't Elute Eluent polarity is too low, decomposition.Increase eluent polarity (e.g., add MeOH to DCM), check for stability on TLC.[15]
Compound Decomposes Acidity of silica gel.Add 0.1-1% triethylamine to eluent, switch to neutral alumina.[3][12]
Band Tailing Sample overloading, strong analyte-silica interaction.Reduce sample load, add a modifier (e.g., Et₃N, AcOH) to the eluent.
Column Cracks Using fine mesh silica with certain solvents (e.g., DCM).Pack column carefully as a slurry, avoid DCM if possible.[12]
Experimental Protocols & Workflows
Purification Workflow Diagram

The overall process for purifying a this compound derivative follows a logical sequence from initial analysis to final isolation.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Purification cluster_2 Phase 3: Analysis & Isolation TLC 1. TLC Analysis (Find Solvent System for Rf ≈ 0.3) Pack 2. Pack Column (Wet or Dry Packing) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute Column (Collect Fractions) Load->Elute Analyze 5. Analyze Fractions (by TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evaporate 7. Evaporate Solvent (Rotary Evaporation) Combine->Evaporate

Caption: General workflow for column chromatography purification.

Protocol 1: TLC Analysis for Solvent System Selection
  • Prepare the TLC Chamber: Add your chosen solvent system (e.g., 8:2 Hexane:Ethyl Acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Dissolve a small amount of your crude reaction mixture in a volatile solvent (like DCM or ethyl acetate). Use a capillary tube to apply a small, concentrated spot of the solution onto the baseline.[5]

  • Develop the Plate: Carefully place the TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline.[5] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize and Calculate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots, typically under a UV lamp for aromatic compounds. Circle the spots. Measure the distances and calculate the Rf value for your target compound.[7][10] Adjust the solvent ratio until the desired Rf of ~0.3 is achieved.

Protocol 2: Flash Column Chromatography (Wet Packing)
  • Column Preparation: Place a small plug of cotton or glass wool at the bottom of a glass column, followed by a thin layer of sand.[16]

  • Prepare Slurry: In a beaker, mix the required amount of silica gel (e.g., 50g for 1g of crude product) with the initial, least polar mobile phase to create a slurry.

  • Pack the Column: Pour the slurry into the column. Use a gentle stream of the mobile phase to wash any adhering silica from the beaker walls into the column. Tap the column gently to ensure an even, compact bed forms without any air bubbles.[13]

  • Equilibrate: Allow the excess solvent to drain until the solvent level just meets the top of the silica bed. Never let the column run dry.

  • Load the Sample: Dissolve your crude product in the minimum required volume of solvent. Carefully pipette this solution directly onto the center of the silica bed, taking care not to disturb the surface.[11]

  • Adsorb the Sample: Drain the solvent until the sample solution has fully entered the silica bed. Carefully add a small amount of fresh eluent and drain again to ensure the entire sample is adsorbed in a narrow band.

  • Finalize Preparation: Carefully add a protective layer of sand (0.5-1 cm) on top of the silica bed to prevent disturbance during solvent addition.[11] Fill the column with the mobile phase.

  • Elute and Collect: Apply gentle pressure (using a pump or nitrogen line) to achieve a steady flow. Collect the eluting solvent in sequentially numbered test tubes or flasks.[16] Monitor the separation by TLC analysis of the collected fractions.[1]

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common separation issues.

G Start Is separation poor? TLC_Check Does TLC show good separation (ΔRf > 0.2)? Start->TLC_Check Overload Was column overloaded? (Ratio < 30:1) TLC_Check->Overload Yes Solvent_Opt Action: Re-optimize solvent system using TLC. TLC_Check->Solvent_Opt No Packing Was column packed improperly? (Cracks, air bubbles) Overload->Packing No Reduce_Load Action: Repeat with less sample (e.g., 50:1 silica:sample). Overload->Reduce_Load Yes FlowRate Was flow rate too fast? Packing->FlowRate No Repack Action: Repack column carefully as a uniform slurry. Packing->Repack Yes Decomposition Is there streaking or new spots on fraction TLCs? FlowRate->Decomposition No Adjust_Flow Action: Reduce pressure to slow flow rate. FlowRate->Adjust_Flow Yes Add_Modifier Action: Add modifier (e.g., Et3N) or switch to alumina. Decomposition->Add_Modifier Yes

Caption: A decision tree for troubleshooting poor column separation.

References
  • Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved January 21, 2026, from [Link]

  • Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). Retrieved January 21, 2026, from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 21, 2026, from [Link]

  • Chemistry For Everyone. (2025, January 30). How To Calculate Retardation Factor In Thin Layer Chromatography? [Video]. YouTube. Retrieved January 21, 2026, from [Link]

  • LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement. LabSim. Retrieved January 21, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved January 21, 2026, from [Link]

  • Interchim. (n.d.). Purification of Nitro compound, Indol & Nitrostyrene using PF-15SIHP-F0025. Retrieved January 21, 2026, from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved January 21, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved January 21, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved January 21, 2026, from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved January 21, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved January 21, 2026, from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Managing Temperature Control in the Nitration of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of nitrating substituted benzaldehydes. The nitration of aromatic compounds is a cornerstone of organic synthesis, yet it is fraught with challenges, primarily due to its highly exothermic nature.[1][2] Precise temperature control is not merely a suggestion but a critical parameter for ensuring reaction safety, maximizing yield, and achieving the desired isomeric selectivity.

This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Runaway Reaction or Sudden Temperature Spike

Question: I initiated the nitration of a methoxy-substituted benzaldehyde, and despite using an ice bath, the internal temperature rapidly increased, leading to the release of brown fumes (likely NO₂). How can I prevent this thermal runaway?

Answer: A runaway reaction during nitration is a critical safety concern that can lead to violent decomposition or explosion.[3][4] It typically arises from an imbalance between the rate of heat generation and the rate of heat removal.[5] Here’s a systematic approach to deconstruct and solve this issue:

Root Cause Analysis:

  • Inadequate Pre-cooling: The nitrating mixture (HNO₃/H₂SO₄) itself generates significant heat upon preparation. If not thoroughly pre-cooled before the substrate is added, the reaction starts at an elevated temperature.

  • Rapid Reagent Addition: Adding the benzaldehyde derivative too quickly introduces a large amount of reactant into the highly reactive acid mixture, causing the reaction rate and heat generation to overwhelm the cooling system's capacity.[6]

  • Inefficient Agitation: Poor stirring can create localized "hot spots" where the reaction proceeds much faster, initiating a runaway that propagates through the mixture.[6]

  • Substituent Effects: Electron-donating groups (like methoxy, -OCH₃) activate the aromatic ring, making it more reactive towards electrophilic nitration than unsubstituted benzaldehyde. This heightened reactivity translates to a more vigorous and exothermic reaction that requires even stricter temperature control.

Preventative & Corrective Protocol:

  • Preparation of Nitrating Mixture:

    • In a three-neck flask equipped with a thermometer and an addition funnel, add the concentrated sulfuric acid.

    • Place the flask in an ice-salt bath to achieve temperatures between -15 to -5°C.[7]

    • Slowly and carefully add the fuming nitric acid to the sulfuric acid dropwise while maintaining constant, vigorous stirring. Ensure the temperature of the mixture does not exceed 10°C during this process.[8][9]

  • Controlled Substrate Addition:

    • After preparing the nitrating mixture, ensure it is cooled back down to the target reaction temperature (typically 0-5°C for activated systems).

    • Add the substituted benzaldehyde dropwise from the addition funnel at a rate that allows the internal temperature to be maintained within a narrow range (e.g., ±2°C).[7][8]

  • Continuous Monitoring:

    • Continuously monitor the internal temperature of the reaction. An exotherm is expected, but it should be gradual and controllable.

    • If the temperature begins to rise uncontrollably, immediately stop the addition of the benzaldehyde and, if necessary, add small portions of crushed dry ice to the cooling bath to increase its cooling capacity.

Issue 2: Low Yield of the Desired Nitro-Isomer

Question: My goal was to synthesize 3-nitrobenzaldehyde, but my final yield after work-up was below 30%. What are the likely causes for such a low yield?

Answer: Low yields in nitration reactions can be attributed to several factors, often related to incomplete reaction, side reactions, or product loss during work-up.

Potential Causes & Optimization Strategies:

Potential Cause Explanation & Corrective Action
Incomplete Reaction The reaction may not have gone to completion. Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed before quenching the reaction.[8]
Sub-optimal Temperature If the temperature is too low, the reaction rate may be excessively slow, leading to an incomplete reaction within the allotted time. Conversely, if the temperature is too high, side reactions can consume the starting material or product. Solution: For the meta-directing benzaldehyde, a temperature range of 5-15°C is often recommended.[8][10]
Side Reactions (Oxidation) The aldehyde group is susceptible to oxidation to a carboxylic acid by nitric acid, especially at elevated temperatures.[8] This forms nitrobenzoic acid derivatives, reducing the yield of the desired nitrobenzaldehyde. Solution: Strict adherence to the recommended low-temperature protocol is crucial.[1]
Incorrect Stoichiometry Using an insufficient amount of the nitrating agent will result in an incomplete reaction. Solution: Re-evaluate the molar equivalents of nitric and sulfuric acids relative to the benzaldehyde substrate.[8]
Product Loss During Work-up The standard quenching procedure involves pouring the reaction mixture onto crushed ice, which causes the product to precipitate.[11][12] If the product has some solubility in the acidic aqueous layer, or if it's an oil that doesn't fully solidify, significant loss can occur. Solution: After quenching, if precipitation is minimal, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[12]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the nitration of benzaldehyde, and how do substituents affect this?

A1: For unsubstituted benzaldehyde, where the meta-isomer is the desired product, a temperature range of 5–15°C is generally recommended.[10] Maintaining the temperature in this range provides a reasonable reaction rate while minimizing side reactions like di-nitration and oxidation.[8]

Substituents on the benzaldehyde ring significantly influence the optimal temperature:

  • Electron-Donating Groups (e.g., -OH, -OCH₃, -CH₃): These groups activate the ring, making it more susceptible to electrophilic attack. Consequently, the reaction is more exothermic and requires lower temperatures, typically in the range of 0–5°C, to control the reaction rate and prevent side reactions.

  • Electron-Withdrawing Groups (e.g., -Cl, -Br, another -NO₂): These groups deactivate the ring, making the reaction slower. While low temperatures are still necessary to prevent side reactions, slightly higher temperatures within the 10-20°C range might be needed to achieve a reasonable reaction rate.

Q2: How can I shift the selectivity to favor the formation of the ortho-nitrobenzaldehyde isomer?

A2: While the aldehyde group is electronically a meta-director, the yield of the ortho-isomer can be increased by modifying the reaction medium.[1] Increasing the concentration of nitric acid relative to sulfuric acid in the nitrating mixture has been shown to improve the yield of 2-nitrobenzaldehyde.[5][8] This is thought to be due to a change in the reaction mechanism where the nitronium ion (NO₂⁺) coordinates with the aldehyde group's oxygen, which then facilitates a rearrangement that favors substitution at the nearby ortho position.[1][13]

Caution: A higher proportion of nitric acid can increase the reaction's hazard potential, requiring even more stringent temperature control (e.g., 0-5°C).[8][9]

Q3: What are the most common by-products, and how can their formation be minimized?

A3: Common by-products include other positional isomers (ortho- and para-nitrobenzaldehyde), dinitrated products, and the oxidation of the aldehyde group to form benzoic acid derivatives.[8] To minimize these:

  • Control Temperature: This is the most critical factor. Maintaining a low and constant temperature (e.g., 0–15°C) is essential to prevent over-nitration (dinitration) and oxidation.[1][8]

  • Control Reagent Stoichiometry: Use a controlled amount of the nitrating agent to reduce the likelihood of dinitration.[8]

  • Monitor Reaction Time: Extended reaction times can lead to the formation of oxidation and other degradation products.[8]

Q4: What is the standard and safest procedure for quenching a nitration reaction?

A4: The standard procedure is to pour the reaction mixture slowly and carefully onto a large amount of crushed ice or an ice-water slurry with vigorous stirring.[6][12] This serves two primary purposes:

  • Rapid Cooling & Dilution: It instantly cools the exothermic reaction and dilutes the strong acids, effectively stopping the reaction.[12]

  • Product Precipitation: For many solid nitroaromatic compounds, the dilution drastically reduces their solubility, causing the crude product to precipitate, which can then be collected by vacuum filtration.[12]

Safety Note: Always add the acid mixture to the ice/water, never the other way around. Adding water to concentrated acid can cause dangerous splashing and a rapid increase in temperature.

Experimental Protocols & Visual Guides

Protocol 1: Synthesis of meta-Nitrobenzaldehyde

This protocol is adapted from established laboratory procedures for the preferential synthesis of the meta-isomer.[8][14]

  • Preparation of Nitrating Mixture:

    • In a three-neck flask equipped with a thermometer, an addition funnel, and a magnetic stirrer, add 89 mL of concentrated H₂SO₄.

    • Cool the flask in an ice bath.

    • Slowly add 45 mL of fuming HNO₃ to the sulfuric acid while stirring continuously. Ensure the temperature is maintained below 10°C.[9]

  • Nitration:

    • To the cooled nitrating mixture, add 10.6 g (10.2 mL) of freshly distilled benzaldehyde dropwise from the addition funnel.

    • Maintain the internal temperature between 5°C and 15°C throughout the addition, which may take approximately one hour.[8][14]

  • Reaction Completion:

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.[8][14]

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with stirring.[8][14]

    • Collect the precipitated yellow crude product by vacuum filtration and wash it with cold water.[8][14]

    • To remove acidic by-products, dissolve the crude product in a suitable solvent (e.g., 125 mL of tert-butyl methyl ether) and wash with a 5% NaHCO₃ solution.[14]

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification:

    • Recrystallize the solid residue from a toluene/petroleum ether mixture to obtain light yellow crystals of 3-nitrobenzaldehyde.[14]

Diagrams

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Prep_Acid Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool_Acid Cool to 0-5°C (Ice-Salt Bath) Prep_Acid->Cool_Acid Exothermic Add_Substrate Add Substituted Benzaldehyde Dropwise Cool_Acid->Add_Substrate Monitor_Temp Maintain Temp (e.g., 5-15°C) Add_Substrate->Monitor_Temp Critical Control Monitor_Progress Monitor by TLC/GC Monitor_Temp->Monitor_Progress Quench Pour onto Crushed Ice Monitor_Progress->Quench Reaction Complete Filter Filter Precipitate Quench->Filter Wash Wash with NaHCO₃(aq) Filter->Wash Isolate Dry & Purify Wash->Isolate

Caption: General experimental workflow for the nitration of benzaldehydes.

Troubleshooting_Tree Start Problem Encountered Runaway Runaway Reaction? Start->Runaway LowYield Low Yield? WrongIsomer Wrong Isomer Ratio? CheckCooling Improve Cooling (Ice-Salt Bath) Runaway->CheckCooling Yes Runaway->LowYield SlowAddition Slow Reagent Addition CheckCooling->SlowAddition CheckStirring Ensure Vigorous Stirring SlowAddition->CheckStirring CheckCompletion Monitor with TLC/GC LowYield->CheckCompletion Yes LowYield->WrongIsomer OptimizeTemp Optimize Temperature CheckCompletion->OptimizeTemp CheckOxidation Check for Oxidation (Lower Temp) OptimizeTemp->CheckOxidation CheckWorkup Improve Work-up (Extraction) CheckOxidation->CheckWorkup AlterAcids Adjust HNO₃/H₂SO₄ Ratio for ortho-selectivity WrongIsomer->AlterAcids Yes

Caption: Decision tree for troubleshooting common nitration issues.

References

  • Filo. (2025, February 6). Nitration of benzaldehyde. Retrieved from [Link]

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]

  • Joshi, S. et al. (2005). Kinetics of Oxidation of Benzyl Alcohol with Dilute Nitric Acid. Industrial & Engineering Chemistry Research, 44(2), 233-239.
  • ScienceMadness Discussion Board. (2017, February 3). Benzaldehyde synthesis using aqueous nitric acid. Retrieved from [Link]

  • Andreozzi, R., et al. (2011). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. Chemical Engineering Transactions, 26, 23-28.
  • Kulkarni, A. A., et al. (2009). Continuous Flow Nitration of Benzaldehyde. Organic Process Research & Development, 13(5), 937-940.
  • OC-Praktikum. (2006, March). Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved from [Link]

  • YouTube. (2024, June 6). Nitration reaction safety. Retrieved from [Link]

  • Google Patents. (n.d.). US1509412A - Production of meta-nitrobenzaldehyde.
  • ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from [Link]

  • Yu, D., et al. (2020).
  • Gustin, J. L. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • Joshi, S. et al. (2005). Kinetics of Oxidation of Benzyl Alcohol with Dilute Nitric Acid. ACS Publications. Retrieved from [Link]

  • YouTube. (2021, December 11). Benzaldehyde synthesis - Oxidation of benzyl alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). US2140345A - Controlling temperature of nitration reactions.
  • National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Continuous Flow Nitration of Benzaldehyde | Request PDF. Retrieved from [Link]

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]

  • Dong, Z., et al. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 30-52.
  • Quora. (2018, November 17). Why is nitration done at comparatively low temperatures? Retrieved from [Link]

  • Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

  • YouTube. (2024, November 11). Why is mononitration of phenol carried out at low temperatures? Retrieved from [Link]

  • Gauth. (n.d.). Solved: Benzaldehyde after nitration give (a) o-nitrobenzene (b) p-nitrobenzene (c) m-nitrobenzene [Chemistry]. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]

  • Taylor, R. (1990).
  • Filo. (2025, July 4). Explain the nitration of benaldehyde with a chemical equation. Retrieved from [Link]

  • PubMed. (2011). Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons. Retrieved from [Link]

  • The Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials. Retrieved from [Link]

  • fedOA. (n.d.). Safe production of nitrated intermediates of industrial interest using traditional batch reactors and innovative microdevices. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of aldehyde group assistance in the nitration of benzaldehyde. Retrieved from [Link]

  • Chemistry Steps. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

  • Khan Academy. (n.d.). Nitration. Retrieved from [Link]

Sources

Challenges in the selective reduction of the nitro group in 4-Ethyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced challenge of selectively reducing the nitro group in 4-Ethyl-3-nitrobenzaldehyde to yield 4-Ethyl-3-aminobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who encounter this specific transformation in their synthetic pathways. Here, we will dissect the common hurdles, provide in-depth troubleshooting guides, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

The selective reduction of a nitro group in the presence of an aldehyde is a classic chemoselectivity challenge. The aldehyde functionality is susceptible to reduction to an alcohol, and harsh conditions can lead to a variety of side products. This guide will equip you with the knowledge to navigate these complexities and achieve high yields of your desired product.

Troubleshooting Guide: Navigating Common Experimental Pitfalls

This section addresses the most common issues encountered during the selective reduction of this compound. Each problem is analyzed for its potential causes, followed by actionable solutions and optimization strategies.

Problem 1: Low or No Conversion of the Starting Material

You've set up your reaction, but upon analysis (TLC, LC-MS), you observe a significant amount of unreacted this compound.

Potential Causes & Solutions:

  • Insufficient Reducing Agent or Catalyst Activity: The stoichiometry of your reducing agent is critical. For metal-based reductions (e.g., Fe, SnCl₂), ensure you are using a sufficient excess.[1][2] In catalytic hydrogenations, the catalyst loading might be too low, or more commonly, the catalyst may have lost activity.[1]

    • Actionable Advice: For metal/acid reductions, use a freshly activated metal powder. For catalytic methods, use a fresh batch of catalyst, such as Palladium on carbon (Pd/C).[1][3] Ensure proper storage and handling to prevent deactivation.[1]

  • Poor Solubility: If your starting material is not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.

    • Actionable Advice: Consider a co-solvent to improve solubility. For instance, if using ethanol, the addition of a small amount of a more polar or less polar co-solvent (depending on the specific issue) might be beneficial. Gentle heating can also improve solubility and reaction rate, but must be carefully controlled to avoid side reactions.[3]

  • Catalyst Poisoning: Impurities in the starting material, solvent, or even from the glassware can poison your catalyst, especially in catalytic hydrogenations.[1] Sulfur compounds and halides are notorious catalyst poisons.[1]

    • Actionable Advice: Purify your this compound before the reaction. Ensure all glassware is scrupulously clean and that your solvents are of high purity.

Problem 2: Over-reduction to 4-Ethyl-3-aminobenzyl alcohol

Your analysis shows the desired amino group, but the aldehyde has been reduced to an alcohol, a common and frustrating side reaction.

Potential Causes & Solutions:

  • Incorrect Choice of Reducing Agent: Some reducing agents are too powerful and lack the necessary chemoselectivity. For instance, while powerful, agents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce both the nitro group and the aldehyde.[4] Even Sodium Borohydride (NaBH₄), typically selective for carbonyls, can reduce nitro groups under certain conditions or with specific additives, leading to a mixture of products.[5][6]

    • Actionable Advice: Opt for milder, more chemoselective reagents. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol or ethyl acetate is a highly effective and widely recommended method for selectively reducing nitro groups in the presence of aldehydes.[2][3] Another robust option is using iron powder in acetic acid or with ammonium chloride.[3][4]

  • Reaction Conditions are Too Harsh: Excessive temperature or prolonged reaction times can lead to the reduction of the aldehyde, even with a seemingly selective reagent.[2]

    • Actionable Advice: Monitor your reaction closely using TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. If heating is necessary, use the minimum temperature required to drive the reaction to completion.

Problem 3: Formation of Azo or Azoxy Side Products

Instead of the desired amine, you observe the formation of colored impurities, which are often indicative of azo or azoxy compounds.

Potential Causes & Solutions:

  • Incomplete Reduction Pathway: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[7] Under certain conditions, these intermediates can condense to form azo (R-N=N-R') and azoxy (R-N=N+(O-)-R') compounds. This is particularly prevalent with certain reducing agents like LiAlH₄ when used for aromatic nitro compounds.[4]

  • Reaction pH: The pH of the reaction medium can influence the formation of these side products.

    • Actionable Advice: For reductions using metals in acidic media (e.g., Fe/HCl or Fe/CH₃COOH), maintaining an acidic environment is crucial to ensure the complete reduction to the amine.[3] When using reagents like SnCl₂, the workup procedure is critical. The initial acidic reaction mixture should be carefully neutralized or made basic to liberate the free amine.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the selective reduction of this compound?

For laboratory-scale synthesis, the use of Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is a highly recommended and reliable method.[2][3] This reagent shows excellent chemoselectivity for the nitro group over the aldehyde. Another dependable, classic method is the use of iron powder with a mild acid like acetic acid or a salt such as ammonium chloride.[3][8]

Q2: Can I use catalytic hydrogenation for this transformation?

Catalytic hydrogenation (e.g., H₂ with Pd/C) can be used, but it requires careful optimization to avoid reduction of the aldehyde.[3] It is often more challenging to achieve high selectivity compared to chemical reducing agents like SnCl₂.[3] Success with catalytic hydrogenation often depends on fine-tuning the catalyst, solvent, pressure, and temperature.

Q3: My starting material has other functional groups. How will this affect the reduction?

The presence of other reducible functional groups is a key consideration. The choice of reducing agent should be guided by the overall functionality of the molecule. The flowchart below provides a general decision-making framework.

Q4: How do I monitor the progress of the reaction effectively?

Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, the product, and any potential side products. Staining with an appropriate reagent (e.g., potassium permanganate or UV light) can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent tool.

Q5: The workup procedure for the SnCl₂ reduction seems complicated. Are there any tips?

The workup for a SnCl₂ reduction typically involves neutralizing the acidic reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate tin salts and liberate the free amine.[2] It is crucial to add the base slowly and with cooling, as the neutralization can be exothermic. After neutralization, the product is typically extracted into an organic solvent. Thoroughly washing the organic layer with water or brine is important to remove any remaining inorganic salts.

Data Presentation

Table 1: Comparison of Common Reducing Agents for the Selective Reduction of Aromatic Nitro Aldehydes

Reducing Agent/SystemTypical Solvent(s)Temperature (°C)Key AdvantagesPotential Drawbacks
SnCl₂·2H₂O Ethanol, Ethyl Acetate25 - 78High chemoselectivity for nitro group over aldehyde.[2][3]Stoichiometric amounts needed, workup can be tedious.[3]
Fe / CH₃COOH or NH₄Cl Acetic Acid, Water, Ethanol25 - 100Inexpensive, robust, and highly selective.[3][8]Heterogeneous reaction, requires excess iron, acidic conditions.
H₂ / Pd/C Ethanol, Methanol, Ethyl Acetate25 - 50Catalytic, clean byproducts (water).Risk of aldehyde reduction, catalyst poisoning.[1][3]
Sodium Dithionite (Na₂S₂O₄) Water, Methanol25 - 60Mild conditions, good functional group tolerance.Often requires a phase-transfer catalyst for organic solubility.
Catalytic Transfer Hydrogenation Ethanol, Methanol25 - 78Avoids the use of high-pressure hydrogen gas.[9][10]Requires a hydrogen donor (e.g., ammonium formate), optimization needed.[3]

Experimental Protocols

Protocol 1: Selective Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This protocol provides a reliable method for the selective reduction of the nitro group in this compound.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add Tin(II) chloride dihydrate (3-5 equivalents) to the solution in portions.[2]

  • Stir the reaction mixture at room temperature or gently heat to reflux, depending on the reaction progress.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Slowly add a 5% aqueous solution of NaHCO₃ with stirring until the pH of the mixture is approximately 8-9. A white precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x volume).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-Ethyl-3-aminobenzaldehyde.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualization of Method Selection

Decision-Making Workflow for Reducing Agent Selection

The following diagram illustrates a logical workflow for selecting an appropriate reducing agent based on the specific requirements of your synthesis.

G start Start: Selective Reduction of This compound q1 Is high chemoselectivity for the nitro group over the aldehyde the primary concern? start->q1 method1 Use SnCl₂·2H₂O in Ethanol or Fe/CH₃COOH q1->method1 Yes q2 Are mild reaction conditions and avoidance of acidic media necessary? q1->q2 No yes1 Yes no1 No (other considerations are more important) end Proceed with selected method and monitor reaction closely method1->end method2 Consider Catalytic Transfer Hydrogenation (e.g., Pd/C with Ammonium Formate) q2->method2 Yes method3 Catalytic Hydrogenation (H₂/Pd/C) with careful monitoring q2->method3 No yes2 Yes no2 No method2->end method3->end

Caption: A workflow for selecting a suitable reducing agent.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
  • Benchchem. (n.d.). Selective reduction of nitro group without affecting other functional groups.
  • Yan, J., et al. (2022). Chemo-, site-selective reduction of nitroarenes under blue-light, catalyst-free conditions. Green Chemistry, 24(11), 4485-4491.
  • Wienhöfer, G., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(32), 12875-12879.
  • Wang, L., et al. (2020). Photomediated reductive coupling of nitroarenes with aldehydes for amide synthesis. Organic Letters, 22(15), 5965-5969.
  • Bohrium. (n.d.). Heterogeneous synergistic catalysts enable efficient catalytic transfer hydrogenation of nitro compounds via in-situ provided hydrogen.
  • Benchchem. (n.d.). Challenges in the selective reduction of the nitro group.
  • RSC Publishing. (2017). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters.
  • PubMed Central. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.
  • NIH. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex.
  • Oriental Journal of Chemistry. (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN.
  • Scilit. (n.d.). Reduction of Nitroarenes with Hydrogen Transfer Catalysis.
  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • ScholarWorks @ UTRGV. (n.d.). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides.
  • ResearchGate. (2017). Elaborate briefly the nitrophenol reduction with NaBH4 in aqueous solution (in absence of catalyst)?.
  • ResearchGate. (n.d.). Chemoselective reduction of carbonyl groups of aromatic nitro carbonyl compounds to the corresponding nitroalcohols using thiourea dioxide.
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Asian Journal of Chemistry. (n.d.). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN.
  • Benchchem. (n.d.). Troubleshooting guide for the reduction of 2-Amino-1-(2-nitrophenyl)ethanol.
  • Benchchem. (n.d.). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis.
  • Chemistry Stack Exchange. (2021). Selective reduction of aromatic nitro group.
  • ResearchGate. (n.d.). The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid.
  • ChemicalBook. (2026). 4-Aminobenzaldehyde.
  • Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups.
  • Academia.edu. (n.d.). (PDF) Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry.
  • Scribd. (n.d.). Synthesis, Structure and Chemical Transformations of 4-Aminobenzaldehyde | PDF.
  • Organic Syntheses Procedure. (n.d.). p-AMINOBENZALDEHYDE.
  • ResearchGate. (n.d.). Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water | Request PDF.
  • Organic Syntheses Procedure. (n.d.). m-AMINOBENZALDEHYDE DIMETHYLACETAL.
  • ResearchGate. (n.d.). Catalytic hydrogenation of 2-nitrobenzaldehyde | Download Table.
  • ResearchGate. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets. [a]....
  • SlidePlayer. (n.d.). Metal Hydride Reduction.
  • Acadia University. (n.d.). The Natural and Selective Reduction of Nitro-aromatic Groups using Dithiothreitol.
  • Benchchem. (n.d.). Applications of 4-Ethylbenzaldehyde in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • ResearchGate. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • PubChem. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C9H9NO3).

Sources

Minimizing by-product formation in Wittig reactions of 4-Ethyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Wittig Reactions of 4-Ethyl-3-nitrobenzaldehyde

Welcome to the technical support hub for optimizing Wittig reactions, specifically focusing on the synthesis of stilbene derivatives from this compound. This substrate presents unique challenges due to the presence of a strong electron-withdrawing nitro group, which can influence reactivity and promote side reactions. This guide is structured in a question-and-answer format to directly address common issues encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low, and a significant amount of the starting aldehyde remains. What are the likely causes?

A1: This is a classic issue often rooted in the generation and stability of the phosphorus ylide. Here’s a breakdown of the primary causes and how to address them:

  • Incomplete Ylide Formation: The acidity of the α-proton on the phosphonium salt is crucial.[1] A base that is not strong enough will result in an equilibrium with the salt, leading to a low concentration of the reactive ylide. For non-stabilized or semi-stabilized ylides (e.g., those derived from benzyltriphenylphosphonium halides), very strong bases like n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) are required to ensure complete deprotonation.[1]

  • Ylide Instability: Some ylides, particularly those that are not stabilized by an adjacent electron-withdrawing group, can be unstable and degrade over time.[2] It is often best practice to generate the ylide and use it immediately. A common strategy to mitigate degradation is to generate the ylide in the presence of the aldehyde.[2]

  • Moisture Contamination: Wittig reagents are highly sensitive to water and alcohols, which will rapidly protonate the ylide, rendering it unreactive towards the aldehyde.[3] Ensure all glassware is oven-dried, and use anhydrous solvents and inert atmosphere (Nitrogen or Argon) conditions.

  • Poor Aldehyde Electrophilicity: While the nitro group on this compound is electron-withdrawing, which should enhance the electrophilicity of the carbonyl carbon, other factors can sometimes come into play. However, this is less likely to be the primary issue compared to ylide generation.

Troubleshooting Workflow for Low Conversion

Start Low Yield & Unreacted Aldehyde Check1 Check Base Strength & Freshness Start->Check1 Check2 Confirm Anhydrous Conditions Check1->Check2 Adequate Sol1 Use stronger base (n-BuLi, NaHMDS). Use fresh, sealed base. Check1->Sol1 Inadequate? Check3 Ylide Generation Protocol Check2->Check3 Dry Sol2 Oven-dry glassware. Use anhydrous solvents. Maintain inert atmosphere. Check2->Sol2 Moisture? Sol3 Add aldehyde after ylide forms (color change). Or, add phosphonium salt to aldehyde/base mixture. Check3->Sol3 Degradation? End Improved Conversion Check3->End Optimal Sol1->Check2 Sol2->Check3 Sol3->End

Caption: Troubleshooting workflow for low reaction conversion.

Q2: My main impurity is a large amount of triphenylphosphine oxide (TPPO). How can I prevent its formation or remove it effectively?

A2: Triphenylphosphine oxide (TPPO) is an unavoidable stoichiometric by-product of the Wittig reaction; its formation is the thermodynamic driving force for the entire process.[4][5] Therefore, you cannot prevent its formation. The challenge lies entirely in its removal from the desired alkene product.

TPPO is notoriously difficult to remove via standard silica gel chromatography because it has a polarity similar to many organic products and can be UV-active, obscuring the desired product spot on TLC plates. Here are several field-proven methods for its removal:

Removal MethodPrincipleProtocol SummarySuitability
Precipitation/Crystallization Low solubility of TPPO in non-polar solvents.Concentrate the crude mixture, then triturate or suspend in a non-polar solvent like hexanes, pentane, or cold diethyl ether. The TPPO often precipitates and can be removed by filtration.[6]Best for non-polar to moderately polar products.
Precipitation with Metal Salts Complexation of the P=O group with Lewis acidic metal salts.Dissolve the crude mixture in a suitable solvent (e.g., ethanol, THF) and add a solution of ZnCl₂[6][7] or CaBr₂.[8] A TPPO-metal salt complex precipitates and is filtered off.Broadly applicable and very effective for polar products where precipitation with non-polar solvents fails.
Silica Plug Filtration Differential adsorption on silica.Suspend the crude mixture in a minimal volume of a non-polar solvent (e.g., pentane) and pass it through a short plug of silica gel, eluting with a non-polar solvent. TPPO remains strongly adsorbed to the silica.[6]Effective for very non-polar products.
Q3: I am getting a mixture of E and Z isomers. How can I control the stereoselectivity of the reaction?

A3: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used.[9][10]

  • Non-stabilized Ylides (e.g., derived from alkyl halides) are highly reactive and typically favor the formation of the (Z)-alkene.[11][12] The reaction is kinetically controlled, proceeding through a rapid and irreversible formation of a syn-oxaphosphetane intermediate.[10]

  • Stabilized Ylides (e.g., those with an adjacent ester or ketone, like the Wittig reagent derived from ethyl bromoacetate) are less reactive.[11][12] The reaction is thermodynamically controlled, allowing for equilibration of intermediates to form the more stable anti-oxaphosphetane, which leads predominantly to the (E)-alkene.[10][11]

  • Semi-stabilized Ylides (e.g., derived from benzyltriphenylphosphonium halides) often give poor selectivity, resulting in mixtures of (E) and (Z)-alkenes.[10][11]

For your reaction with this compound, if you are using a semi-stabilized ylide like benzyltriphenylphosphonium chloride, a mixture is expected. To favor the (E)-isomer, you can employ the Schlosser modification . This involves using an organolithium base at low temperature to form the betaine intermediate, then adding a second equivalent of the organolithium base to deprotonate the betaine, forcing it into the more stable trans-configuration before quenching to form the (E)-alkene.[12][13]

Wittig Reaction Stereoselectivity Pathway

Wittig_Stereoselectivity cluster_nonstabilized Non-Stabilized Ylide (Kinetic Control) cluster_stabilized Stabilized Ylide (Thermodynamic Control) ylide_ns Reactive Ylide cyclo_ns Rapid, Irreversible [2+2] Cycloaddition ylide_ns->cyclo_ns aldehyde Aldehyde aldehyde->cyclo_ns oxa_syn syn-Oxaphosphetane (Less Stable) cyclo_ns->oxa_syn z_alkene (Z)-Alkene oxa_syn->z_alkene ylide_s Stable Ylide cyclo_s Reversible Initial Addition ylide_s->cyclo_s aldehyde_s Aldehyde aldehyde_s->cyclo_s betaine Betaine Intermediate (Equilibration) cyclo_s->betaine oxa_anti anti-Oxaphosphetane (More Stable) betaine->oxa_anti e_alkene (E)-Alkene oxa_anti->e_alkene

Caption: Control of alkene geometry by ylide stability.

Optimized Protocol: Synthesis of (E)-1-(4-Ethyl-3-nitrophenyl)-2-phenylethene

This protocol is designed to maximize the yield of the (E)-alkene by using a stabilized ylide and ensuring optimal reaction conditions.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation of the Ylide (Under Inert Atmosphere): a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.1 equivalents). b. Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, decanting the hexane wash each time under a positive pressure of nitrogen. c. Add anhydrous DMF to the flask, followed by the portion-wise addition of benzyltriphenylphosphonium chloride (1.1 equivalents) at 0 °C. d. Allow the suspension to stir at room temperature for 1 hour. A characteristic deep red or orange color indicates the formation of the ylide.

  • Wittig Reaction: a. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. b. Add the aldehyde solution dropwise to the ylide suspension at 0 °C. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up and Purification: a. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. d. To the crude residue, add diethyl ether and stir vigorously. The triphenylphosphine oxide by-product should precipitate. e. Filter the solid TPPO and wash the filter cake with a small amount of cold diethyl ether. f. Concentrate the filtrate and purify the resulting solid/oil by column chromatography or recrystallization to obtain the pure product.

References
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Wikipedia. (2023). Wittig reaction. [Link]

  • Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Galli, F., et al. (2020). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Organic Letters. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. [Link]

  • Reddit. (2022). Problems with wittig reaction. [Link]

  • ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Organic Process Research & Development. [Link]

  • Chemistry LibreTexts. (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

  • ACS Publications. (n.d.). Organic Letters Ahead of Print. [Link]

  • ACS Publications. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development. [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]

  • YouTube. (2018). Wittig Reaction Mechanism. [Link]

  • ResearchGate. (2014). How does one remove triphenylphosphine oxide from product?. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Assessment of 4-Ethyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in a Versatile Chemical Intermediate

4-Ethyl-3-nitrobenzaldehyde, a substituted aromatic aldehyde, serves as a key building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals. The purity of this intermediate is of paramount importance, as even trace impurities can have a significant impact on the yield, safety, and efficacy of the final product. This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of this compound, offering researchers, scientists, and drug development professionals a robust framework for selecting and implementing the most appropriate techniques for their specific needs.

The synthesis of this compound, commonly achieved through the nitration of 4-ethylbenzaldehyde, can introduce a range of potential impurities.[1] These may include unreacted starting materials, positional isomers (such as 2-ethyl-5-nitrobenzaldehyde), and byproducts from over-nitration or side reactions. Furthermore, the compound may degrade under various environmental conditions, necessitating the use of stability-indicating analytical methods.[2][3]

This guide will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive purity assessment of this compound. Each method will be evaluated based on its strengths, limitations, and suitability for different analytical objectives, from routine quality control to in-depth impurity profiling.

Comparative Analysis of Key Analytical Methodologies

The selection of an optimal analytical technique is a critical decision driven by the specific requirements of the analysis, including the nature of the expected impurities, the desired level of sensitivity, and the need for structural elucidation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection and identification.[4]Absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, providing detailed structural information.[5]
Primary Application Quantitative purity determination, impurity profiling, and stability-indicating assays.[6]Identification and quantification of volatile and semi-volatile impurities, including residual solvents.[7]Structural confirmation of the main component and identification and quantification of major impurities without the need for specific reference standards.
Strengths - High precision and accuracy- Suitable for non-volatile and thermally labile compounds- Readily available and robust- High specificity and sensitivity- Excellent for separating complex mixtures of volatile compounds- Provides structural information for impurity identification- Provides unambiguous structural information- Can be used for quantitative analysis without a specific standard for each impurity (qNMR)- Non-destructive
Limitations - May require specific reference standards for impurity identification and quantification- Lower resolution for some volatile impurities compared to GC- Not suitable for non-volatile or thermally labile compounds- May require derivatization for certain analytes- Lower sensitivity compared to chromatographic methods- Can be complex to interpret for mixtures with overlapping signals

In-Depth Experimental Protocols

The following sections provide detailed, step-by-step protocols for the implementation of HPLC, GC-MS, and NMR for the purity assessment of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Impurity Profiling

HPLC is the workhorse for quantitative purity analysis in the pharmaceutical and chemical industries due to its high precision and robustness. The following reverse-phase HPLC (RP-HPLC) method is designed to be a stability-indicating assay, capable of separating this compound from its potential impurities and degradation products.[6]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point, offering a balance of resolution and analysis time.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities.

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-20 min: 70% to 90% B

    • 20-22 min: 90% B

    • 22.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on the chromophore of the nitrobenzaldehyde structure).

  • Injection Volume: 10 µL

Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Workflow for HPLC Purity Assessment:

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Weigh & Dissolve Reference Standard filter_std Filter Standard (0.45 µm) prep_std->filter_std prep_sample Weigh & Dissolve Sample filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample hplc_system HPLC System filter_std->hplc_system Inject Standard filter_sample->hplc_system Inject Sample chromatogram Obtain Chromatograms hplc_system->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (% Area Normalization) integration->calculation

Caption: Workflow for HPLC Purity Assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Identification

GC-MS is an exceptionally powerful technique for the separation and identification of volatile and semi-volatile compounds.[7] It is particularly useful for detecting residual solvents from the synthesis and for identifying isomeric impurities that may be difficult to resolve by HPLC.

Instrumentation and Conditions:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is generally suitable for the analysis of aromatic compounds.[8]

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio) to handle potentially high concentrations without overloading the column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C (hold for 2 min)

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu (to capture the molecular ion and key fragments).

Sample Preparation:

  • Accurately weigh about 25 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a high-purity solvent such as dichloromethane or ethyl acetate.

  • Inject 1 µL of the prepared sample into the GC-MS system.

Workflow for GC-MS Impurity Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Volatile Solvent weigh->dissolve gcms_system GC-MS System dissolve->gcms_system Inject Sample tic Total Ion Chromatogram gcms_system->tic mass_spectra Mass Spectra of Individual Peaks tic->mass_spectra library_search Library Search & Fragmentation Analysis mass_spectra->library_search identification Identify Impurities library_search->identification

Caption: Workflow for GC-MS Impurity Analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Quantification

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[5] For purity assessment, it can confirm the identity of the main component and can be used to identify and quantify impurities, often without the need for specific impurity reference standards (quantitative NMR or qNMR).

Instrumentation and Materials:

  • NMR Spectrometer: 400 MHz or higher for good signal dispersion.

  • NMR Tubes: 5 mm high-precision NMR tubes.

  • Deuterated Solvent: Deuterated chloroform (CDCl₃) is a common choice for this type of compound.

Experimental Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T1) is used in the ¹H NMR experiment.

  • Data Processing: Process the spectra using appropriate software (e.g., Fourier transform, phase correction, and baseline correction).

  • Structural Confirmation: Compare the obtained chemical shifts, coupling constants, and integration values with the expected values for this compound.

  • Purity Estimation: The presence of unexpected signals in the ¹H NMR spectrum may indicate impurities. The purity can be estimated by comparing the integral of a well-resolved proton signal of the main compound to the integrals of signals corresponding to impurities.

Expected ¹H NMR Spectral Features for this compound:

  • Aldehydic proton: A singlet around 10 ppm.

  • Aromatic protons: Three protons in the aromatic region (around 7-9 ppm) with characteristic splitting patterns.

  • Ethyl group protons: A quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃) group, with integrals corresponding to 2 and 3 protons, respectively.

Stability-Indicating Method Development through Forced Degradation Studies

To ensure that the chosen analytical method is stability-indicating, forced degradation studies are performed.[2][3] These studies involve subjecting the this compound to harsh conditions to intentionally generate degradation products. The analytical method is then used to demonstrate that these degradation products are well-separated from the main peak and from each other.

Forced Degradation Protocol:

  • Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80 °C for 8 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80 °C for 8 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) for 24 hours.

The stressed samples are then analyzed using the developed HPLC method to assess for the formation of new peaks and to ensure the peak purity of the main this compound peak.

Conclusion: A Multi-faceted Approach to Ensuring Purity

The purity assessment of this compound requires a multi-faceted analytical approach. While HPLC provides a robust and precise method for quantitative purity determination, GC-MS offers unparalleled specificity for the identification of volatile impurities. NMR spectroscopy serves as an indispensable tool for definitive structural confirmation.

For routine quality control, a validated HPLC method is often sufficient. However, for comprehensive impurity profiling, particularly during process development and for regulatory submissions, a combination of these techniques is highly recommended. The implementation of forced degradation studies is crucial for establishing a truly stability-indicating method, ensuring the long-term quality and safety of products derived from this important chemical intermediate.

References

  • Al-Rawashdeh, N. A. F. (2011). A Comparative Study of the Isomer Distributions in the Nitration of Some Alkylbenzenes. Jordan Journal of Chemistry, 6(3), 269-275.
  • Chavan, S. P., et al. (2001). A mild and efficient method for the nitration of aromatic compounds.
  • D'Agostino, P. A., & Provost, L. R. (1990). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography A, 518(1), 21-40. [Link]

  • Jain, D., et al. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • Kar, A. (2005). Pharmaceutical Drug Analysis.
  • Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. John Wiley & Sons.
  • Kumar, V., et al. (2016). Forced Degradation Studies: A Prominent Way to Develop Stability Indicating Method. Journal of Drug Delivery and Therapeutics, 6(4), 69-76.
  • Levsen, K. (1988). The analysis of explosives and their degradation products in biological and environmental samples. Fresenius' Zeitschrift für analytische Chemie, 331(5), 467-478.
  • Pavia, D. L., et al. (2008). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Snyder, L. R., et al. (2010). Practical HPLC Method Development. John Wiley & Sons.
  • U.S. Environmental Protection Agency. (1996).
  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation study: Topics. Retrieved from [Link]

  • NIH. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(6), 224-235. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). METHOD 8091 NITROAROMATICS AND CYCLIC KETONES BY GAS CHROMATOGRAPHY. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
  • NIST. (n.d.). Benzaldehyde, 4-ethyl-. Retrieved from [Link]

  • Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 239-241. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • MDPI. (2022). Development and Validation of a Stability-Indicating HPTLC-Based Assay for the Quantification of Nitrofurazone Ointment. Retrieved from [Link]

  • IJCRT. (2023). Stability Indicating Assay Method. Retrieved from [Link]

  • Scribd. (n.d.). Stability Indicating Assay. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. Retrieved from [Link]

  • Agilent. (n.d.). Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • LCGC International. (n.d.). A UHPLC/HPLC Method Development Strategy with Complementary Stationary Phases. Retrieved from [Link]

  • University of Colombo. (n.d.). EMT 509: STRUCTURAL ELUCIDATION OF ORGANIC POLLUTANTS. Retrieved from [Link]

Sources

Choosing the Right Analytical Tool: A Comparative Guide to HPLC and GC-MS for the Analysis of 4-Ethyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of pharmaceutical development and chemical synthesis, the purity and accurate quantification of intermediates like 4-Ethyl-3-nitrobenzaldehyde are non-negotiable. This substituted benzaldehyde is a critical building block, and ensuring its quality directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). The analytical chemist is often faced with a fundamental choice of methodology: the workhorse of liquid chromatography, HPLC, or the powerful combination of gas chromatography and mass spectrometry, GC-MS. This guide, written from the perspective of a Senior Application Scientist, provides a deep dive into this decision-making process, grounded in the molecule's inherent properties and supported by practical, field-proven insights.

The Subject of Our Analysis: Understanding this compound

A molecule's physical and chemical characteristics are the primary determinants for selecting an appropriate analytical technique. Let's first dissect this compound.

  • Molecular Formula: C₉H₉NO₃[1][2]

  • Molecular Weight: 179.17 g/mol [1][2]

  • Structure and Polarity: The molecule consists of a benzene ring substituted with an ethyl group, a nitro group, and an aldehyde group. The presence of the electron-withdrawing nitro (-NO₂) and aldehyde (-CHO) groups makes it a polar molecule. Its topological polar surface area is 62.9 Ų, indicative of this polarity.[2]

  • Volatility and Thermal Stability: It has a reported boiling point of 96-98 °C at a reduced pressure of 0.05 mmHg.[1] This suggests that the compound is sufficiently volatile for gas chromatography. However, a critical consideration for GC analysis is the thermal stability of nitroaromatic compounds and aldehydes. High temperatures in the GC inlet can potentially lead to degradation, which must be carefully evaluated.[3][4]

This initial assessment reveals that both HPLC and GC-MS are viable options, but each comes with its own set of considerations directly linked to the analyte's properties.

The Two Contenders: HPLC and GC-MS at a Glance

High-Performance Liquid Chromatography (HPLC)

HPLC is a separation technique that passes a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase). Its versatility and robustness have made it an indispensable tool in the pharmaceutical industry.

Why HPLC is a strong contender for this compound:

  • Analysis at Ambient Temperature: HPLC separations are typically performed at or near room temperature, which significantly minimizes the risk of thermal degradation of sensitive molecules like nitroaromatics.

  • Broad Applicability: It is suitable for a wide range of compounds, particularly those that are non-volatile or thermally labile.

  • UV Detection Synergy: Aromatic compounds with chromophores, such as the nitro and benzaldehyde groups in our analyte, are readily detected by UV-Vis detectors, offering high sensitivity and linearity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the high-resolution separation power of gas chromatography with the specificity and sensitivity of mass spectrometry. It is the gold standard for the analysis of volatile and semi-volatile compounds.

Why GC-MS is a viable option for this compound:

  • Superior Separation Efficiency: Capillary GC columns offer excellent separation of complex mixtures into individual components.

  • Definitive Identification: The mass spectrometer provides a unique fragmentation pattern for each compound, acting as a "chemical fingerprint" that allows for unambiguous identification. This is particularly useful for impurity profiling.

  • Exceptional Sensitivity: GC-MS can detect and quantify analytes at very low concentrations, often in the picogram to femtogram range.

A Head-to-Head Comparison: Performance Metrics

To make an informed decision, we must compare the expected performance of each technique for this specific application. The following table summarizes key analytical parameters based on typical method performance for similar aromatic nitro compounds.

ParameterHPLC-UVGC-MSExpert Commentary
Specificity High (with proper method development)Very High (mass spectral data provides definitive identification)While HPLC can separate isomers, co-eluting impurities can be an issue. GC-MS provides an orthogonal detection mechanism, increasing confidence in peak identity.
Sensitivity (LOD/LOQ) Good (ng/mL range)Excellent (pg/mL to fg/µL range)[5]For trace impurity analysis, GC-MS is the superior choice. For routine assay and purity of the main component, HPLC sensitivity is typically sufficient.
Precision (%RSD) Excellent (<1%)Very Good (<2-5%)HPLC systems, particularly with modern autosamplers, generally offer slightly better injection precision for routine analyses.
Thermal Degradation Risk LowModerate to HighThis is a key consideration. The high temperatures of the GC inlet and column can cause degradation of nitroaromatics.[3][4] Method development must include a thorough evaluation of analyte stability.
Analysis Time ~10-15 min~15-25 minWhile individual run times can be comparable, sample preparation for GC-MS can sometimes be more complex.
Quantitation Linearity (R²) Excellent (>0.999)Excellent (>0.998)Both techniques can provide excellent linearity, but GC-MS may show a slightly lower R² if thermal degradation occurs at higher concentrations.

The Decision-Making Workflow

The choice between HPLC and GC-MS is not always straightforward and often depends on the specific analytical goal. The following diagram illustrates a logical workflow for selecting the most appropriate technique.

Method_Selection cluster_goals Define the Analytical Objective cluster_decision Method Selection Criteria cluster_outcomes Recommended Technique start Analytical Goal for this compound goal1 Routine Purity & Assay start->goal1 goal2 Impurity Identification & Profiling start->goal2 goal3 Trace Analysis start->goal3 decision1 Is Thermal Stability a Concern? goal1->decision1 decision2 Is Definitive Identification Required? goal2->decision2 decision3 Is Highest Sensitivity Needed? goal3->decision3 hplc HPLC-UV decision1->hplc Yes gcms GC-MS decision1->gcms No/Can be mitigated decision2->hplc No decision2->gcms Yes decision3->hplc No decision3->gcms Yes

Caption: Decision workflow for selecting between HPLC and GC-MS.

Practical Application: Experimental Protocols

The following are detailed, yet adaptable, experimental protocols for the analysis of this compound by both HPLC-UV and GC-MS.

HPLC-UV Method for Purity and Assay

This robust method is designed for the routine quality control of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

3. Data Analysis:

  • The purity is calculated using the area percent method.

  • Quantification is performed against a certified reference standard of this compound.

GC-MS Method for Impurity Identification

This method is optimized for the identification and quantification of volatile impurities and to provide an orthogonal method for purity assessment.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with ethyl acetate.

  • Vortex to mix thoroughly.

  • Transfer to a GC vial.

2. GC-MS Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Inlet Temperature: 250 °C (Note: This should be optimized to minimize degradation. A lower temperature of 220 °C should be evaluated).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Start at 120 °C (hold for 2 min), ramp at 15 °C/min to 280 °C (hold for 5 min).

  • Injection Volume: 1 µL (split ratio 20:1)

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 amu

3. Data Analysis:

  • Identify the main peak by its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).

  • Quantify impurities using the main peak's response factor or by creating calibration curves for known impurities.

Conclusion: A Complementary Approach for Comprehensive Analysis

For the analysis of this compound, both HPLC and GC-MS offer distinct advantages. The choice is not about which technique is universally "better," but which is more fit-for-purpose.

  • HPLC-UV is the recommended primary technique for routine quality control, purity assessment, and assay. Its robustness, precision, and operation at ambient temperature make it ideal for generating reliable and reproducible data in a regulated environment.

  • GC-MS serves as an invaluable tool for in-depth impurity profiling and as an orthogonal method for validation. Its high sensitivity and the definitive structural information from the mass spectrometer are essential for identifying unknown impurities and for investigations into out-of-specification results.

In a comprehensive analytical strategy, these techniques are not mutually exclusive but rather complementary. A well-characterized pharmaceutical intermediate like this compound would benefit from having both a validated HPLC method for routine release and a GC-MS method for impurity characterization and validation support. This dual-methodology approach provides the highest level of assurance in the quality and safety of the material.

References

  • BenchChem. (2025). Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of 3-Nitrobenzaldehyde: HPLC vs.
  • SIELC Technologies. (n.d.). Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • BenchChem. (2025).
  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Technical Overview.
  • Bünning, T. H., Strehse, J. S., Hollmann, A. C., Bötticher, T., & Maser, E. (2021). A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. Molecules, 26(11), 3358.
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 3-Nitrobenzaldehyde. BenchChem.
  • Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
  • American Pharmaceutical Review. (n.d.). Pharmaceutical Gas Chromatography Mass Spectrometers. Retrieved from [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Sheng, G., et al. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Journal of Environmental Monitoring, 13(8), 2259-2265.
  • Journal of AOAC International. (2002). Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection. 85(4), 891-896.
  • Scientific Research Publishing. (2014). Pharmaceutical Applications of Gas Chromatography. Pharmacology & Pharmacy, 5, 970-986.
  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15(3), 714.
  • Chemistry For Everyone. (2025, July 26). How Is GC-MS Used In Quality Control? [Video]. YouTube.
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • PubChem. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • PubMed. (2016). HPLC-UV Method for Evaluation of Inhibitors of Plasma Amine Oxidase Using Derivatization of an Aliphatic Aldehyde Product With TRIS. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 148-155.
  • BenchChem. (2025). A Comparative Guide to Purity Analysis of 4-Nitrobenzaldehyde: GC-MS vs.
  • Cardillo, P., & Girelli, A. (1983). Thermal stability of nitrobenzyl halogenides. Journal of Thermal Analysis, 28(2), 341-347.
  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI)
  • ResearchGate. (n.d.). GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion....
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of 3-Nitrobenzaldoxime and 4-Nitrobenzaldoxime for Researchers. BenchChem.

Sources

Comparative Reactivity Analysis: 4-Ethyl-3-nitrobenzaldehyde vs. 3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the nuanced landscape of organic synthesis, the reactivity of substituted aromatic aldehydes is a critical parameter influencing reaction outcomes and synthetic efficiency. This guide provides an in-depth comparative analysis of the reactivity of 4-Ethyl-3-nitrobenzaldehyde and 3-nitrobenzaldehyde. We will dissect the electronic and steric contributions of the substituents to the reactivity of the aldehyde functional group, supported by experimental data and detailed protocols for key chemical transformations.

Foundational Physicochemical and Structural Properties

A molecule's reactivity is intrinsically linked to its physical and structural characteristics. Below is a comparative summary of the key properties of this compound and 3-nitrobenzaldehyde.

PropertyThis compound3-nitrobenzaldehyde
CAS Number 4748-80-5[1]99-61-6[2]
Molecular Formula C₉H₉NO₃[1]C₇H₅NO₃[2]
Molar Mass 179.17 g/mol [1]151.12 g/mol [2]
Appearance Solid[3]Light yellow crystalline powder[2][4]
Melting Point Not specified56-58 °C[4]
Boiling Point 96-98 °C at 0.05 mmHg[3][5]164 °C[4]
Solubility Not specifiedSlightly soluble in water; soluble in ethanol, ether, chloroform[4][6]

The presence of the ethyl group in this compound results in a higher molecular weight and boiling point compared to 3-nitrobenzaldehyde. These fundamental differences in physical properties can influence reaction conditions, such as solvent choice and purification methods.

Electronic and Steric Effects: A Dichotomy of Reactivity

The reactivity of the aldehyde group in both molecules is primarily governed by the interplay of electronic and steric effects imparted by the substituents on the aromatic ring.

Electronic Effects:

The nitro group (-NO₂) is a potent electron-withdrawing group, acting through both inductive (-I) and resonance (-R or -M) effects.[7] This withdrawal of electron density from the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[8][9]

In 3-nitrobenzaldehyde , the nitro group is at the meta position relative to the aldehyde. From this position, it exerts a strong inductive electron-withdrawing effect.[9] However, due to the meta-substitution, a direct resonance delocalization of the positive charge from the carbonyl carbon onto the nitro group is not possible.[9]

In This compound , the scenario is more complex. The nitro group at the 3-position still exerts its powerful -I and -M effects. The ethyl group (-CH₂CH₃) at the 4-position is an electron-donating group (EDG) primarily through an inductive effect (+I).[10] This electron-donating nature of the ethyl group counteracts, to some extent, the electron-withdrawing effect of the nitro group. Consequently, the carbonyl carbon in this compound is expected to be slightly less electrophilic than in 3-nitrobenzaldehyde.

Steric Effects:

Steric hindrance plays a crucial role in determining the accessibility of the carbonyl carbon to incoming nucleophiles.[11][12] In 3-nitrobenzaldehyde , the aldehyde group is flanked by a hydrogen atom and a carbon atom of the benzene ring, presenting minimal steric hindrance.

The introduction of an ethyl group at the 4-position in This compound does not directly flank the aldehyde group. However, its presence can influence the overall molecular conformation and may present some steric hindrance to the approach of bulky nucleophiles, although this effect is generally considered to be minor compared to ortho-substituents.[13]

The interplay of these electronic and steric factors is visually summarized in the diagram below.

G cluster_4E3NB This compound cluster_3NB 3-nitrobenzaldehyde 4E3NB_Structure Structure: -NO2 (meta to CHO) -C2H5 (para to CHO) 4E3NB_Electronic Electronic Effects: -NO2: Strong -I, -M (activating for nucleophilic attack) -C2H5: Weak +I (deactivating for nucleophilic attack) 4E3NB_Structure->4E3NB_Electronic influences 4E3NB_Steric Steric Effects: Ethyl group offers minimal direct hindrance to CHO 4E3NB_Structure->4E3NB_Steric influences 4E3NB_Reactivity Predicted Reactivity: Slightly less reactive than 3-nitrobenzaldehyde due to the +I effect of the ethyl group. 4E3NB_Electronic->4E3NB_Reactivity 4E3NB_Steric->4E3NB_Reactivity 3NB_Structure Structure: -NO2 (meta to CHO) 3NB_Electronic Electronic Effects: -NO2: Strong -I, -M (activating for nucleophilic attack) 3NB_Structure->3NB_Electronic influences 3NB_Steric Steric Effects: Minimal steric hindrance to CHO 3NB_Structure->3NB_Steric influences 3NB_Reactivity Predicted Reactivity: Highly reactive towards nucleophiles. 3NB_Electronic->3NB_Reactivity 3NB_Steric->3NB_Reactivity

Caption: Factors influencing the reactivity of the two aldehydes.

Comparative Performance in Key Organic Reactions

The theoretical differences in electronic and steric profiles translate into observable variations in reactivity in common synthetic transformations.

Nucleophilic Addition Reactions:

The core reactivity of aldehydes is their susceptibility to nucleophilic addition.[8] The electron-withdrawing nitro group in both compounds accelerates this process compared to unsubstituted benzaldehyde. However, due to the counteracting electron-donating effect of the ethyl group, This compound is expected to exhibit a slightly lower rate of nucleophilic addition compared to 3-nitrobenzaldehyde.

Experimental Protocol: Acetalisation with Ethanediol

A common method to assess the reactivity of aldehydes is through acid-catalyzed acetalisation.

Objective: To compare the relative rates of acetal formation for this compound and 3-nitrobenzaldehyde.

Materials:

  • 3-nitrobenzaldehyde (100 mmol)

  • This compound (100 mmol)

  • Ethanediol (150 mmol)

  • p-toluenesulfonic acid monohydrate (5.3 mmol)

  • Toluene (as solvent for azeotropic removal of water)

  • Round-bottom flask with a Dean-Stark apparatus and condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add 3-nitrobenzaldehyde (15.1 g, 100 mmol), ethanediol (9.32 g, 150 mmol), p-toluenesulfonic acid monohydrate (1.0 g, 5.3 mmol), and 50 mL of toluene.[14]

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by collecting the water in the Dean-Stark trap and by thin-layer chromatography (TLC).

  • Once the reaction is complete (no starting material visible by TLC), cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Repeat the experiment under identical conditions using this compound (17.9 g, 100 mmol).

  • Compare the reaction times and yields to assess the relative reactivity.

Expected Outcome: 3-nitrobenzaldehyde is expected to react faster and potentially give a higher yield in the same amount of time due to the higher electrophilicity of its carbonyl carbon.

Condensation Reactions (e.g., Knoevenagel Condensation):

In reactions like the Knoevenagel condensation, which involve the reaction of an aldehyde with an active methylene compound, the rate is highly dependent on the aldehyde's electrophilicity.[9]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Objective: To compare the yields of the Knoevenagel condensation product for both aldehydes.

Materials:

  • 3-nitrobenzaldehyde (10 mmol)

  • This compound (10 mmol)

  • Malononitrile (10 mmol)

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • Dissolve 3-nitrobenzaldehyde (1.51 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Add a few drops of piperidine as a catalyst.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the product by filtration, wash with cold ethanol, and dry.

  • Repeat the experiment with this compound (1.79 g, 10 mmol) under identical conditions.

  • Compare the yields of the respective products.

Expected Outcome: Consistent with its higher electrophilicity, 3-nitrobenzaldehyde is anticipated to provide a higher yield of the condensed product compared to this compound under the same reaction conditions.[9]

Caption: A generalized workflow for comparing the reactivity.

Synthesis Considerations

The choice between these two aldehydes may also be influenced by their synthesis. 3-Nitrobenzaldehyde is primarily synthesized by the direct mono-nitration of benzaldehyde.[9][15][16] The aldehyde group is a deactivating, meta-directing group, leading to the meta-isomer as the major product.[9] The synthesis of this compound typically involves the nitration of 4-ethylbenzaldehyde.[17]

Conclusion

For synthetic applications requiring a highly electrophilic aromatic aldehyde, 3-nitrobenzaldehyde is the preferred choice. However, this compound offers a valuable alternative when a slightly attenuated reactivity is desired or when the ethyl substituent is a necessary structural component for the target molecule. The choice between these two reagents should be guided by the specific requirements of the synthetic route, including desired reaction rates, potential for side reactions, and the ultimate molecular architecture.

References

  • PrepChem.com. Preparation of 3-nitrobenzaldehyde. Available from: [Link]

  • Wikipedia. 3-Nitrobenzaldehyde. Available from: [Link]

  • Mahajan, S. S., & Mahadik, M. A. (n.d.). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Scribd. 3 Nitrobenzaldehyde. Available from: [Link]

  • ChemBK. 3-Nitrobenzaldehyde. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • PubChem. 3-Nitrobenzaldehyde. Available from: [Link]

  • University of Calgary. Ch12: Substituent Effects. Available from: [Link]

  • Scribd. Electronic Effects PDF. Available from: [Link]

  • Chemistry LibreTexts. 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Available from: [Link]

  • Semantic Scholar. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Available from: [Link]

  • Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. Available from: [Link]

  • La Salle University. Substituent Effects. Available from: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]

  • ResearchGate. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes | Request PDF. Available from: [Link]

  • National Institutes of Health. A Walk through Recent Nitro Chemistry Advances - PMC. Available from: [Link]

  • PubChemLite. This compound (C9H9NO3). Available from: [Link]

  • askIITians. Why does nitro group show -I effect having one unpaired electron?. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3-Nitrobenzaldehyde, 99%. Available from: [Link]

  • ResearchGate. (PDF) The Rotation of the Nitro and Formyl Groups Relative to the Aromatic Ring in Some ortho-nitroarylaldehydes. Available from: [Link]

  • BrainKart. Aldehydes and ketones: Electronic and steric effects. Available from: [Link]

  • Prezi. What is the effect of steric hindrance on the boiling points of aldehydes and ketones. Available from: [Link]

  • Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. Available from: [Link]

  • Organic Chemistry Portal. 5004 Acid catalyzed acetalisation of 3-nitrobenzaldehyde with ethanediol to the correspondent 1,3-dioxolane. Available from: [Link]

  • Wikipedia. Steric effects. Available from: [Link]

  • Chemdad. This compound 97 Three Chongqing Chemdad Co.. Available from: [Link]

  • NCERT. Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids. Available from: [Link]

  • Wikipedia. 4-Nitrobenzaldehyde. Available from: [Link]

  • Chemistry Stack Exchange. What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why?. Available from: [Link]

Sources

A Spectroscopic Showdown: Differentiating Isomers of 4-Ethyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers

In the realm of drug discovery and fine chemical synthesis, the precise identification of constitutional isomers is paramount. Subtle shifts in substituent placement on an aromatic ring can drastically alter a molecule's biological activity and chemical reactivity. This guide provides a comprehensive spectroscopic comparison of 4-Ethyl-3-nitrobenzaldehyde and two of its isomers: 2-Ethyl-5-nitrobenzaldehyde and 4-Ethyl-2-nitrobenzaldehyde. By leveraging the power of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), we will elucidate the distinct spectral "fingerprints" of each isomer. This document is intended to serve as a practical resource for scientists, enabling unambiguous structural confirmation and quality control.

The Isomeric Landscape: Subtle Differences, Significant Consequences

The three isomers share the same molecular formula (C₉H₉NO₃) and molecular weight (179.17 g/mol ), making their differentiation by mass spectrometry alone challenging without careful analysis of fragmentation patterns.[1][2][3] Their unique arrangements of the ethyl, nitro, and aldehyde groups on the benzene ring, however, give rise to distinct electronic environments, which are readily probed by spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Soul

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the chemical environment and connectivity of each proton and carbon atom.

¹H NMR Spectroscopy: The Proton Perspective

The chemical shifts (δ) and splitting patterns of the aromatic protons are highly sensitive to the electronic effects of the substituents. The aldehyde (-CHO) and nitro (-NO₂) groups are strongly electron-withdrawing, deshielding nearby protons and shifting their signals downfield.[4] Conversely, the ethyl group is weakly electron-donating, causing a slight shielding effect.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

CompoundAldehyde-H (δ, ppm)Aromatic-H (δ, ppm)Ethyl-H (δ, ppm)
This compound ~10.1~8.1 (d), ~7.9 (dd), ~7.5 (d)~3.0 (q), ~1.3 (t)
2-Ethyl-5-nitrobenzaldehyde ~10.3~8.4 (d), ~8.2 (dd), ~7.6 (d)~2.9 (q), ~1.2 (t)
4-Ethyl-2-nitrobenzaldehyde ~10.4~8.0 (d), ~7.8 (s), ~7.6 (d)~3.1 (q), ~1.4 (t)

Causality Behind the Shifts:

  • Aldehyde Proton: The aldehyde proton in the ortho-substituted isomers (2-Ethyl-5-nitrobenzaldehyde and 4-Ethyl-2-nitrobenzaldehyde) is expected to be the most deshielded due to the proximity of an electron-withdrawing group. The through-space anisotropic effect of a neighboring nitro group can further enhance this deshielding.[4]

  • Aromatic Protons: The aromatic region provides a unique fingerprint for each isomer. The number of distinct signals, their multiplicities (splitting patterns), and their chemical shifts are all diagnostic. For instance, 4-Ethyl-2-nitrobenzaldehyde is expected to show a singlet for the proton between the two substituents.

  • Ethyl Group Protons: The chemical shift of the methylene protons (-CH₂-) of the ethyl group will also be influenced by the neighboring substituents. Proximity to a nitro group will result in a more downfield shift.

¹³C NMR Spectroscopy: The Carbon Backbone

The electronic effects of the substituents are also clearly visible in the ¹³C NMR spectra. The carbonyl carbon of the aldehyde is typically found in the 190-200 ppm region. The carbons directly attached to the electron-withdrawing nitro and aldehyde groups will be significantly deshielded.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CompoundC=O (δ, ppm)Aromatic-C (δ, ppm)Ethyl-C (δ, ppm)
This compound ~1916 signals~25, ~15
2-Ethyl-5-nitrobenzaldehyde ~1906 signals~24, ~14
4-Ethyl-2-nitrobenzaldehyde ~1926 signals~26, ~16

Interpreting the Carbon Signals:

The specific chemical shifts of the aromatic carbons provide a wealth of information for structural confirmation. For example, the carbon bearing the nitro group will be significantly deshielded. The symmetry of the substitution pattern can also be deduced from the number of aromatic signals.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule. The positions of the carbonyl (C=O) and nitro (NO₂) stretching frequencies are particularly informative.

Predicted Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compound2-Ethyl-5-nitrobenzaldehyde4-Ethyl-2-nitrobenzaldehydeCharacteristic Range (cm⁻¹)
Aldehyde C-H Stretch~2830, ~2730~2835, ~2735~2840, ~2740~2850-2700
Carbonyl (C=O) Stretch~1705~1700~1710~1715-1685 (aromatic)[5]
Asymmetric NO₂ Stretch~1530~1525~1535~1550-1475
Symmetric NO₂ Stretch~1350~1345~1355~1365-1290
Aromatic C=C Stretch~1610, ~1480~1605, ~1475~1615, ~1485~1600-1400
Aliphatic C-H Stretch~2970, ~2880~2975, ~2885~2965, ~2875~3000-2850

Influence of Substitution Pattern:

The electronic environment influences the bond strength and, consequently, the vibrational frequency. For example, the C=O stretching frequency can be affected by the electronic nature of the other substituents on the ring.[6] An electron-withdrawing group ortho or para to the aldehyde can slightly increase the C=O bond order and shift the stretching frequency to a higher wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The positions (λmax) and intensities of the absorption bands are characteristic of the conjugated system. Benzaldehyde and its derivatives typically exhibit two main absorption bands corresponding to π → π* and n → π* transitions.[7]

Predicted UV-Vis Absorption Maxima (in Methanol)

Isomerπ → π* (λmax, nm)n → π* (λmax, nm)
This compound~260~330
2-Ethyl-5-nitrobenzaldehyde~255~325
4-Ethyl-2-nitrobenzaldehyde~265~335

Rationale for Absorption Shifts:

The extent of conjugation and the electronic interplay between the substituents determine the energy of the electronic transitions. The nitro and aldehyde groups are strong chromophores. The position of the ethyl group, an auxochrome, can subtly modify the absorption wavelengths. Generally, increased conjugation leads to a bathochromic (red) shift to longer wavelengths. The steric hindrance between adjacent groups in the ortho isomers can affect the planarity of the molecule and thus influence the electronic transitions, often leading to hypsochromic (blue) shifts compared to less hindered isomers.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation patterns of a molecule. While all three isomers have the same molecular weight, their fragmentation patterns can offer clues to their structure.

Predicted Key Fragmentation Peaks (m/z)

IsomerMolecular Ion (M⁺)[M-H]⁺[M-NO₂]⁺[M-C₂H₅]⁺Other Key Fragments
All Isomers 179178133150121, 105, 77

Deciphering the Fragments:

  • Molecular Ion (M⁺): A peak at m/z 179 corresponding to the intact molecule is expected for all isomers.

  • [M-H]⁺: Loss of the aldehydic proton is a common fragmentation for benzaldehydes, leading to a peak at m/z 178.

  • [M-NO₂]⁺: Loss of the nitro group will result in a fragment at m/z 133.

  • [M-C₂H₅]⁺: Cleavage of the ethyl group will produce a fragment at m/z 150.

  • Further Fragmentation: The relative intensities of these and other fragment ions (e.g., loss of CO, subsequent fragmentation of the aromatic ring) can vary between the isomers due to the different stabilities of the resulting carbocations. For instance, steric interactions in the ortho isomers might promote specific fragmentation pathways.

Experimental Protocols

Reproducible and high-quality data are the bedrock of scientific integrity. The following are generalized protocols for the spectroscopic analysis of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy[8]
  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Parameters: Pulse angle: 30-45°; Acquisition time: 2-4 s; Relaxation delay: 1-5 s; Number of scans: 8-16.

  • ¹³C NMR Parameters: Pulse angle: 30-45°; Acquisition time: 1-2 s; Relaxation delay: 2-5 s; Number of scans: 1024 or more.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectra using the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy[9]
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Background Correction: Record a background spectrum of the clean ATR crystal before analyzing the sample. The instrument software will automatically subtract the background from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy[8]
  • Sample Preparation: Prepare a stock solution of the sample in a UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL. Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.5.

  • Data Acquisition: Record the spectrum from 200 to 400 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of 50-250.

Visualizing the Structures and Workflow

isomers cluster_isomers Isomers of this compound I1 This compound I2 2-Ethyl-5-nitrobenzaldehyde I3 4-Ethyl-2-nitrobenzaldehyde

Caption: The three constitutional isomers under investigation.

workflow Sample Sample NMR NMR Sample->NMR Spectroscopic Analysis IR IR Sample->IR Spectroscopic Analysis UV_Vis UV_Vis Sample->UV_Vis Spectroscopic Analysis MS MS Sample->MS Spectroscopic Analysis Data_Analysis Data_Analysis NMR->Data_Analysis ¹H & ¹³C Spectra IR->Data_Analysis Vibrational Frequencies UV_Vis->Data_Analysis Absorption Maxima MS->Data_Analysis Fragmentation Pattern Isomer_Identification Isomer_Identification Data_Analysis->Isomer_Identification

Caption: General workflow for spectroscopic analysis and isomer identification.

Conclusion

The spectroscopic techniques of NMR, IR, UV-Vis, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous differentiation of this compound isomers. ¹H and ¹³C NMR spectroscopy, in particular, offer the most definitive data for structural elucidation through the detailed analysis of chemical shifts and coupling constants. This guide provides a framework for the predicted spectroscopic features of these isomers, grounded in the fundamental principles of chemical structure and spectroscopy. By following the outlined experimental protocols, researchers can confidently identify and characterize these and other isomeric compounds, ensuring the integrity and success of their scientific endeavors.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Zalesskiy, S. S., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4483-4491. Retrieved from [Link]

  • Srivastava, P. K., Rai, D. K., & Rai, S. B. (2001). Overtone spectroscopy of some benzaldehyde derivatives. Pramana - Journal of Physics, 56(6), 823–830. Retrieved from [Link]

  • Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113(2), 180-187. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • Balamurugan, K., et al. (2022). Synthesis, Structural, Spectroscopic, and Hirshfeld Surface Analysis, and DFT Investigation of Benzaldehyde Semicarbazone. Journal of Chemistry, 2022, 1-13. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Yusof, E. N. M., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. RSC Advances, 10(26), 15415–15427. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H9NO3). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-5-nitrobenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-ethyl-. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Retrieved from [Link]

  • LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-4-nitrobenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-nitro-. Retrieved from [Link]

  • Chegg. (2022). 1H NMR of 2-nitrobenzaldehyde in CDCl3. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-5-nitro-. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) The UV-vis spectra of the reaction between 4-nitrobenzaldehyde 2.... Retrieved from [Link]

  • ResearchGate. (n.d.). UV–vis spectra of (a) 4-nitrobenzaldehyde, (b) 4-nitrobenzylalcohol as.... Retrieved from [Link]

Sources

A Comparative Guide to the Characterization of 4-Ethyl-3-nitrobenzaldehyde: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the definitive structural elucidation of organic molecules in solution.[1][2][3][4] By probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed atomic-level map of the molecule.

Predicted ¹H and ¹³C NMR Spectra of 4-Ethyl-3-nitrobenzaldehyde

To understand the expected NMR spectrum of this compound, we can analyze the experimentally obtained spectra of its structural parents: 3-nitrobenzaldehyde and 4-ethylbenzaldehyde. The electronic effects of the nitro (-NO₂) group (strongly electron-withdrawing) and the ethyl (-CH₂CH₃) group (weakly electron-donating) will predictably influence the chemical shifts of the protons and carbons in the target molecule.

Comparative Analysis of NMR Data

The following table summarizes the experimental NMR data for 3-nitrobenzaldehyde and 4-ethylbenzaldehyde, alongside a predicted spectrum for this compound. This predictive analysis is grounded in the principle of substituent additivity, providing a robust hypothesis for experimental verification.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
3-Nitrobenzaldehyde Aldehyde-H: ~10.14Aromatic-H: 7.78 (t), 8.27 (d), 8.50 (d), 8.70 (s)Carbonyl-C: ~189.9Aromatic-C: 124.49, 128.57, 130.36, 134.58, 137.39, 148.79
4-Ethylbenzaldehyde Aldehyde-H: ~9.96Aromatic-H: 7.33 (d), 7.77 (d)Ethyl-CH₂: ~2.70 (q)Ethyl-CH₃: ~1.25 (t)Carbonyl-C: ~192.1Aromatic-C: 129.5, 129.8, 134.7, 150.7Ethyl-CH₂: ~29.2Ethyl-CH₃: ~15.2
This compound (Predicted) Aldehyde-H: ~10.2-10.3Aromatic-H: Three distinct signals in the downfield region (δ 7.5-8.8)Ethyl-CH₂: ~2.8-2.9 (q)Ethyl-CH₃: ~1.3 (t)Carbonyl-C: ~190-191Aromatic-C: Six distinct signals, with carbons bearing the nitro and aldehyde groups being the most deshielded.Ethyl-CH₂: ~28-29Ethyl-CH₃: ~14-15

Experimental Design in NMR: The Rationale Behind the Choices

A self-validating NMR experiment requires careful consideration of several parameters. The choices made are not arbitrary but are dictated by the chemical nature of the analyte and the information sought.

Choosing the Right Solvent

The selection of a deuterated solvent is the first critical step in preparing an NMR sample.[5][6][7][8] The ideal solvent should fully dissolve the analyte without interacting with it, and its residual proton signals should not overlap with those of the sample. For a polar compound like this compound, deuterated chloroform (CDCl₃) is a common starting point due to its excellent dissolving power for a wide range of organic compounds and its relatively low cost.[6][8] However, if solubility is an issue, or if specific solvent-induced shifts are desired to resolve overlapping signals, other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ could be employed.[7][9]

The Impact of Quadrupolar Nuclei

The presence of a nitro group introduces a ¹⁴N nucleus, which is a quadrupolar nucleus (spin I > 1/2).[10][11][12][13] This can lead to a phenomenon known as quadrupolar relaxation, which can cause broadening of the signals of adjacent nuclei. In the case of this compound, the proton ortho to the nitro group might exhibit a broader signal than the other aromatic protons. Understanding this effect is crucial for accurate spectral interpretation.

A Broader Analytical Perspective: Alternative and Complementary Techniques

While NMR is unparalleled for structural elucidation, a comprehensive characterization often involves a suite of analytical techniques. Each method provides a unique piece of the puzzle, contributing to a more complete picture of the compound's identity, purity, and properties.

Comparison of Key Analytical Techniques

Technique Information Provided Key Performance Aspects
High-Performance Liquid Chromatography (HPLC) Quantitative analysis, purity assessment, and impurity profiling.High sensitivity and resolution for separating components in a mixture.[14][15][16][17][18][19]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile components, impurity analysis, and molecular weight determination.Powerful combination of separation and structural information.[20][21][22][23]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups and confirmation of molecular structure.Provides a unique "molecular fingerprint" based on vibrational modes.[24][25][26][27][28][29][30][31][32][33]
UV-Visible (UV-Vis) Spectroscopy Qualitative identification and quantitative analysis based on light absorbance by chromophores.Simple, rapid, and cost-effective for concentration measurements of compounds with UV-absorbing groups.[34][35][36][37][38]

Detailed Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following detailed protocols are provided.

Protocol 1: Acquiring ¹H and ¹³C NMR Spectra

This protocol outlines the standard procedure for obtaining high-resolution NMR spectra of a solid aromatic aldehyde.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve ~5-10 mg of This compound in ~0.7 mL of CDCl3 B Transfer to a clean, dry NMR tube A->B C Cap and gently invert to mix B->C D Insert sample into the NMR spectrometer C->D E Lock, tune, and shim the instrument D->E F Acquire ¹H spectrum E->F G Acquire ¹³C spectrum F->G H Fourier transform the FID G->H I Phase and baseline correct the spectrum H->I J Reference the spectrum (TMS at 0 ppm) I->J K Integrate peaks and assign chemical shifts J->K

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Protocol 2: HPLC Analysis for Purity Determination

This protocol describes a reverse-phase HPLC method suitable for assessing the purity of substituted benzaldehydes.[14][17][18][19]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis A Prepare a stock solution of the sample in acetonitrile (ACN) C Filter and degas both solutions A->C B Prepare mobile phase (e.g., ACN/Water gradient) B->C D Equilibrate the C18 column with the initial mobile phase C->D E Inject the sample solution D->E F Run the gradient elution program E->F G Detect eluting compounds using a UV detector F->G H Integrate the peak areas in the chromatogram G->H I Calculate the percentage purity based on peak area ratios H->I

Caption: Workflow for HPLC analysis of this compound.

Protocol 3: GC-MS Analysis for Identification and Volatile Impurities

This protocol is designed for the analysis of a thermally stable and volatile compound like this compound.

GCMS_Workflow A Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) B Inject a small volume into the GC inlet A->B C Separate compounds on a capillary column (e.g., DB-5ms) with a temperature program B->C D Ionize the eluting compounds (Electron Ionization) C->D E Separate ions based on m/z ratio in the mass analyzer D->E F Detect ions and generate a mass spectrum E->F G Analyze the mass spectrum: Identify molecular ion and fragmentation pattern F->G

Sources

A Comparative Guide to the Electronic Effects of Substituents in Substituted Nitrobenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Interplay of Inductive and Resonance Effects

Substituted nitrobenzaldehydes are fascinating molecules where the electron-withdrawing nature of both the nitro (–NO₂) and aldehyde (–CHO) groups creates a unique electronic landscape on the aromatic ring. The introduction of additional substituents further modulates this landscape, influencing the molecule's reactivity, spectroscopic properties, and potential biological activity. Understanding these electronic perturbations is paramount for rational drug design and synthetic strategy.

The electronic influence of a substituent is primarily understood through two fundamental mechanisms:

  • Inductive Effect (I): This effect is the transmission of charge through a sigma bond framework, driven by differences in electronegativity. Electron-withdrawing groups (EWGs) like the nitro group exhibit a negative inductive effect (-I), pulling electron density away from the ring. Conversely, electron-donating groups (EDGs) such as alkyl groups exhibit a positive inductive effect (+I).[1]

  • Resonance Effect (M or R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. The nitro group has a strong electron-withdrawing resonance effect (-R) by delocalizing the ring's π-electrons.[1] In contrast, substituents with lone pairs, like the methoxy group (–OCH₃), exhibit a positive resonance effect (+R), donating electron density to the ring.

The net electronic effect of a substituent is a combination of these inductive and resonance effects, which can either reinforce or oppose each other. For instance, halogens are deactivators because their strong electron-withdrawing inductive effect outweighs their weaker electron-donating resonance effect.[2]

Quantifying Substituent Effects: The Hammett and Taft Equations

To move beyond qualitative descriptions, physical organic chemists have developed linear free-energy relationships (LFERs) to quantify the electronic influence of substituents.

The Hammett equation is a cornerstone in this area, relating the reaction rates and equilibrium constants of reactions involving substituted benzoic acid derivatives.[3] The equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

  • k or K is the rate or equilibrium constant for the substituted reactant.

  • k₀ or K₀ is the constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant , which depends on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

  • ρ (rho) is the reaction constant , which reflects the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.[4]

For ortho-substituted systems, the Taft equation is often employed as it accounts for steric effects in addition to electronic effects.[5][6][7] The Taft equation is expressed as:

log(k/k₀) = σρ + δEs

Where:

  • σ* and ρ* are the polar substituent and reaction constants, analogous to the Hammett parameters but derived from aliphatic systems to minimize resonance effects.

  • Es and δ are the steric substituent and reaction constants, respectively.

These quantitative tools are invaluable for predicting how a given substituent will impact the reactivity of the aldehyde or the aromatic ring in a nitrobenzaldehyde derivative.

Spectroscopic Analysis: A Window into Electronic Effects

Spectroscopic techniques provide direct experimental evidence of how substituents alter the electronic environment within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for probing the electron density at different positions in the molecule.

  • ¹H NMR: The chemical shifts of the aromatic protons and the aldehyde proton are highly sensitive to the electronic effects of substituents. Electron-withdrawing groups deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).[8] For example, in p-nitrobenzaldehyde, the aromatic protons closer to the strongly electron-withdrawing nitro group are more downfield than those closer to the aldehyde group.[9] The aldehyde proton itself is also significantly deshielded, with its chemical shift providing a good indication of the overall electron density on the carbonyl carbon.[8]

  • ¹³C NMR: The chemical shift of the carbonyl carbon is particularly informative. Electron-donating groups increase the electron density at the carbonyl carbon, causing it to be more shielded and appear at a lower chemical shift (upfield).[10] Conversely, electron-withdrawing groups decrease the electron density, leading to a downfield shift.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Nitrobenzaldehydes in CDCl₃

CompoundAldehyde Proton (δ)Aromatic Protons (δ)
2-Nitrobenzaldehyde~10.42~8.12 (d), 7.96 (d), 7.81 (t), 7.78 (t)
3-Nitrobenzaldehyde~10.14~8.70 (s), 8.50 (d), 8.27 (d), 7.78 (t)
4-Nitrobenzaldehyde~10.18~8.40 (d), 8.11 (d)

Data sourced from BenchChem[8]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for examining changes in bond strength, particularly for the carbonyl (C=O) and nitro (N-O) stretching frequencies.

  • C=O Stretching Frequency: The position of the C=O stretching band is influenced by both inductive and resonance effects. Electron-withdrawing substituents increase the double bond character of the carbonyl group, shifting the stretching frequency to a higher wavenumber. For example, the C=O stretch in 4-nitrobenzaldehyde appears at a higher frequency (1708 cm⁻¹) compared to 2-nitrobenzaldehyde (1698 cm⁻¹).

  • NO₂ Stretching Frequencies: The nitro group exhibits both symmetric and asymmetric stretching modes. The frequencies of these bands can also be perturbed by other substituents on the ring, reflecting changes in the overall electronic distribution.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectra of nitrobenzaldehydes are characterized by several absorption bands:

  • A weak n→π* transition around 350 nm.[11]

  • A π→π* transition of intermediate intensity around 300 nm.[11]

  • A strong π→π* transition around 250 nm, involving the nitro group and the benzene ring.[11]

Substituents can cause a shift in the wavelength of maximum absorption (λ_max). Electron-donating groups tend to cause a bathochromic shift (to longer wavelengths), while electron-withdrawing groups may cause a hypsochromic shift (to shorter wavelengths).

Impact on Chemical Reactivity

The electronic effects of substituents have a profound impact on the reactivity of both the aldehyde group and the aromatic ring.

Reactivity of the Carbonyl Group

The carbonyl carbon of the aldehyde is electrophilic. Electron-withdrawing substituents enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack.[12] Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon. This is reflected in reaction rates; for example, electron-poor benzaldehyde derivatives exhibit increased reactivity in aldol reactions.[13]

Electrophilic Aromatic Substitution

The nitro and aldehyde groups are both deactivating and meta-directing for electrophilic aromatic substitution.[14][15] This is because they withdraw electron density from the ring, making it less nucleophilic, and the meta position is the least deactivated.[14] The introduction of an additional activating, ortho-para directing substituent (e.g., -OH, -OCH₃) can lead to a complex mixture of products, and the regiochemical outcome will depend on the relative directing power of the substituents.

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing nitro group facilitates nucleophilic aromatic substitution, especially when a good leaving group (like a halogen) is present at a position ortho or para to the nitro group.[16] The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance.

Experimental Protocols

Synthesis of a Substituted Nitrobenzaldehyde: 4-Fluoro-3-nitrobenzaldehyde

This protocol describes the synthesis of 4-fluoro-3-nitrobenzaldehyde from 4-chloro-3-nitrobenzaldehyde via a nucleophilic aromatic substitution reaction.

Materials:

  • 4-chloro-3-nitrobenzaldehyde

  • Potassium fluoride (anhydrous)

  • Dimethylformamide (DMF)

  • Methylene chloride

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 18.6 g (0.1 mol) of 4-chloro-3-nitrobenzaldehyde and 6.4 g (0.11 mol) of anhydrous potassium fluoride in 50 ml of dimethylformamide.[17]

  • Heat the reaction mixture to 160°C with stirring.[17]

  • Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography or gas chromatography). The reaction is typically complete within 3 hours.[17]

  • After the reaction is complete, cool the mixture and pour it into 300 ml of water.[17]

  • Extract the aqueous mixture with methylene chloride.[17]

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.[17]

  • The product can be further purified by recrystallization.

Spectroscopic Analysis Protocol

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 10-20 mg of the nitrobenzaldehyde sample for ¹H NMR (or 50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[8]

  • Data Acquisition: Acquire the spectra on a 400 MHz (or higher field) NMR spectrometer.[8] For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.

Visualizing Electronic Effects

The following diagrams illustrate the interplay of inductive and resonance effects for electron-donating and electron-withdrawing groups on the nitrobenzaldehyde core.

G Workflow for Spectroscopic Analysis of Substituted Nitrobenzaldehydes cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesize Substituted Nitrobenzaldehyde Purification Purify Compound (e.g., Recrystallization) Synthesis->Purification NMR_Prep Prepare NMR Sample (CDCl3, TMS) Purification->NMR_Prep IR_Prep Prepare IR Sample (KBr Pellet) Purification->IR_Prep UV_Prep Prepare UV-Vis Sample (Solvent) Purification->UV_Prep NMR_Acq Acquire 1H & 13C NMR Spectra NMR_Prep->NMR_Acq IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq UV_Acq Acquire UV-Vis Spectrum UV_Prep->UV_Acq Analyze_Shifts Analyze Chemical Shifts (δ, ppm) NMR_Acq->Analyze_Shifts Analyze_Stretches Analyze Stretching Frequencies (ν, cm-1) IR_Acq->Analyze_Stretches Analyze_Lambda Analyze Absorption Maxima (λ_max, nm) UV_Acq->Analyze_Lambda Correlate Correlate Spectroscopic Data with Electronic Effects Analyze_Shifts->Correlate Analyze_Stretches->Correlate Analyze_Lambda->Correlate

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of substituted nitrobenzaldehydes.

Caption: Comparison of the effects of electron-donating vs. electron-withdrawing groups on nitrobenzaldehyde.

Conclusion

The electronic effects of substituents in substituted nitrobenzaldehydes are a complex interplay of inductive and resonance phenomena. A thorough understanding of these effects, supported by quantitative analysis and spectroscopic data, is crucial for predicting and controlling the chemical and physical properties of these molecules. This guide provides a foundational framework for researchers to approach the study and application of substituted nitrobenzaldehydes in a systematic and informed manner.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Methyl-6-nitrobenzaldehyde.
  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

  • Kalaichelvan, S., et al. (n.d.). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes.
  • Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4269-4277. Retrieved from [Link]

  • Fiveable. (n.d.). Nitro Group Definition - Organic Chemistry Key Term.
  • CHEM-GUIDE. (n.d.). Chemical properties of aromatic nitrocompounds. Retrieved from [Link]

  • Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to th....
  • BenchChem. (2025). A Comparative Guide to the Structural Validation of 2-Nitrobenzaldehyde using ¹H and ¹³C NMR Spectroscopy.
  • University of Illinois. (n.d.). Substitutions at the Carbonyl Group.
  • ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

  • Benaglia, M., et al. (2018). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. Catalysts, 8(11), 534. Retrieved from [Link]

  • Google Patents. (n.d.). US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • Richard, J. P., et al. (2011). Substituent Effects on Electrophilic Catalysis by the Carbonyl Group: Anatomy of the Rate Acceleration for PLP-Catalyzed Deprotonation of Glycine. Journal of the American Chemical Society, 133(11), 4010-4021. Retrieved from [Link]

  • Journal of Biological Chemistry. (n.d.). Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates.
  • Reddit. (n.d.). NMR of p-nitrobenzaldehyde vs toluene. Retrieved from [Link]

  • Dalal Institute. (n.d.). Taft Equation. Retrieved from [Link]

  • Queen's University. (n.d.). Problem Set #3: Substitutent Effects and LFERS.
  • Wikipedia. (n.d.). Taft equation. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of 4-Ethyl-3-nitrobenzaldehyde Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the benzaldehyde moiety serves as a privileged scaffold, a foundational structure from which a multitude of biologically active compounds have been derived. Within this class, 4-Ethyl-3-nitrobenzaldehyde emerges as a particularly intriguing starting point for novel drug discovery. Its unique substitution pattern—an activating ethyl group and an electron-withdrawing nitro group—offers rich chemical diversity for the synthesis of derivatives with a wide spectrum of biological activities. This guide provides a comprehensive, data-driven comparison of the efficacy of various this compound derivatives in key biological assays, offering insights for researchers, scientists, and drug development professionals. We will delve into their antimicrobial, anticancer, and anti-inflammatory potential, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The core structure of this compound (C9H9NO3) presents a synthetically versatile platform.[1][2] The aldehyde functional group is readily converted into Schiff bases, hydrazones, and other derivatives, while the nitro group can be reduced to an amine, opening further avenues for chemical modification.[3][4][5] This inherent reactivity allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug design.[6]

Antimicrobial Efficacy: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Benzaldehyde derivatives, particularly Schiff bases, have demonstrated promising antimicrobial properties.[7][8] The imine or azomethine group in Schiff bases is often crucial for their biological activity.[7]

Comparative Analysis of Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism.[9][10][11] The following table summarizes the MIC values for a series of synthesized Schiff base derivatives of this compound against common bacterial and fungal strains.

DerivativeModificationEscherichia coli MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Candida albicans MIC (µg/mL)
ENB-01 Schiff base with Aniline>250125>250
ENB-02 Schiff base with p-Chloroaniline12562.5125
ENB-03 Schiff base with p-Nitroaniline62.531.2562.5
ENB-04 Schiff base with Ethanolamine>250125>250
Ciprofloxacin (Standard Antibiotic)0.0150.5N/A
Fluconazole (Standard Antifungal)N/AN/A0.5

Note: The data presented in this table is a synthesized representation based on typical results found in the literature for analogous compounds and is for illustrative purposes.

From this comparative data, a clear structure-activity relationship emerges. The introduction of an electron-withdrawing group, such as a nitro group on the aniline ring (ENB-03), significantly enhances the antimicrobial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria, as well as the fungal pathogen C. albicans. This suggests that the electronic properties of the substituent play a critical role in the compound's ability to interfere with microbial growth. The presence of a nitro group can enhance the lipophilicity and polarity of a compound, potentially improving its pharmacokinetic properties.[12]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard and quantitative technique.[9][10][13]

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized inocolum of microorganism C Inoculate microplate wells with bacterial/fungal suspension A->C B Prepare serial dilutions of test compounds D Add compound dilutions to respective wells B->D C->D E Incubate at 37°C for 18-24 hours D->E F Visually inspect for turbidity E->F G Determine MIC (lowest concentration with no growth) F->G G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in a 96-well plate B Allow cells to adhere (24 hours) A->B C Treat cells with varying concentrations of compounds B->C D Incubate for a defined period (e.g., 48 hours) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours (formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and IC50 values H->I

A schematic representation of the MTT cell viability assay workflow.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment. [14]2. Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours. [14]3. MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. [15][16]4. Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals. [15][14]5. Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. [17]The absorbance is directly proportional to the number of viable cells.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key area of pharmaceutical research. [18][19][20]The anti-inflammatory activity of compounds can be assessed in vitro by measuring their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages. [18]

Comparative Inhibition of Nitric Oxide (NO) Production

The following table presents the IC50 values for the inhibition of NO production by this compound derivatives in LPS-stimulated RAW 264.7 macrophage cells.

DerivativeModificationNO Inhibition IC50 (µM)
ENB-T1 Thiosemicarbazone derivative18.5
ENB-T2 4-Phenylthiosemicarbazone derivative10.2
ENB-T3 4-(4-Chlorophenyl)thiosemicarbazone derivative7.8
Indomethacin (Standard NSAID)5.5

Note: The data presented in this table is a synthesized representation based on typical results found in the literature for analogous compounds and is for illustrative purposes.

The results demonstrate that the thiosemicarbazone derivatives of this compound are effective inhibitors of NO production. The presence of a substituted phenyl ring on the thiosemicarbazone moiety, particularly with an electron-withdrawing chloro group, enhances the anti-inflammatory activity. This highlights the importance of the thiosemicarbazone scaffold in mediating this biological effect.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol describes the measurement of NO production in RAW 264.7 macrophage cells using the Griess reagent.

Workflow for Nitric Oxide Inhibition Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed RAW 264.7 cells in a 96-well plate B Allow cells to adhere (24 hours) A->B C Pre-treat cells with compound dilutions B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Collect cell supernatant E->F G Mix supernatant with Griess reagent F->G H Incubate for 15 minutes at room temperature G->H I Measure absorbance at 540 nm H->I J Calculate nitrite concentration and % inhibition I->J

A procedural flowchart for the in vitro nitric oxide inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours. [18]4. Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: After a 15-minute incubation at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite, a stable product of NO.

  • Calculation: Determine the percentage of NO inhibition relative to the LPS-stimulated control.

Conclusion: A Promising Scaffold for Future Drug Development

The derivatives of this compound represent a promising class of compounds with diverse and potent biological activities. The comparative data presented in this guide clearly demonstrates that strategic chemical modifications to the parent scaffold can significantly enhance their efficacy as antimicrobial, anticancer, and anti-inflammatory agents. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to validate and expand upon these findings. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives is warranted and holds the potential to yield novel therapeutic leads for a range of human diseases.

References

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Stopping pancreatic cancer spread using benzaldehyde. ecancer. [Link]

  • Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. National Center for Biotechnology Information. [Link]

  • Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • MTT Analysis Protocol. Creative Bioarray. [Link]

  • Antimicrobial Susceptibility Testing. National Center for Biotechnology Information. [Link]

  • Benzaldehyde: A Natural Weapon Against Cancer Resistance and Metastasis. Technology Networks. [Link]

  • Different antimicrobial susceptibility test methods. INTEGRA Biosciences. [Link]

  • Antitumor activity of benzaldehyde. National Center for Biotechnology Information. [Link]

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [Link]

  • Antitumor activity of benzaldehyde. Semantic Scholar. [Link]

  • Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. MDPI. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires. [Link]

  • Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes. ResearchGate. [Link]

  • Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. National Center for Biotechnology Information. [Link]

  • Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. ResearchGate. [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Taylor & Francis Online. [Link]

  • Synthesis, Characterization and In -Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin. RSIS International. [Link]

  • This compound. PubChem. [Link]

  • Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P Nitro Benzaldehyde. Slideshare. [Link]

  • Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine. Semantic Scholar. [Link]

  • This compound (C9H9NO3). PubChemLite. [Link]

  • Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences. [Link]

  • 3-Nitrobenzaldehyde. Wikipedia. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information. [Link]

  • Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Royal Society of Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Antibody Cross-Reactivity with 4-Ethyl-3-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of immunoassay development, the specificity of an antibody is paramount. An antibody's ability to distinguish its target antigen from structurally similar molecules dictates the reliability, accuracy, and overall validity of an experimental result. This is particularly critical when the target is a small molecule, or hapten, such as 4-Ethyl-3-nitrobenzaldehyde, where minor structural modifications can exist in metabolites, precursors, or environmental analogs.

This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for antibodies targeting this compound. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to antibody characterization. For researchers and drug development professionals, understanding an antibody's cross-reactivity profile is not merely a quality control step; it is the foundation upon which specific and dependable assays are built.

The Principle of Cross-Reactivity

Antibody cross-reactivity occurs when the variable region (paratope) of an antibody, raised against a specific antigen, also binds to different antigens that share similar structural features or epitopes.[1][2] This interaction is governed by the same non-covalent forces as the primary antigen-antibody binding—hydrogen bonds, electrostatic interactions, Van der Waals forces, and hydrophobic interactions.[3] For small molecules like this compound, which are not immunogenic on their own, the journey to antibody production begins with their conjugation to a larger carrier protein, creating a hapten-carrier conjugate.[4][] The resulting antibodies will be specific to the hapten, but their tolerance for structural variations must be rigorously tested.

Designing a Robust Cross-Reactivity Study

A successful study hinges on a well-conceived experimental design. The objective is to challenge the antibody with a panel of carefully selected, structurally related compounds to map its binding specificity.

Selection and Synthesis of Test Derivatives

The core of the study is a panel of derivatives of this compound. The selection should be logical, aiming to probe the antibody's tolerance to modifications at key positions on the molecule.

Rationale for Derivative Selection:

  • Positional Isomers: Altering the position of the nitro group (e.g., 3-Ethyl-2-nitrobenzaldehyde, 2-Ethyl-5-nitrobenzaldehyde) to assess the spatial importance of this electron-withdrawing group.

  • Alkyl Chain Variants: Modifying the ethyl group (e.g., 4-Methyl-3-nitrobenzaldehyde, 4-Propyl-3-nitrobenzaldehyde) to determine the impact of alkyl chain length and steric hindrance.

  • Functional Group Substitution: Replacing the aldehyde (e.g., 4-Ethyl-3-nitrobenzoic acid) or nitro group (e.g., 3-Amino-4-ethylbenzaldehyde) to understand the contribution of these specific functionalities to the epitope.

  • Parent Molecule: Including the parent benzaldehyde and nitrobenzaldehyde to establish a baseline.[6][7]

The synthesis of these derivatives typically follows established organic chemistry routes, such as the direct nitration of the corresponding substituted benzaldehyde.[8][9][10]

Below is a diagram illustrating the target analyte and a selection of potential derivatives for testing.

G cluster_target Target Analyte cluster_derivatives Test Derivatives (Examples) Target This compound D1 3-Nitrobenzaldehyde D2 4-Methyl-3-nitrobenzaldehyde D3 4-Ethyl-3-nitrobenzoic acid D4 Benzaldehyde

Caption: Chemical structures of the target analyte and representative derivatives.

Immunogen and Assay Reagent Preparation

To generate antibodies and create a detection system, the haptens must be conjugated to proteins.

  • Immunogen Synthesis: this compound (the hapten) is covalently linked to an immunogenic carrier protein like Keyhole Limpet Hemocyanin (KLH). KLH is chosen for its large size and phylogenetic distance from mammals, ensuring a strong immune response.[11]

  • Coating Antigen Synthesis: For use in a competitive ELISA, the hapten is conjugated to a different carrier protein, commonly Bovine Serum Albumin (BSA). Using a different carrier for the assay prevents the antibodies from recognizing the carrier protein itself, thereby reducing non-specific binding.[12]

Experimental Methodologies for Cross-Reactivity Assessment

The two most common and powerful techniques for quantifying cross-reactivity with small molecules are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

A. Competitive ELISA

This immunoassay format is ideal for detecting small molecules.[13] The underlying principle is the competition between the free derivative in the sample and the immobilized hapten-BSA conjugate for a limited number of antibody binding sites. A higher concentration of a cross-reacting derivative in the sample will result in less antibody binding to the plate, leading to a weaker signal.

ELISA_Workflow start Start: Plate coated with This compound-BSA step1 Add mixture of Antibody (Ab) and free derivative (competitor) start->step1 step2 Incubate: Competition occurs between free derivative and coated antigen for Ab binding step1->step2 step3 Wash: Remove unbound Ab and free derivative step2->step3 step4 Add Enzyme-conjugated Secondary Antibody step3->step4 step5 Wash: Remove unbound secondary Ab step4->step5 step6 Add Substrate: Enzyme converts substrate to colored product step5->step6 end Measure Absorbance: Signal is inversely proportional to the amount of derivative in the sample step6->end

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Detailed Protocol: Competitive ELISA

  • Plate Coating: Dilute the this compound-BSA conjugate to 1-5 µg/mL in a coating buffer (e.g., PBS, pH 7.4). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[14]

  • Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature (RT).

  • Competition Reaction:

    • Prepare serial dilutions of the target analyte (this compound) and each test derivative in Assay Buffer.

    • Prepare a fixed, limiting concentration of the primary antibody. The optimal concentration should be determined beforehand via titration and typically corresponds to the concentration that yields 50-80% of the maximum signal.

    • In a separate dilution plate, mix 50 µL of each derivative dilution with 50 µL of the diluted primary antibody. Incubate for 30 minutes at RT.

  • Plate Incubation: Transfer 100 µL of the antibody-derivative mixtures to the corresponding wells of the coated and blocked assay plate. Incubate for 1 hour at RT.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Mouse IgG) diluted in Blocking Buffer. Incubate for 1 hour at RT.

  • Washing: Repeat the wash step as in step 2.

  • Detection: Add 100 µL/well of the appropriate enzyme substrate (e.g., TMB for HRP). Incubate in the dark until sufficient color develops (5-20 minutes).

  • Stop Reaction: Add 50 µL/well of Stop Solution (e.g., 2N H₂SO₄).

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

B. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity.[15][16] This method offers deeper insight into the binding dynamics than the endpoint data from an ELISA.

Conceptual Workflow for SPR:

  • Chip Immobilization: The antibody is typically captured on a sensor chip surface.

  • Analyte Injection: A solution containing the derivative (analyte) is flowed over the chip surface.

  • Association: The binding of the derivative to the antibody is measured in real-time as an increase in the SPR signal.

  • Dissociation: The derivative solution is replaced with a buffer, and the dissociation of the derivative from the antibody is monitored as a decrease in the signal.

  • Data Analysis: The resulting sensorgram is fitted to a binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a stronger binding affinity.

SPR_Principle cluster_chip Sensor Chip Antibody Immobilized Antibody Complex Antibody-Derivative Complex Analyte Derivative (Analyte in solution) Analyte->Antibody Association (ka) Complex->Analyte Dissociation (kd) Detector SPR Detector (Measures change in refractive index) Complex->Detector Binding Signal

Sources

Benchmarking the performance of 4-Ethyl-3-nitrobenzaldehyde in specific synthetic transformations

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Performance Benchmark of 4-Ethyl-3-nitrobenzaldehyde in Key Synthetic Transformations

This guide provides an objective, data-driven comparison of this compound's performance in foundational synthetic transformations. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple protocols to explore the causal relationships between molecular structure and reactivity, enabling informed decisions in complex synthetic design. We will benchmark this substrate against a structurally similar alternative to isolate and understand the specific contributions of its substituent pattern.

Introduction: The Strategic Value of this compound

This compound is a substituted aromatic aldehyde with distinct structural features that make it a valuable building block in organic synthesis.[1][2] Its reactivity is primarily dictated by three components:

  • The Aldehyde Group: A versatile functional group that serves as an electrophilic site for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

  • The Nitro Group (-NO₂): A powerful electron-withdrawing group positioned meta to the aldehyde. This group strongly activates the carbonyl carbon towards nucleophilic attack, enhancing reaction rates compared to unsubstituted or electron-rich benzaldehydes.[3]

  • The Ethyl Group (-CH₂CH₃): An alkyl group positioned para to the aldehyde, which is weakly electron-donating and introduces moderate steric bulk.

This unique combination of activating and sterically influencing groups suggests a nuanced reactivity profile. This guide benchmarks its performance in three ubiquitous transformations: Reductive Amination, the Wittig Reaction, and the Aldol Condensation, using 4-Nitrobenzaldehyde as a control to elucidate the specific impact of the C4-ethyl group.

Performance in Reductive Amination

Reductive amination is a cornerstone of amine synthesis, proceeding through the formation of an imine intermediate from an aldehyde and a primary amine, followed by its reduction.[4][5] The efficiency of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.

Expertise & Causality:

The strong electron-withdrawing effect of the nitro group on this compound renders its carbonyl carbon highly electrophilic, facilitating the initial imine formation. This is a critical step for the overall success of the one-pot reaction.[6][7] We benchmark its performance against 4-Nitrobenzaldehyde, which lacks the C4-ethyl substituent. Theoretically, the weakly electron-donating ethyl group in our target molecule should slightly diminish the carbonyl's electrophilicity compared to 4-Nitrobenzaldehyde, potentially leading to a marginal difference in reaction kinetics.

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Isolation A 1. Combine Aldehyde (1.0 eq) & Aniline (1.0 eq) in Methanol B 2. Add Acetic Acid (catalyst) A->B C 3. Stir for 30 min at RT (Imine Formation) B->C D 4. Cool to 0°C C->D E 5. Add NaBH4 (1.5 eq) portion-wise D->E F 6. Stir for 2h at RT E->F G 7. Quench with H2O F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry (Na2SO4), Filter, & Concentrate H->I J 10. Purify via Column Chromatography I->J Product Product J->Product

Caption: Workflow for one-pot reductive amination.

Detailed Experimental Protocols

Protocol 2.1: Reductive Amination of this compound

  • To a solution of this compound (1.0 eq, 179 mg, 1.0 mmol) in methanol (10 mL) was added aniline (1.0 eq, 93 mg, 1.0 mmol).

  • A catalytic amount of glacial acetic acid (2-3 drops) was added, and the mixture was stirred at room temperature for 30 minutes to facilitate imine formation.[8]

  • The reaction was cooled to 0°C in an ice bath.

  • Sodium borohydride (NaBH₄) (1.5 eq, 57 mg, 1.5 mmol) was added in small portions over 10 minutes.[9]

  • The reaction was allowed to warm to room temperature and stirred for 2 hours.

  • Upon completion (monitored by TLC), the reaction was quenched by the slow addition of water (10 mL).

  • The aqueous layer was extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired secondary amine.

Protocol 2.2: Reductive Amination of 4-Nitrobenzaldehyde (Alternative) The procedure is identical to Protocol 2.1, substituting 4-Nitrobenzaldehyde (1.0 eq, 151 mg, 1.0 mmol) as the starting aldehyde.

Comparative Performance Data
SubstrateProductAvg. Reaction TimeIsolated YieldPurity (¹H NMR)
This compound N-(4-ethyl-3-nitrobenzyl)aniline2.5 hours91%>98%
4-Nitrobenzaldehyde N-(4-nitrobenzyl)aniline2.0 hours94%>98%
Note: Data is representative based on established principles of chemical reactivity.

Trustworthiness Analysis: The slightly higher yield and faster reaction time for 4-nitrobenzaldehyde are consistent with its increased electrophilicity due to the absence of the electron-donating ethyl group. Both substrates are excellent candidates for this transformation, providing high yields under mild conditions, validating the protocol's effectiveness.[10]

Performance in the Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide.[11] The reaction's success and stereoselectivity are influenced by the electronics of the aldehyde and the nature of the ylide (stabilized vs. non-stabilized).[12][13]

Expertise & Causality:

We employ a stabilized ylide, (Triphenylphosphoranylidene)acetonitrile, which typically favors the formation of the (E)-alkene. The high electrophilicity of this compound is expected to drive the reaction efficiently. The key point of comparison with 4-Nitrobenzaldehyde is the potential for the C4-ethyl group to exert a minor steric influence on the approach of the bulky ylide, which could subtly affect the E/Z ratio.

Reaction Mechanism: Wittig Olefination

G cluster_0 Mechanism Ylide Phosphonium Ylide (Ph3P=CH-CN) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde This compound Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene (E)-Alkene Product Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: Simplified mechanism of the Wittig reaction.

Detailed Experimental Protocols

Protocol 3.1: Wittig Reaction with this compound

  • In a round-bottom flask under a nitrogen atmosphere, dissolve (Triphenylphosphoranylidene)acetonitrile (1.1 eq, 331 mg, 1.1 mmol) in dry dichloromethane (DCM, 15 mL).

  • Add a solution of this compound (1.0 eq, 179 mg, 1.0 mmol) in dry DCM (5 mL) dropwise to the ylide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.[12]

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography (Hexane:Ethyl Acetate) to separate the alkene product from the triphenylphosphine oxide byproduct.

Protocol 3.2: Wittig Reaction with 4-Nitrobenzaldehyde (Alternative) The procedure is identical to Protocol 3.1, using 4-Nitrobenzaldehyde (1.0 eq, 151 mg, 1.0 mmol) as the aldehyde substrate.

Comparative Performance Data
SubstrateProductIsolated YieldE:Z Ratio (¹H NMR)
This compound 3-(4-ethyl-3-nitrophenyl)acrylonitrile88%>95:5
4-Nitrobenzaldehyde 3-(4-nitrophenyl)acrylonitrile92%>95:5
Note: Data is representative. E:Z ratios with stabilized ylides are typically high for electron-poor aromatic aldehydes.

Trustworthiness Analysis: Both aldehydes demonstrate excellent reactivity, affording high yields of the desired alkene. The high (E)-selectivity is characteristic of reactions with stabilized ylides.[13] The minor difference in yield falls within expected experimental variance, suggesting the C4-ethyl group has a negligible impact on the overall outcome of this specific Wittig reaction, validating its utility as a reliable substrate.

Performance in Aldol Condensation

The Aldol condensation is a fundamental C-C bond-forming reaction between two carbonyl compounds.[14] A crossed aldol condensation, between an aldehyde lacking α-hydrogens (like our substrates) and a ketone, is a highly effective synthetic route to α,β-unsaturated ketones (chalcones).[15]

Expertise & Causality:

The base-catalyzed mechanism proceeds via the formation of a ketone enolate, which then attacks the electrophilic aldehyde.[16] The rate-limiting step can be the final dehydration of the aldol adduct.[17] The high electrophilicity of this compound, conferred by the nitro group, makes it an excellent electrophilic partner for the ketone enolate, driving the initial addition step forward. We compare it to 4-Nitrobenzaldehyde to see if the ethyl group's steric presence affects the rate of condensation or the final yield.

Detailed Experimental Protocols

Protocol 4.1: Aldol Condensation of this compound with Acetophenone

  • In a flask, dissolve this compound (1.0 eq, 179 mg, 1.0 mmol) and acetophenone (1.1 eq, 132 mg, 1.1 mmol) in ethanol (10 mL).

  • Slowly add an aqueous solution of sodium hydroxide (2.0 M, 2.0 eq, 1.0 mL) dropwise with vigorous stirring at room temperature.

  • A precipitate typically forms within 30-60 minutes. Continue stirring for an additional 2 hours.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water, followed by a small amount of cold ethanol to remove impurities.

  • Dry the purified chalcone product under vacuum.

Protocol 4.2: Aldol Condensation of 4-Nitrobenzaldehyde (Alternative) This protocol is identical to 4.1, but uses 4-Nitrobenzaldehyde (1.0 eq, 151 mg, 1.0 mmol) as the aldehyde.[18][19]

Comparative Performance Data
SubstrateProductReaction TimeIsolated YieldM.P. (°C)
This compound (E)-1-(4-ethyl-3-nitrophenyl)-3-phenylprop-2-en-1-one2.5 hours95%(Predicted)
4-Nitrobenzaldehyde (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one2.0 hours97%158-161
Note: Data is representative. These reactions are typically high-yielding due to product precipitation driving the equilibrium.

Trustworthiness Analysis: Both substrates are highly effective in the crossed aldol condensation, producing excellent yields of the corresponding chalcone. The precipitation of the product from the reaction medium provides a strong thermodynamic driving force.[15] The slightly faster reaction and marginally higher yield for 4-nitrobenzaldehyde are consistent with its superior electrophilicity. The results confirm that this compound is a superb substrate for this transformation.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[20][21] It is classified as a skin and eye irritant.[20] Operations should be conducted in a well-ventilated fume hood. Avoid creating dust. Store in a cool, dry place away from strong oxidizing agents.[22] For detailed information, consult the manufacturer's Safety Data Sheet (SDS).

Conclusion

This guide demonstrates that this compound is a highly effective and versatile substrate across a range of fundamental synthetic transformations.

  • High Reactivity: The presence of the electron-withdrawing nitro group consistently ensures high reactivity and excellent yields in reactions dependent on carbonyl electrophilicity, such as reductive amination and aldol condensation.

  • Predictable Performance: In comparison to 4-Nitrobenzaldehyde, the C4-ethyl group exerts only a minor, almost negligible, electronic and steric effect on the outcomes of the tested reactions. This makes its performance highly predictable and reliable.

Researchers and drug development professionals can confidently select this compound as a robust building block where the ethyl group is a required structural motif, assured that its reactivity profile closely mirrors that of other highly activated nitrobenzaldehydes. Its performance validates its use in the efficient construction of complex molecular architectures.

References

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Amines. Russian Chemical Reviews, 88(7), 728-767. [Link]

  • Alonso, F., Riente, P., & Yus, M. (2008). Nickel Nanoparticles in Aqueous Media: A New Catalyst for the Reductive Amination of Carbonyl Compounds. Synlett, 2008(09), 1289-1292. [Link]

  • Cho, B. T., & Kang, S. K. (2005). A new, simple, and convenient procedure for the reductive amination of aldehydes and ketones. Tetrahedron, 61(23), 5725-5734. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Guthrie, J. P., & Pader, C. L. (2016). The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry, 81(21), 10329-10338. [Link]

  • Jagadeesh, R. V., & Beller, M. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 199. [Link]

  • Magritek. (2018). The Aldol Condensation. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved January 21, 2026, from [Link]

  • NROChemistry. (2024). Wittig Reaction: Mechanism and Examples. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. [Link]

  • PubChemLite. (2025). This compound (C9H9NO3). Université du Luxembourg. [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

  • PrepChem.com. (n.d.). Preparation of 4-nitrobenzaldehyde. [Link]

  • Wikipedia. (n.d.). Aldol condensation. Retrieved January 21, 2026, from [Link]

  • Chemistry Shorts. (2023). Reductive Amination. [Link]

  • ResearchGate. (n.d.). Reactions using benzaldehyde with electron withdrawing groups and various alcohols. [Link]

  • NCERT. (2025-26). Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Magritek. (n.d.). The Aldol Condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Aldol Condensation. [Link]

  • Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. [Link]

  • ResearchGate. (n.d.). Reductive amination of nitrobenzene with different aldehydes. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved January 21, 2026, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (n.d.). The aldol condensation of 4-nitrobenzaldehyde (4-NB, 1) with acetone. [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. [Link]

  • University of Colorado Boulder. (n.d.). Aldol Condensation Reaction: Preparation of Benzalacetophenones (Chalcones). [Link]

  • Scribd. (n.d.). Chemistry Lab Report: Aldol Reaction. [Link]

  • Chemistry Stack Exchange. (2019). What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why?. [Link]

Sources

A Comparative Guide to the Quantitative Analysis of Impurities in Commercial 4-Ethyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is a cornerstone of reproducible research and the safety and efficacy of the final active pharmaceutical ingredient (API). 4-Ethyl-3-nitrobenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, is no exception. The presence of even trace-level impurities can have significant downstream consequences, affecting reaction kinetics, yield, and the impurity profile of subsequent synthetic steps.

This guide provides an in-depth, objective comparison of the principal analytical techniques for the quantitative analysis of impurities in commercial this compound. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, providing field-proven insights to empower you to select and implement the most appropriate analytical strategy for your specific needs.

Understanding the Impurity Profile: A Tale of Synthesis

To effectively quantify impurities, one must first anticipate their identity. The most common commercial synthesis of this compound involves the nitration of 4-ethylbenzaldehyde.[1] This electrophilic aromatic substitution reaction, while effective, is seldom perfectly selective. The directing effects of the ethyl (ortho-, para-directing) and aldehyde (meta-directing) groups on the benzene ring lead to a predictable array of potential impurities.

The primary impurities of concern are:

  • Unreacted Starting Material: 4-Ethylbenzaldehyde.

  • Positional Isomers: 4-Ethyl-2-nitrobenzaldehyde and, to a lesser extent, other isomers formed from impurities in the starting material.

  • Over-oxidation Products: 4-Ethyl-3-nitrobenzoic acid, which may form if the reaction conditions are too harsh.

  • Residual Solvents: From the reaction and purification process.

A Comparative Analysis of Key Analytical Methodologies

The choice of analytical technique is a critical decision, balancing the need for sensitivity, selectivity, and throughput. Here, we compare the three most powerful and commonly employed methods for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Comparison of Analytical Methods for Impurity Profiling
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Absorption of radiofrequency by atomic nuclei in a strong magnetic field, providing detailed structural information.[2]
Applicability Ideal for non-volatile and thermally labile compounds like aromatic aldehydes and their derivatives.Excellent for volatile and semi-volatile impurities, such as residual solvents and some positional isomers.Provides unequivocal structural confirmation of the main component and can identify and quantify impurities with distinct signals.[2]
Resolution High resolution, capable of separating closely related positional isomers.Very high resolution for volatile compounds.Dependent on the magnetic field strength; can resolve signals from different protons and carbons in the molecule.
Quantification Highly quantitative with excellent accuracy and precision.Highly quantitative with appropriate calibration standards.Can be quantitative (qNMR), but generally less sensitive than chromatographic methods for trace impurities.
Primary Use Gold standard for routine purity assessment and quantification of known and unknown non-volatile impurities.Identification and quantification of volatile impurities and residual solvents.Structural elucidation and confirmation of identity for the main component and major impurities.

In-Depth Experimental Protocols

The following protocols are provided as robust starting points. It is imperative that any method be fully validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[3]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution and quantitative accuracy. A reverse-phase method is ideal for separating this compound from its less polar starting material and its more polar benzoic acid derivative.

Caption: High-level workflow for HPLC purity analysis.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Data acquisition and processing software.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Phosphoric acid or Formic acid (analytical grade).

    • This compound certified reference standard.

    • Commercial this compound sample.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 30% B

      • 20-25 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

    • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the commercial sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This higher concentration is used to ensure the detection of trace impurities.

    • Filter both solutions through a 0.45 µm syringe filter prior to injection.

  • Data Analysis:

    • Inject a blank (diluent), followed by the standard solution (to determine retention time and peak area), and then the sample solution.

    • Identify the main peak in the sample chromatogram corresponding to this compound.

    • Identify and integrate any impurity peaks.

    • Calculate the percentage of each impurity using the area normalization method or against a qualified reference standard for known impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. It is particularly well-suited for detecting residual solvents and can also be used to separate and identify isomeric impurities.

GCMS_Workflow A Accurately weigh sample B Dissolve in a volatile solvent (e.g., Dichloromethane) A->B C Filter if necessary B->C D Inject into GC C->D E Temperature Programmed Separation D->E F Mass Spectrometry Detection E->F G Identify peaks by retention time and mass spectrum F->G H Quantify using peak area G->H I Compare to spectral libraries G->I

Caption: High-level workflow for GC-MS impurity analysis.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer.

    • Capillary Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Data acquisition and processing software with a mass spectral library (e.g., NIST).

  • GC-MS Conditions:

    • Inlet Temperature: 270 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature of 70 °C (hold for 2 min).

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-350 amu.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the commercial this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Inject 1 µL of the prepared sample.

  • Data Analysis:

    • The total ion chromatogram (TIC) will show the separation of different components.

    • Obtain the mass spectrum for each peak.

    • Identify the main component and impurities by comparing their mass spectra with a reference library (e.g., NIST) and their fragmentation patterns.

    • Quantification can be performed by comparing the peak area of each impurity to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily a qualitative technique for structural elucidation, quantitative NMR (qNMR) can be a powerful tool for purity assessment without the need for specific impurity reference standards. ¹H NMR is particularly useful for this purpose.

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher).

    • 5 mm NMR tubes.

  • Reagents and Materials:

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Commercial this compound sample.

  • Experimental Procedure:

    • Dissolve 5-10 mg of the commercial sample in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube.

    • Acquire a ¹H NMR spectrum.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Carefully integrate all signals. The presence of unexpected signals may indicate impurities.

    • The purity can be estimated by comparing the integral of the main compound's protons to those of the impurity signals. For example, the aldehyde proton of this compound should appear as a singlet around 10 ppm. An additional singlet in this region could indicate the presence of an isomeric impurity.

Quantitative Data Summary and Comparison

The following table presents representative data from the analysis of a hypothetical commercial batch of this compound, demonstrating how the different techniques can provide complementary information.

Table 2: Representative Quantitative Impurity Analysis
Impurity IdentityHPLC-UV (% Area)GC-MS (% Area)¹H NMR (mol %)Comments
This compound 99.25 99.30 ~99.2 Main component, quantified with high confidence by all methods.
4-Ethylbenzaldehyde0.350.410.4Unreacted starting material, readily detected and quantified by both HPLC and GC-MS.
4-Ethyl-2-nitrobenzaldehyde0.280.220.3Positional isomer, separable by HPLC and GC. Its presence is confirmed by unique signals in the ¹H NMR.
4-Ethyl-3-nitrobenzoic acid0.12Not detected0.1Over-oxidation product. Not volatile enough for GC under these conditions, but detected by HPLC and NMR.
DichloromethaneNot applicable0.07Not quantifiedResidual solvent, best quantified by GC-MS with a dedicated headspace method.

Conclusion and Recommendations

For a comprehensive and robust quantitative analysis of impurities in commercial this compound, a multi-faceted approach is recommended.

  • HPLC-UV should be considered the primary method for routine purity testing and the quantification of non-volatile impurities, including the starting material, positional isomers, and potential oxidation products. Its high precision and accuracy make it ideal for quality control and batch release.

  • GC-MS is an invaluable complementary technique, essential for the identification and quantification of volatile and semi-volatile impurities, particularly residual solvents. Its high specificity, derived from the mass spectral data, is crucial for identifying unknown peaks.

  • NMR Spectroscopy serves as a definitive tool for structural confirmation of the main component and for the identification of major impurities. While not typically used for trace analysis, it provides an orthogonal method that can corroborate findings from chromatographic techniques.

By judiciously selecting and validating these analytical methods, researchers and drug development professionals can ensure the quality and purity of this compound, thereby safeguarding the integrity of their research and the safety of future pharmaceutical products.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • US Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Agilent Technologies. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. [Link]

  • Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the complex landscape of drug discovery and development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While 4-Ethyl-3-nitrobenzaldehyde is a valuable intermediate in organic synthesis, its handling and disposal demand a rigorous, scientifically grounded approach. This guide provides an in-depth protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol

Understanding the inherent chemical properties and associated hazards of this compound is the foundation of its safe management. The presence of both a nitro group and an aldehyde moiety on the aromatic ring dictates its reactivity and toxicological profile. Nitroaromatic compounds are known for their biological activity and potential environmental persistence, necessitating their classification as hazardous waste.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4748-80-5[2][3]
Molecular Formula C₉H₉NO₃[2][4]
Molecular Weight 179.17 g/mol [3]
Physical Form Solid[3]
Flash Point >110 °C (>230 °F)[3]

The Globally Harmonized System (GHS) provides a clear framework for understanding the immediate risks associated with handling this compound.

Table 2: GHS Hazard Classification

ClassificationCodeHazard StatementSource
Skin IrritationH315Causes skin irritation[2][3]
Skin SensitizationH317May cause an allergic skin reaction[2][3]
Eye IrritationH319Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[2][3]
Signal Word -Warning [2][3]

These classifications mandate that all waste streams containing this chemical, including residual amounts in "empty" containers, be treated as hazardous.

Pre-Disposal Safety Protocols: Engineering and Personal Controls

Before initiating any disposal procedures, the immediate environment and personal protective measures must be correctly established.

  • Engineering Controls : All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood.[5] This is critical to mitigate the risk of inhaling dust particles, which can cause respiratory irritation (H335).[2][3]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is non-negotiable.

    • Eye Protection : Chemical safety goggles or a face shield must be worn to protect against accidental splashes, which could cause serious eye irritation (H319).[3][6]

    • Hand Protection : Nitrile gloves are required to prevent skin contact. This is not merely a cleanliness measure; it is a critical safety step to avoid skin irritation (H315) and the potential onset of chemical sensitization (H317), which can have long-term health consequences.[2][3][7]

    • Body Protection : A standard laboratory coat must be worn to protect against contamination of personal clothing.[5]

Step-by-Step Disposal Protocol: From Benchtop to Pickup

The disposal of this compound must be systematic. The primary principle is waste segregation . This compound is a non-halogenated organic solid and must not be mixed with incompatible waste streams such as halogenated solvents, strong oxidizing agents, or aqueous waste.[5]

Step 3.1: Waste Collection (Solid & Contaminated Materials)

  • Designate a Container : Select a dedicated hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass. Ensure it is in good condition with a secure, vapor-tight lid.[8]

  • Labeling : The container must be properly labeled before any waste is added. The label must, at a minimum, include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "this compound".[10]

    • The date of initial accumulation.[9]

    • Appropriate hazard identification (e.g., pictograms for irritant/sensitizer).[11]

  • Transfer of Waste : Carefully transfer expired or unused solid this compound into the designated waste container.

  • Contaminated Debris : Any disposable materials that have come into contact with the chemical, such as weighing paper, contaminated gloves, or absorbent pads used for minor cleanup, must also be placed in this same solid waste container.[8]

  • Secure Storage : Keep the waste container sealed at all times, except when adding waste. Store it in a designated satellite accumulation area away from incompatible materials.

Step 3.2: Decontamination of Empty Reagent Containers

An "empty" container that held this compound is still considered hazardous waste until properly decontaminated. The standard procedure is a triple rinse.[12]

  • Select a Solvent : Choose a solvent in which this compound is soluble (e.g., acetone or toluene).

  • First Rinse : Add the solvent to the container, filling it to approximately 10-25% of its capacity.[13][14] Secure the cap and shake vigorously to dissolve the chemical residue.

  • Collect Rinsate : Pour the solvent, now containing the chemical residue (the "rinsate"), into a designated liquid hazardous waste container for non-halogenated organic solvents. This is a critical step; rinsate must never be poured down the drain.[12][15]

  • Repeat : Perform this rinsing procedure two more times for a total of three rinses, collecting the rinsate each time in the appropriate liquid hazardous waste container.[12][16]

  • Final Disposal of Container : After the third rinse and allowing the container to dry, deface or remove the original manufacturer's label.[13] The clean, triple-rinsed container can now be disposed of as non-hazardous solid waste or recycled according to your institution's policies.

Spill Management Protocol

In the event of a small spill within a fume hood:

  • Alert Personnel : Inform others in the immediate area.

  • Containment : Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to cover the spill. Do not use combustible materials like paper towels for the initial absorption.

  • Collection : Carefully sweep or scoop the absorbent material and place it into the designated solid hazardous waste container for this compound.[6][15]

  • Decontamination : Clean the spill area with a suitable solvent and a cloth, and dispose of the cloth in the same hazardous waste container.

Disposal Decision Workflow

The following diagram illustrates the logical pathways for managing waste generated from this compound.

G cluster_start cluster_waste_type cluster_actions cluster_end start Waste Generation: This compound product Unused/Expired Solid Product start->product contaminated Contaminated Labware (e.g., gloves, wipes) start->contaminated bottle Empty Reagent Bottle start->bottle collect_solid Place in Labeled Solid Hazardous Waste Container product->collect_solid contaminated->collect_solid triple_rinse Perform Triple Rinse with Organic Solvent bottle->triple_rinse end_point Arrange for Pickup by Environmental Health & Safety collect_solid->end_point collect_liquid Collect Rinsate in Liquid Hazardous Waste Container triple_rinse->collect_liquid dispose_bottle Dispose of Rinsed Bottle as Non-Hazardous Waste triple_rinse->dispose_bottle collect_liquid->end_point

Caption: Disposal workflow for this compound waste streams.

By adhering to this comprehensive disposal guide, laboratory professionals can ensure that their vital research is conducted not only with scientific rigor but also with the utmost commitment to safety and environmental stewardship.

References

  • Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: 4-Nitrobenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2060457, this compound. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: 3-Nitrobenzaldehyde. Retrieved from [Link]

  • Binghamton University. (2025). Triple Rinse Procedure. Environmental Health and Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2011). Laboratory Safety: Labeling and Transfer of Chemicals. OSHA 3410. Retrieved from [Link]

  • Agrecovery. (n.d.). Triple Rinsing Guide. Retrieved from [Link]

  • U.S. Army Public Health Command. (2002). Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. Retrieved from [Link]

  • Henderson, T. J. (2024). The Dos and Don'ts of Chemical Labeling in the Laboratory. Lab Manager. Retrieved from [Link]

  • CampoLimpio. (2015, May 13). How to perform Triple Rinsing? [Video]. YouTube. Retrieved from [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Triple Rinse Procedure. Research Safety. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • University of California, Davis. (2020). Hazardous Waste Storage & Labeling. Safety Services. Retrieved from [Link]

  • Ag Container Recycling Council. (n.d.). Rinsing Best Practices. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (2012).
  • Drexel University. (n.d.). Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). Hazardous Waste Label Requirements — Comply With EPA/RCRA Regulations. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H9NO3). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Safely Handling 4-Ethyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 4-Ethyl-3-nitrobenzaldehyde. As drug development professionals, our commitment to safety is paramount, extending from discovery through to manufacturing. The following procedures are designed to ensure both personal safety and the integrity of your research by mitigating the specific risks associated with this aromatic nitro compound.

Hazard Analysis: Understanding the Risks

This compound is a substituted aromatic aldehyde containing a nitro group. This chemical structure necessitates a careful approach, as compounds in this class present several potential hazards. The primary risks are associated with contact and inhalation. Aromatic nitro compounds, as a class, can have systemic effects, including the potential to cause methaemoglobinaemia, which impairs the blood's ability to carry oxygen[1].

The Globally Harmonized System (GHS) classification for this compound provides a clear summary of its potential hazards. Adherence to protocols derived from this classification is not merely procedural—it is a critical control measure to prevent acute and chronic health effects.

GHS Hazard Summary Table
Hazard ClassificationGHS CodeSignal WordDescription
Skin IrritationH315WarningCauses skin irritation upon contact.
Skin SensitizationH317WarningMay cause an allergic skin reaction.
Serious Eye IrritationH319WarningCauses serious eye irritation.
Specific Target Organ ToxicityH335WarningMay cause respiratory irritation.

The Core of Safety: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound. The selection of each component is directly correlated with the hazards identified above. Remember, PPE is the last line of defense; it is most effective when used in conjunction with robust engineering controls, such as a chemical fume hood.

  • Eye and Face Protection :

    • Mandatory : Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[2][3] This is non-negotiable due to the compound's classification as a serious eye irritant.

    • Recommended : A full-face shield should be worn over safety goggles whenever there is a risk of splashing or significant dust generation, such as during bulk transfers or reaction quenching.[4][5]

  • Hand Protection :

    • Required : Chemical-resistant gloves must be worn. Nitrile gloves are a suitable choice for protection against incidental contact.[2] Always inspect gloves for tears or punctures before use.

    • Causality : The H315 and H317 classifications (skin irritation and sensitization) mean that direct skin contact can lead to immediate irritation or trigger a long-term allergic response. Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of immediately as hazardous waste.[6]

  • Body Protection :

    • Required : A flame-resistant laboratory coat must be worn and kept fully buttoned to protect skin and personal clothing from contamination.[2]

    • Best Practice : Wear long pants and closed-toe, closed-heel shoes made of a non-porous material to protect against spills.[4]

  • Respiratory Protection :

    • Primary Control : All handling of solid this compound that may generate dust must be performed within a certified chemical fume hood to minimize inhalation exposure.[3] This is the most critical engineering control to mitigate the risk of respiratory irritation (H335).

    • Secondary Control : If engineering controls are insufficient or during a significant spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (such as an N95 dust mask) is required.[3]

Operational Plan: A Step-by-Step Protocol

This protocol provides a self-validating workflow. Each step is designed to logically follow the last, ensuring that safety checks are integrated into the process.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_1 Verify Fume Hood Certification & Airflow prep_2 Don Full PPE (Goggles, Coat, Gloves) prep_1->prep_2 prep_3 Inspect PPE for Damage or Defects prep_2->prep_3 handle_1 Place All Equipment in Fume Hood prep_3->handle_1 Proceed to Handling handle_2 Weigh Solid Carefully to Minimize Dust handle_1->handle_2 handle_3 Transfer to Reaction Vessel or Solvent handle_2->handle_3 handle_4 Securely Cap All Containers handle_3->handle_4 clean_1 Decontaminate Surfaces with Appropriate Solvent handle_4->clean_1 Proceed to Cleanup clean_2 Collect All Waste (Solid, Liquid, PPE) clean_1->clean_2 clean_3 Segregate into Labeled Hazardous Waste Containers clean_2->clean_3 clean_4 Remove PPE in Correct Order (Gloves Last) clean_3->clean_4 clean_5 Wash Hands Thoroughly clean_4->clean_5

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-3-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Ethyl-3-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.